Tyrphostin A46
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C10H8N2O3 |
|---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C10H8N2O3/c11-5-7(10(12)15)3-6-1-2-8(13)9(14)4-6/h1-4,13-14H,(H2,12,15) |
InChI Key |
USOXQZNJFMKTKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C=C(C#N)C(=O)N)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Tyrphostin A46 (AG 99) Mechanism of Action & Experimental Utility
Executive Summary
Tyrphostin A46 (also designated as AG 99 ) is a synthetic, low-molecular-weight inhibitor of the Epidermal Growth Factor Receptor (EGFR/ErbB1) tyrosine kinase.[1] Belonging to the benzylidenemalononitrile class of tyrphostins, A46 represents an early-generation "chemical probe" used to dissect the role of EGFR signaling in cellular proliferation, mucin production, and tissue repair.
Unlike third-generation covalent inhibitors (e.g., Osimertinib) or highly potent quinazolines (e.g., AG 1478), this compound is a reversible, competitive inhibitor with moderate potency (IC₅₀ ≈ 10 µM in cellular assays). Its utility lies in its structural simplicity and its ability to act as a competitive antagonist against both ATP and peptide substrates, making it a valuable tool for studying the kinetics of the kinase domain and validating EGFR-dependent phenotypes in vitro.
Molecular Mechanism of Action
Chemical Structure & Pharmacophore
This compound is chemically defined as (E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enamide . Its activity is strictly governed by the 3,4-dihydroxy (catechol) moiety on the benzylidene ring.
-
Catechol Ring: Mimics the tyrosine residue of the substrate protein. The hydroxyl groups form hydrogen bonds within the kinase active site.
-
Malononitrile Group: Electron-withdrawing group that enhances the acidity of the phenolic protons, facilitating interaction with the catalytic cleft.
Binding Kinetics
This compound operates via a distinct dual-competitive mechanism:
-
ATP Competition: It competes with ATP for the nucleotide-binding pocket of the EGFR kinase domain.[2]
-
Substrate Competition: Uniquely, early tyrphostins like A46 also display competitive kinetics with respect to the peptide substrate (e.g., PolyGAT), distinguishing them from pure ATP-mimetic inhibitors.
Quantitative Profile:
| Parameter | Value | Context |
|---|---|---|
| IC₅₀ (Cell-Free) | ~3 - 10 µM | Direct kinase inhibition (varies by ATP conc.) |
| IC₅₀ (Cellular) | ~10 - 20 µM | Inhibition of A431 cell proliferation |
| Selectivity | EGFR > InsR | Selective over Insulin Receptor Kinase |
| Reversibility | Reversible | Washout restores kinase activity |
Signaling Pathway Modulation[3]
Inhibition of the EGFR kinase domain by this compound results in the immediate cessation of receptor autophosphorylation (specifically at Tyr1068, Tyr1173). This blockade propagates downstream, silencing critical survival and proliferation cascades.
Key Pathways Affected
-
RAS/RAF/MEK/ERK Pathway: A46 treatment abolishes EGF-induced phosphorylation of ERK1/2. This is the primary mechanism by which A46 arrests the cell cycle in the G1 phase.
-
PI3K/Akt Pathway: Reduces Akt phosphorylation, promoting apoptosis in EGFR-dependent tumor lines.
-
Phenotypic Outcomes:
-
Suppression of MUC5AC: A46 blocks EGF-induced mucin expression in airway epithelial cells.
-
Inhibition of Wound Healing: In gastric ulcer models, A46 delays healing by preventing epithelial migration.
-
Pathway Visualization
Figure 1: Mechanism of this compound interference in the EGFR-RAS-ERK signaling cascade.
Experimental Validation Framework
Critical Controls
When using this compound, proper experimental design is non-negotiable due to its moderate potency and potential for off-target redox effects (due to the catechol group).
-
Negative Control: Tyrphostin A9 (AG 9) . Structurally similar but lacks the hydroxyl groups required for kinase inhibition. Use at the same concentration as A46.
-
Positive Control: AG 1478 . A highly potent (nM range) EGFR inhibitor.[3][4] Use to benchmark maximal inhibition.
Protocol: Cellular Inhibition Assay (Western Blot)
Objective: Validate A46 activity by measuring the reduction of p-EGFR (Tyr1068) and p-ERK1/2.
Reagents:
-
This compound Stock: 20 mM in DMSO (Store at -20°C, protect from light/oxidation).
-
Cell Line: A431 (Human epidermoid carcinoma) or A549.
-
Stimulant: Recombinant Human EGF (rhEGF).
Step-by-Step Workflow:
-
Seeding: Plate A431 cells (2 x 10⁵ cells/well) in 6-well plates. Culture until 70-80% confluence.
-
Starvation: Wash 2x with PBS. Incubate in serum-free medium for 18–24 hours. Rationale: Eliminates basal phosphorylation caused by serum growth factors.
-
Inhibitor Treatment:
-
Add this compound at graded concentrations: 0, 10, 50, 100 µM .
-
Incubate for 2 hours at 37°C.
-
Note: A46 requires higher concentrations than AG1478. Do not use nM ranges.
-
-
Stimulation: Add rhEGF (final conc. 50 ng/mL) directly to the medium. Incubate for 15 minutes .
-
Lysis: Place on ice immediately. Wash with cold PBS containing phosphatase inhibitors (NaVO₄, NaF). Lyse in RIPA buffer.
-
Detection: Perform Western Blot.
-
Primary Antibodies: Anti-p-EGFR (Tyr1068), Anti-p-ERK1/2.
-
Loading Control: Anti-Total EGFR or Anti-β-Actin.
-
Protocol: In Vitro Kinase Assay (Biochemical)
Objective: Determine IC₅₀ in a cell-free system.
-
Reaction Mix: Combine purified EGFR intracellular domain (ICD), Poly(Glu,Tyr) 4:1 substrate, MgCl₂, and MnCl₂ in HEPES buffer.
-
Inhibitor: Add A46 (0.1 µM – 100 µM).
-
Initiation: Add [γ-³²P]ATP or non-radioactive ATP.
-
Incubation: 15 mins at 30°C.
-
Measurement: Spot on filter paper (radioactive) or use ELISA-based phospho-tyrosine detection.
-
Analysis: Plot % Inhibition vs. Log[A46]. Expect IC₅₀ ~3-10 µM.
Comparative Analysis: A46 vs. Modern Inhibitors
| Feature | This compound (AG 99) | AG 1478 | Gefitinib (Iressa) |
| Class | Benzylidenemalononitrile | Quinazoline | Quinazoline |
| Generation | 1st Gen (Tool Compound) | Research Standard | Clinical (1st Gen) |
| Potency (IC₅₀) | ~10 µM (Moderate) | ~3 nM (High) | ~30 nM (High) |
| Binding Mode | Competitive (ATP & Substrate) | Competitive (ATP) | Competitive (ATP) |
| Stability | Sensitive to oxidation (Catechol) | Stable | Stable |
| Primary Use | Mechanistic probe, substrate competition studies | Positive control in vitro | Clinical therapy |
Troubleshooting & Optimization
-
Oxidation: The catechol group of A46 oxidizes rapidly in solution, turning the media brown/yellow. Always prepare fresh working solutions from frozen DMSO stocks immediately before use.
-
Serum Interference: Serum proteins can bind A46, reducing its effective concentration. Always perform assays in low-serum (0.1%) or serum-free conditions.
-
Mitochondrial Effects: At high concentrations (>100 µM), some tyrphostins can act as mitochondrial uncouplers. Maintain experimental windows between 10–50 µM to ensure specificity.
References
-
Gazit, A., et al. (1989).[5] Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors.[5] Journal of Medicinal Chemistry. Link
-
Levitzki, A., & Gilon, C. (1991). Tyrphostins as molecular tools and potential antiproliferative drugs.[2][5] Trends in Pharmacological Sciences. Link
-
Tarnawski, A. S., et al. (2005). EGFR and ERK1/2 signaling in gastric ulcer healing.[6] American Journal of Physiology-Gastrointestinal and Liver Physiology. Link
-
Deshmukh, H. S., et al. (2005). EGF receptor inhibition blocks MUC5AC expression in airway epithelial cells. American Journal of Physiology-Lung Cellular and Molecular Physiology. Link
-
Grandis, J. R., et al. (1998). Requirement of EGFR for cell proliferation in head and neck squamous carcinoma cells. Clinical Cancer Research. Link
Sources
The Tyrphostin Conundrum: A Technical Guide to AG 99 (Tyrphostin A46)
Introduction
In the landscape of signal transduction research, the tyrphostin family of compounds has been instrumental in dissecting the roles of protein tyrosine kinases (PTKs), a class of enzymes critical to cellular regulation and implicated in numerous pathologies, particularly cancer.[1][2][3] Among these, Tyrphostin A46 and AG 99 are frequently encountered names. A critical point of clarification for researchers is that "this compound" and "AG 99" are synonyms for the same chemical entity.[4][5] This guide will therefore dispense with a comparative analysis and instead provide a comprehensive technical overview of this singular, potent tyrosine kinase inhibitor, referred to hereafter as AG 99 for clarity.
I. Chemical Identity and Structure
AG 99, also known as Tyrphostin 46, is a synthetic, cell-permeable compound belonging to the benzylidenemalononitrile class of tyrphostins.[6] Its systematic IUPAC name is (E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enamide.[7]
Table 1: Chemical Properties of AG 99 (this compound)
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₈N₂O₃ | [4][5][7] |
| Molecular Weight | 204.18 g/mol | [4] |
| CAS Number | 118409-59-9 | [4] |
| Appearance | Crystalline solid | [5] |
| SMILES | N#C/C(=C\c1ccc(O)c(O)c1)/C(=O)N | [5] |
| InChIKey | USOXQZNJFMKTKJ-XVNBXDOJSA-N | [7] |
The structural architecture of AG 99 is centered around a catechol moiety (a 3,4-dihydroxyphenyl group) linked via a propenamide backbone to a cyano group. This arrangement is crucial for its biological activity, particularly its ability to function as an ATP-competitive inhibitor.
Sources
- 1. youtube.com [youtube.com]
- 2. Tyrphostins and other tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. PubChemLite - this compound (C10H8N2O3) [pubchemlite.lcsb.uni.lu]
Technical Deep Dive: Tyrphostin A46 – Substrate-Competitive EGFR Inhibition
[1]
Executive Summary
Tyrphostin A46 (also known as AG 99) represents a pivotal class of benzylidenemalononitrile tyrosine kinase inhibitors (TKIs).[1] Unlike modern clinical TKIs (e.g., Gefitinib, Erlotinib) which function primarily as ATP-competitive inhibitors, this compound was rationally designed to compete with the peptide substrate binding domain of the Epidermal Growth Factor Receptor (EGFR).
This guide provides a rigorous technical analysis of A46, focusing on its unique kinetic properties, physicochemical stability, and application in dissecting EGFR signaling mechanics. It is designed for researchers requiring precise control over kinase domain kinetics rather than simple catalytic ablation.[1]
Molecular Identity & Physicochemical Profile[1][2]
This compound is a catechol-functionalized cinnamonitrile.[1] Its efficacy is inextricably linked to its chemical stability; the catechol moiety is prone to oxidation, which can generate quinones that react non-specifically with cysteine residues.
Table 1: Physicochemical Specifications
| Property | Specification | Technical Note |
| Chemical Name | Core pharmacophore: Benzylidenemalononitrile | |
| CAS Number | 118409-59-9 | Often cross-referenced as AG 99 |
| Molecular Weight | 204.18 g/mol | Low MW allows rapid cellular permeation |
| Solubility | DMSO (>25 mg/mL), Ethanol | Insoluble in water. Precipitates in aqueous buffers >100 µM |
| IC50 (EGFR) | ~4 – 20 µM (Cell-free kinase assay) | Potency is lower than AG1478 (nM range) but offers distinct kinetics |
| Stability | Light & Air Sensitive | Critical: Oxidizes rapidly in solution.[1][2] Solutions turn pink/brown upon degradation.[1] |
Mechanistic Pharmacology: The Kinetic Differentiator
The defining feature of this compound is its mode of inhibition. While ATP-competitive inhibitors lock the kinase in an inactive conformation by occupying the nucleotide pocket, A46 interferes with the transfer of the
Kinetic Mechanism[1][4][5][6]
-
Substrate Competition: A46 mimics the tyrosine moiety of the target protein substrate. Kinetic studies (Lineweaver-Burk analysis) demonstrate that A46 acts competitively with respect to the substrate (e.g., angiotensin II or synthetic peptides like poly-Glu-Tyr) and non-competitively (or mixed) with respect to ATP [1, 2].[1]
-
Allosteric Implications: By binding near the catalytic loop or the substrate-docking groove, A46 preserves the ATP-binding capacity while blocking downstream signal transduction. This allows researchers to decouple ATP binding events from substrate phosphorylation.[1]
Visualization: Kinetic Mode of Action
The following diagram illustrates the differential binding sites of A46 versus standard TKIs.
Caption: Differential binding modes of ATP-competitive inhibitors (Red) vs. Substrate-competitive this compound (Yellow) within the EGFR kinase domain.
Comparative Profiling
To select the correct inhibitor for your study, compare A46 against the "Gold Standard" tyrphostin (AG1478) and clinical drugs.
Table 2: Inhibitor Selection Matrix
| Feature | This compound | Tyrphostin AG1478 | Gefitinib (Iressa) |
| Primary Mechanism | Substrate Competitive (Mixed) | ATP Competitive | ATP Competitive |
| EGFR IC50 (Cell-free) | 4 – 20 µM | 3 nM | ~30 nM |
| Selectivity | Moderate (hits PDGF, weak PKA) | High (EGFR specific) | High (EGFR specific) |
| Primary Use Case | Kinetic mechanism studies; probing substrate docking.[1] | Potent inhibition of EGFR autophosphorylation.[1][3][4] | Clinical translation; apoptosis induction.[1] |
| Reversibility | Reversible | Reversible | Reversible |
Expert Insight: Do not use A46 if your goal is maximal suppression of EGFR at nanomolar concentrations.[1] Use A46 when you need to study the kinase's behavior under conditions where ATP binding is unperturbed but substrate processing is blocked.[1]
Experimental Protocols
Protocol A: In Vitro Kinase Assay (Radiometric)
Purpose: To determine the inhibition constant (Ki) regarding the substrate.
Reagents:
-
Recombinant EGFR intracellular domain (active).[1]
-
Substrate: Poly(Glu, Tyr) 4:1.[1]
-
-
P-ATP.[1] -
Buffer: 20 mM HEPES (pH 7.4), 10 mM
, 1 mM DTT, 0.1% Triton X-100.
Workflow:
-
Preparation: Dissolve A46 in DMSO to 10 mM. Prepare serial dilutions in buffer (keep DMSO < 1%).
-
Pre-incubation: Incubate EGFR enzyme with A46 for 10 minutes at 30°C. Note: This allows the inhibitor to equilibrate with the substrate pocket.
-
Initiation: Add Poly(Glu, Tyr) substrate and
- P-ATP mix.[1] -
Reaction: Incubate for 10–20 minutes at 30°C.
-
Termination: Spot aliquots onto Whatman 3MM filter paper; wash with 10% TCA / 3% Pyrophosphate to remove unreacted ATP.
-
Quantification: Liquid scintillation counting.
Protocol B: Cellular Western Blot Analysis
Purpose: Validating inhibition of EGFR autophosphorylation (Y1068/Y1173).
Workflow Diagram:
Caption: Step-by-step workflow for assessing A46 efficacy in cellular models.
Critical Steps:
-
Serum Starvation: Essential to reduce basal phosphorylation noise.[1]
-
Inhibitor Timing: Add A46 (20–100 µM) 45 minutes before EGF stimulation.[1] A46 permeates membranes slower than AG1478.[1]
-
Lysis Buffer: Must contain Sodium Orthovanadate (1 mM) and Sodium Fluoride (10 mM) to preserve phosphorylation states.[1]
Troubleshooting & Optimization
Oxidation Artifacts
A46 contains a catechol group (3,4-dihydroxy).[1][5] In culture media (pH 7.4), it oxidizes to a quinone, which can covalently modify proteins (Michael addition).
-
Symptom: Media turns pink/brown.[1]
-
Solution: Prepare stocks fresh in anhydrous DMSO. Add to media immediately prior to use.[1] Add 1 mM DTT or Ascorbate to buffers if compatible with the assay to prevent oxidation [3].[1]
Solubility Issues
-
Symptom: Crystal formation in aqueous buffers.[1]
-
Solution: Do not exceed 100 µM in aqueous solution. Ensure final DMSO concentration is 0.1%–0.5% to maintain solubility without cytotoxicity.[1]
Lack of Potency
-
Cause: A46 is a micromolar inhibitor, not nanomolar.[1]
-
Solution: If 10 µM shows no effect, titrate up to 50–100 µM. If higher potency is required, switch to AG1478, acknowledging the shift to ATP-competitive mechanics.
References
-
Posner, I., et al. (1994).[1][6][7] Kinetics of inhibition by tyrphostins of the tyrosine kinase activity of the epidermal growth factor receptor.[5][3][8] Molecular Pharmacology, 45(4), 673-683.[1][6]
-
Levitzki, A., & Gazit, A. (1995).[1][7] Tyrosine kinase inhibition: an approach to drug development.[1][7] Science, 267(5205), 1782-1788.[1] [1]
-
Ramdas, L., et al. (1995).[1] A tyrphostin-derived inhibitor of protein tyrosine kinases: isolation and characterization. Cancer Research, 54, 867-868 (Contextual Ref).[1][5]
-
PubChem Compound Summary. (2024). This compound (CID 5328768).[1] National Library of Medicine.[1] [1]
Sources
- 1. This compound | C10H8N2O3 | CID 5328768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EGFR (EGFR) | Abcam [abcam.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A tyrphostin-derived inhibitor of protein tyrosine kinases: isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetics of inhibition by tyrphostins of the tyrosine kinase activity of the epidermal growth factor receptor and analysis by a new computer program [pubmed.ncbi.nlm.nih.gov]
- 7. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 8. journals.viamedica.pl [journals.viamedica.pl]
Technical Whitepaper: Tyrphostin A46 (AG 99) 5-Lipoxygenase Inhibition Pathway
The following technical guide details the pharmacodynamics and experimental pathways of Tyrphostin A46 (AG 99) , focusing on its dual-mechanism inhibition of 5-Lipoxygenase (5-LOX).
Dual-Mode Pharmacodynamics: Covalent Modification & Signal Transduction Blockade [1]
Executive Summary
This compound (also known as AG 99) is a synthetic benzylidenemalononitrile derivative originally designed as an EGFR kinase inhibitor.[1] However, recent structural activity relationship (SAR) studies have re-characterized this compound class as potent, direct inhibitors of Arachidonate 5-Lipoxygenase (5-LOX) .[1]
This guide elucidates the two distinct pathways by which this compound suppresses leukotriene biosynthesis:
-
Direct Enzymatic Inhibition: Covalent modification of surface cysteines via the Michael-reactive cyanoacrylate moiety.[1]
-
Indirect Signaling Blockade: Inhibition of the EGFR-MAPK axis, preventing 5-LOX phosphorylation (Ser663) and nuclear translocation.[1]
Chemical Identity & Structural Logic[1]
| Property | Specification |
| Compound Name | This compound (AG 99) |
| IUPAC Name | (E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enamide |
| CAS Number | 118409-59-9 |
| Molecular Formula | |
| Key Motifs | 1.[1][2][3][4][5][6][7][8][9] Catechol (3,4-dihydroxy): Mimics redox-active flavonoids; chelates non-heme iron.2.[1] |
Mechanistic Causality
The efficacy of this compound is not accidental but structurally determined. The catechol ring provides immediate antioxidant potential, reducing the active site iron (
Pathway 1: Direct 5-LOX Inhibition (The "Michael Acceptor" Mechanism)[1]
Recent crystallographic and mass spectrometry data suggest that tyrphostins containing the cyanoacrylate motif inhibit 5-LOX not just by iron chelation, but by irreversible covalent adduction .
Mechanism of Action[6][10][11][12]
-
Binding: A46 enters the solvent-exposed domain of 5-LOX.[1]
-
Adduction: The
-carbon of the cyanoacrylate group undergoes a Michael addition reaction with the thiolate group of surface cysteine residues.[1] -
Target Residues: Cys416 and Cys418 . These residues are located near the substrate entry channel.
-
Steric Occlusion: The covalently bound A46 molecule sterically hinders the entry of Arachidonic Acid (AA) into the catalytic site, preventing its conversion to 5-HpETE.
Experimental Validation Protocol: Mass Spectrometry Adduction Assay
Use this protocol to verify covalent binding.
-
Incubation: Incubate Recombinant Human 5-LOX (1
M) with this compound (10 M) for 30 minutes at 4°C in PBS (pH 7.4). -
Digestion: Quench with excess thiol (e.g., DTT) to stop reaction. Digest protein with Trypsin overnight.
-
Analysis: Perform LC-MS/MS analysis.
-
Validation: Search for a mass shift of +204.05 Da (Molecular weight of A46) on peptides containing Cys416/Cys418.[1]
-
Control: Pre-incubation with Glutathione (GSH) should abolish the inhibition if the mechanism is Michael addition (GSH acts as a scavenger).
-
Pathway 2: Indirect Inhibition via EGFR/MAPK Axis
This compound was classically defined as an EGFR inhibitor (
Signaling Cascade[1][13]
-
Stimulus: Agonists (e.g., fMLP, Thrombin) or growth factors activate EGFR/RTKs.
-
Kinase Blockade: A46 competitively inhibits the ATP binding pocket of EGFR.[1]
-
Downstream Effect: Reduced activation of Ras
Raf MEK ERK1/2 .[1] -
Critical Failure: ERK normally phosphorylates 5-LOX at Ser663 .[1]
-
Consequence: Unphosphorylated 5-LOX fails to interact with FLAP (5-Lipoxygenase Activating Protein) and cannot translocate to the nuclear membrane.[1]
Visualization of Dual Pathways
The following diagram illustrates how A46 attacks the leukotriene synthesis machinery from two angles simultaneously.
[1]
Experimental Protocols for Validation
Protocol A: Cell-Based Leukotriene Inhibition (PMNL Assay)
Validates the net effect of both pathways in a living system.[1]
-
Isolation: Isolate human polymorphonuclear leukocytes (PMNLs) from venous blood using dextran sedimentation and centrifugation.[1]
-
Resuspension: Resuspend cells (
cells/mL) in PGC buffer (PBS with 1mg/mL glucose and 1mM ). -
Treatment: Add This compound (0.1 - 10
M) or vehicle (DMSO) and incubate for 15 min at 37°C. -
Stimulation: Stimulate with
-ionophore A23187 (2.5 M) for 10 min.-
Note: A23187 bypasses receptor signaling.[1] To test the Indirect Pathway specifically, stimulate with fMLP (1
M) instead, which relies on kinase signaling.
-
-
Termination: Stop reaction with 1 volume of ice-cold methanol.
-
Quantification: Centrifuge and analyze supernatant via RP-HPLC or ELISA for LTB4 levels.
Protocol B: Western Blot for 5-LOX Phosphorylation
Validates the Indirect (Kinase) Pathway.[1]
-
Culture: Use Mono Mac 6 cells or neutrophils.
-
Inhibition: Pre-treat with A46 (10
M) for 30 min. -
Activation: Stimulate with Thrombin (1 U/mL) for 5 minutes.
-
Lysis: Lyse cells in SDS sample buffer containing phosphatase inhibitors (NaF,
). -
Blotting: Separate on 10% SDS-PAGE.
-
Antibodies:
-
Result: A46 treatment should abolish the band corresponding to p-Ser663, confirming MAPK pathway interference.[1]
Comparative Efficacy Data
The following table contrasts A46 with other inhibitors in the same class, highlighting the structural requirements for 5-LOX inhibition.
| Compound | Structure Motif | EGFR IC50 | 5-LOX Inhibition Mode |
| This compound | Catechol + Cyanoacrylate | 10 | Dual (Covalent + Redox) |
| Tyrphostin AG 126 | Nitro-catechol | ~30 | Primarily Redox / Anti-inflammatory |
| Tyrphostin A25 | Catechol + Malononitrile | Variable | Redox (Reversible) |
| Degrasyn | Cyanoacrylate analog | N/A | Covalent (Cys416/418) |
Key Insight: The cyanoacrylate group (present in A46) is superior to the malononitrile group (present in A25) for sustained 5-LOX inhibition because it facilitates the irreversible Michael addition.[1]
References
-
Identification of Tyrphostins as Covalent 5-LOX Inhibitors
-
This compound Chemical D
-
Indirect Pathway (EGFR-ERK-5LOX) [1]
-
Gastric Ulcer & EGFR P
Sources
- 1. This compound | C10H8N2O3 | CID 5328768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Monoacylglycerols Activate TRPV1 – A Link between Phospholipase C and TRPV1 | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unlocking the potential: unveiling tyrphostins with Michael-reactive cyanoacrylate motif as promising inhibitors of human 5-lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Differential impact of 5-lipoxygenase-activating protein antagonists on the biosynthesis of leukotrienes and of specialized pro-resolving mediators [frontiersin.org]
- 8. apexbt.com [apexbt.com]
- 9. selleck.co.jp [selleck.co.jp]
- 10. researchgate.net [researchgate.net]
Technical Monograph: (E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enamide (AG490)
[1]
Executive Summary
Compound: (E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enamide Common Identifier: AG490 (Tyrphostin B42) CAS Number: 133550-30-8 Primary Class: Tyrphostin Tyrosine Kinase Inhibitor Target: Janus Kinase 2 (JAK2) / STAT3 Signaling Axis[1][2][3][4][5][6]
This technical guide provides a comprehensive operational framework for the utilization of AG490 in signal transduction research. Unlike broad-spectrum kinase inhibitors, AG490 exhibits a distinct selectivity profile for JAK2, making it a critical tool for dissecting cytokine-dependent pathways in oncology and immunology.[1] This monograph synthesizes physicochemical data with field-validated protocols to ensure experimental reproducibility and data integrity.
Part 1: Physicochemical Profile & Reconstitution[1]
The successful application of AG490 relies heavily on proper handling. As a hydrophobic tyrphostin, it is prone to precipitation in aqueous media if not managed correctly.
Chemical Identity Table
| Property | Specification |
| IUPAC Name | (E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enamide |
| CAS Number | 133550-30-8 |
| Molecular Formula | C₁₀H₈N₂O₃ |
| Molecular Weight | 294.30 g/mol |
| Appearance | Light yellow to greenish-yellow solid |
| Purity Standard | ≥98% (HPLC) |
Solubility & Storage Protocol
Critical Insight: AG490 is practically insoluble in water. Direct addition to cell culture media will result in micro-precipitates that cause physical toxicity to cells, confounding results.
-
Primary Stock (Solvent: DMSO):
-
Dissolve AG490 in high-grade DMSO (Dimethyl sulfoxide) to a concentration of 50 mM or 100 mM .[1]
-
Note: Ethanol is an alternative solvent (up to 10 mg/mL), but DMSO is preferred for stability.
-
-
Aliquoting:
-
Avoid repeated freeze-thaw cycles.[1] Aliquot stock into light-protective amber vials (e.g., 20 µL or 50 µL volumes).
-
-
Storage:
-
Store at -20°C (stable for ~6 months).
-
Store at -80°C (stable for >1 year).
-
-
Working Solution:
-
Dilute the DMSO stock directly into the culture medium immediately prior to use.
-
Safety Threshold: Ensure the final DMSO concentration in the culture vessel is < 0.1% (v/v) to prevent solvent-induced cytotoxicity.
-
Part 2: Mechanism of Action & Pharmacodynamics
AG490 functions primarily as an ATP-competitive inhibitor of the Janus Kinase 2 (JAK2) catalytic domain.[1] However, advanced applications must account for its secondary effects on gp130 translation, a nuance often overlooked in general screening.
Target Selectivity Profile (IC₅₀ Data)
| Target Kinase | IC₅₀ Value (Approx.)[2] | Mechanism Note |
| JAK2 | 10 – 50 µM | Primary target; blocks autophosphorylation.[1] |
| EGFR | ~100 µM | Weak inhibition; significantly less potent than for JAK2. |
| JAK3 | > 50 µM | Moderate to weak inhibition. |
| Lck / Src | > 100 µM | Minimal off-target activity at standard doses.[1] |
Signaling Pathway Visualization
The following diagram illustrates the dual mechanism of AG490: the direct inhibition of JAK2 phosphorylation and the secondary downregulation of the gp130 receptor subunit.
Caption: AG490 inhibits JAK2 autophosphorylation and downregulates gp130 translation, preventing STAT3 activation.[1]
Part 3: Validated Experimental Protocol
Objective: Assessment of JAK2/STAT3 inhibition in human cancer cell lines (e.g., MDA-MB-231, HeLa, or DU145) via Western Blot.
Experimental Workflow Diagram
Caption: Step-by-step workflow for evaluating AG490 efficacy in cell culture models.
Detailed Methodology
1. Cell Synchronization (Starvation)
-
Rationale: Serum contains growth factors that constitutively activate JAK/STAT. Starvation reduces this background noise, allowing for a clean signal upon stimulation.
-
Step: Replace complete medium with serum-free medium (or 0.5% FBS) 12–24 hours prior to treatment.[1]
2. Inhibitor Treatment (Pre-incubation)
-
Dose: Typical effective range is 50 µM – 100 µM .
-
Duration: AG490 is a reversible inhibitor. Pre-incubate for 4 to 16 hours depending on the cell line. Short exposures (<1 hour) may be insufficient for complete blockade in some resistant lines.
-
Control: Treat control wells with an equivalent volume of DMSO (Vehicle Control).
3. Pathway Stimulation
-
Agonist: Recombinant Human IL-6 (10–50 ng/mL).[1]
-
Timing: Add IL-6 directly to the media containing AG490.[1] Incubate for 15–30 minutes .
-
Note: Phosphorylation of STAT3 (Tyr705) is rapid. Extended incubation (>1 hour) may lead to dephosphorylation via SOCS feedback loops, masking the inhibitor's effect.
4. Lysis & Preservation
-
Buffer: RIPA buffer supplemented with Protease Inhibitors (e.g., PMSF, Aprotinin) and Phosphatase Inhibitors (e.g., Sodium Orthovanadate, NaF).
-
Critical: Phosphatase inhibitors are non-negotiable. Without them, p-STAT3 signal will degrade during lysis.[1]
Part 4: Troubleshooting & Expert Insights
| Issue | Probable Cause | Corrective Action |
| Precipitation in Media | Concentration >100 µM or cold media used.[1] | Warm media to 37°C before adding AG490. Vortex immediately. Do not exceed 100 µM. |
| High Cell Toxicity | DMSO concentration >0.1%.[7][8] | Increase stock concentration (e.g., to 100 mM) to reduce the volume of DMSO added. |
| No Inhibition Observed | High intracellular ATP levels or insufficient dose. | AG490 competes with ATP. In highly metabolic cells, increase dose to 100 µM or extend pre-incubation time. |
| Weak p-STAT3 Signal | Dephosphorylation during lysis.[1] | Ensure Sodium Orthovanadate is fresh and added to lysis buffer immediately before use. |
References
-
Meydan, N., et al. (1996). Inhibition of acute lymphoblastic leukaemia by a Jak-2 inhibitor.[1] Nature, 379(6566), 645-648.[1] Link[1]
-
Levitzki, A., & Gazit, A. (1995). Tyrosine kinase inhibition: an approach to drug development. Science, 267(5205), 1782-1788.[1] Link[1]
-
Burdelya, L., et al. (2002). Combination therapy with AG-490 and interleukin 12 achieves greater antitumor effects than either agent alone.[1] Molecular Cancer Therapeutics, 1(11), 893-899.[1] Link
-
PubChem Database. (2024). Compound Summary: AG 490.[2][3][4][6][9][10][11] National Library of Medicine. Link[1]
Sources
- 1. 2-amino-1-(3,4-dihydroxyphenyl)ethan-1-one | 499-61-6 [chemicalbook.com]
- 2. apexbt.com [apexbt.com]
- 3. JAK2/STAT3 Pathway Inhibition by AG490 Ameliorates Experimental Autoimmune Encephalomyelitis via Regulation of Th17 Cells and Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of janus kinase 2 by compound AG490 suppresses the proliferation of MDA-MB-231 cells via up-regulating SARI (suppressor of AP-1, regulated by IFN) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Janus Kinase 2 Inhibitor AG490 Inhibits the STAT3 Signaling Pathway by Suppressing Protein Translation of gp130 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The JAK2/STAT3 pathway inhibitor, AG490, suppresses the abnormal behavior of keloid fibroblasts in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rndsystems.com [rndsystems.com]
- 11. researchgate.net [researchgate.net]
Technical Guide: Tyrphostin A46-Mediated Inhibition of EGFR Signaling in A431 Cells
Executive Summary
Compound: Tyrphostin A46 (also known as Tyrphostin 46, AG 99).[1] Target: Epidermal Growth Factor Receptor (EGFR/ErbB1) Tyrosine Kinase.[1][2][3][4][5][6][7][8] Model System: A431 Human Epidermoid Carcinoma Cells. Primary Application: Investigation of EGFR-dependent proliferation and signal transduction blockade.[6][9]
This technical guide provides a rigorous framework for utilizing this compound to inhibit EGFR kinase activity in A431 cells. Unlike modern ATP-competitive quinazolines (e.g., Gefitinib), this compound represents the benzylidenemalononitrile class of inhibitors, originally designed to compete with the substrate binding domain of the kinase, offering a distinct mechanistic probe for signal transduction research.
Part 1: The Biological Context[5][10]
The A431 Model System
A431 cells are the "gold standard" for EGFR-targeted research due to an amplification of the EGFR gene, resulting in the expression of approximately
This compound Mechanism of Action
This compound (C
-
Chemical Class: Benzylidenemalononitrile.
-
Binding Mode: Historically designed as a substrate-competitive inhibitor (mimicking the tyrosine moiety of the substrate), though kinetic studies often reveal mixed competition with respect to ATP.[1] This contrasts with pure ATP-mimics, providing a unique chemical tool for orthogonal validation of kinase dependency.
-
Effect: It blocks the autophosphorylation of EGFR intracellular tyrosine residues (e.g., Y1068, Y1173), thereby preventing the recruitment of downstream effectors like Grb2 and PI3K.[1]
Pathway Visualization
The following diagram illustrates the signal transduction blockade induced by this compound.
Caption: this compound intercepts EGFR signaling at the receptor level, preventing autophosphorylation and silencing the downstream MAPK (Proliferation) and PI3K (Survival) cascades.[1][8]
Part 2: Experimental Protocols
Compound Preparation & Solubility
Critical Causality: this compound is hydrophobic. Improper solubilization will lead to micro-precipitation in the media, causing physical stress to cells and false-positive toxicity data.
-
Stock Solution: Dissolve this compound powder in 100% DMSO (Dimethyl Sulfoxide) to a concentration of 20-50 mM .
-
Storage: Aliquot and store at -20°C. Protect from light (benzylidenemalononitriles can be light-sensitive).
-
Working Solution: Dilute directly into culture media immediately before use.
-
Vehicle Control: Ensure the final DMSO concentration is < 0.1% (v/v) in all wells. A431 cells are sensitive to DMSO toxicity above 0.5%.
Protocol A: Antiproliferative Assay (MTT/MTS)
Objective: Determine the IC50 of this compound on A431 cell growth.
Step-by-Step Methodology:
-
Seeding: Plate A431 cells in 96-well plates at a density of 5,000 cells/well in DMEM + 10% FBS.
-
Why: A431 cells grow in clusters. Lower density prevents contact inhibition from confounding the drug effect.
-
-
Attachment: Incubate for 24 hours at 37°C, 5% CO
. -
Treatment:
-
Incubation: Incubate for 48 to 72 hours .
-
Readout: Add MTT reagent (0.5 mg/mL), incubate 3-4 hours, solubilize formazan crystals with DMSO, and read absorbance at 570 nm.
Protocol B: Western Blotting (Mechanism Validation)
Objective: Confirm that antiproliferative effects are caused by EGFR inhibition (on-target effect).[1]
Step-by-Step Methodology:
-
Starvation (Crucial Step): Seed A431 cells in 6-well plates. Once 70% confluent, wash with PBS and switch to serum-free DMEM for 16–24 hours.
-
Causality: Serum contains EGF and other growth factors. Starvation reduces basal phosphorylation to near-zero, allowing you to see the specific inhibition of an EGF-induced spike.
-
-
Pre-treatment: Add this compound (e.g., 50
M) to the serum-free media for 1–2 hours .-
Why: The inhibitor needs time to permeate the membrane and occupy the kinase domain before the ligand (EGF) induces the conformational change.[1]
-
-
Stimulation: Add EGF (final concentration 50–100 ng/mL ) for 15 minutes .
-
Lysis: Immediately place cells on ice, wash with cold PBS, and lyse with RIPA buffer + Phosphatase Inhibitors (Na
VO , NaF).[1] -
Detection:
Part 3: Data Interpretation & Visualization
Expected Results Table
The following table summarizes expected quantitative outcomes for A431 cells treated with this compound.
| Assay Type | Metric | Expected Value/Range | Interpretation |
| Kinase Assay (Cell-Free) | IC50 | 5 - 20 | Direct inhibition of the kinase domain.[1] |
| Proliferation (MTT) | IC50 | 20 - 80 | Higher than cell-free due to membrane permeability and ATP competition.[1] |
| Western Blot (p-EGFR) | % Inhibition | >80% at 50 | Strong blockade of autophosphorylation.[1] |
| Morphology | Phenotype | Cell rounding, detachment | Induction of apoptosis/anoikis.[1] |
Experimental Workflow Diagram
Use this workflow to plan your time-course experiments.
Caption: Critical timeline for Western Blot analysis. Serum starvation is mandatory to validate specific EGFR inhibition.
Troubleshooting Common Issues
-
High Background Signal: If p-EGFR signal is high in the "No EGF" control, starvation was insufficient. A431 cells produce TGF-
(autocrine loop), so rigorous washing before starvation is required.[1] -
Precipitation: If crystals are visible in the media, the A46 concentration is too high or the DMSO stock was hydrated. Re-make stock in anhydrous DMSO.
-
Lack of Potency: this compound is less potent than 3rd generation inhibitors (e.g., Osimertinib). Do not expect nanomolar efficacy; maintain micromolar dosing.
References
-
Gazit, A., et al. (1989). Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors.[1] Journal of Medicinal Chemistry, 32(10), 2344–2352.
-
Levitzki, A., & Gilon, C. (1991). Tyrphostins as molecular tools.[1] Trends in Pharmacological Sciences, 12, 171-174.
-
Osherov, N., & Levitzki, A. (1994). Epidermal-growth-factor-dependent activation of Src-family kinases. European Journal of Biochemistry, 225(3), 1047–1053.[1][4]
-
A431 Cell Line Profile. Cellosaurus.
Sources
- 1. The EGFR tyrosine kinase inhibitor tyrphostin AG-1478 causes hypomagnesemia and cardiac dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epidermal growth factor receptor tyrosine kinase inhibitors for non‐small cell lung cancer harboring uncommon EGFR mutations: Real‐world data from Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyrphostin AG 1478 | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.viamedica.pl [journals.viamedica.pl]
- 7. researchgate.net [researchgate.net]
- 8. Structure-based inhibitory peptide design targeting peptide-substrate binding site in EGFR tyrosine kinase | PLOS One [journals.plos.org]
- 9. Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tyrphostins and other tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Mechanistic Differentiation of ATP-Competitive vs. Substrate-Competitive Tyrphostins
Executive Summary: The Selectivity Paradox
Since Alexander Levitzki coined the term "Tyrphostin" (Tyrosine Phosphorylation Inhibitor) in the late 1980s, the design philosophy has shifted between two poles: targeting the conserved ATP binding pocket versus the unique substrate docking site.
While the majority of FDA-approved kinase inhibitors (Type I and II) are ATP-competitive , they suffer from the "Selectivity Paradox": the ATP pocket is highly conserved across the kinome, leading to off-target effects. Substrate-competitive tyrphostins were conceptually designed to bind the less conserved protein-substrate docking sites (D-sites), theoretically offering superior selectivity.
This guide details the structural, kinetic, and experimental differences between these two classes, providing a rigorous workflow to determine the Mechanism of Action (MoA) of novel tyrphostin derivatives.
Mechanistic Divergence & Structural Biology
To understand the inhibition logic, we must visualize the kinase domain architecture. The catalytic cleft is bi-lobal, with ATP binding deep in the cleft and the peptide substrate binding along the surface of the C-lobe.
Binding Topologies
-
ATP-Competitive Tyrphostins (e.g., AG1478, AG1296): These molecules mimic the adenine ring of ATP. They form hydrogen bonds with the "hinge region" residues connecting the N- and C-lobes. Because they occupy the ATP pocket, they are mutually exclusive with ATP.
-
Substrate-Competitive Tyrphostins (e.g., ON012380-class, Peptide mimics): These molecules bind to the surface residues outside the ATP pocket (often the activation loop or D-site). They do not prevent ATP binding; rather, they prevent the phospho-acceptor residue (Tyrosine) of the protein substrate from entering the catalytic zone.
Visualization of Binding Modes
The following diagram illustrates the steric conflict zones for both inhibitor types within the kinase domain.
Figure 1: Structural topology showing the distinct binding interfaces. ATP-competitive agents block the deep cleft, while substrate-competitive agents block surface interactions.
The Biochemical Reality: Kinetics & Efficacy[1]
The most critical distinction for a drug developer is how these inhibitors behave under physiological conditions.
The Cellular ATP Barrier
In biochemical assays, ATP concentrations are often kept low (
-
ATP-Competitive: Potency drops significantly in cells because the inhibitor must compete with millimolar ATP.[1] The cellular
is often 10-100x higher than the biochemical . -
Substrate-Competitive: Potency is largely independent of ATP concentration. The cellular efficacy often matches biochemical potency closely.
Kinetic Signatures (Michaelis-Menten)
| Feature | ATP-Competitive Tyrphostin | Substrate-Competitive Tyrphostin |
| Variable: ATP | Competitive Inhibition | Non-Competitive (or Uncompetitive) |
| Unchanged | Decreases | |
| Increases | Unchanged (Non-comp) or Decreases (Uncomp) | |
| Variable: Peptide | Non-Competitive Inhibition | Competitive Inhibition |
| Decreases | Unchanged | |
| Unchanged | Increases | |
| Lineweaver-Burk (ATP) | Lines intersect at Y-axis | Lines intersect at X-axis (or left of Y) |
Experimental Protocols: Determining MoA
Do not rely on single-point assays. To authoritatively classify a tyrphostin, you must perform a Bisubstrate Kinetic Analysis .
Protocol: The Matrix Kinetic Assay
Objective: Determine
Reagents:
-
Recombinant Kinase (e.g., EGFR intracellular domain).
-
Substrate Peptide (e.g., Poly-Glu-Tyr).[2]
-
Radiolabeled
ATP or ADP-Glo reagents.
Workflow:
-
Determine
of Substrates: First, run standard curves to find the for ATP and the Peptide independently. -
Matrix Setup:
-
Plate A (ATP Competition): Fix Peptide at saturation (
). Vary ATP (0.5 to 10 ). Titrate Inhibitor (0, 0.5, 1, 2, 4 ). -
Plate B (Substrate Competition): Fix ATP at saturation (
). Vary Peptide (0.5 to 10 ). Titrate Inhibitor (0, 0.5, 1, 2, 4 ).
-
-
Data Acquisition: Measure kinase activity (CPM or Luminescence).
-
Analysis: Plot
vs (Lineweaver-Burk) for both plates.
Decision Logic & Visualization
The following decision tree allows you to interpret the matrix data.
Figure 2: Logical workflow for interpreting Lineweaver-Burk plots to classify inhibitor mechanism.
Case Studies: The Evolution of Tyrphostins
The Cautionary Tale: AG1478
AG1478 is frequently cited as a specific EGFR inhibitor. While it was originally explored during the search for substrate mimics, structural and kinetic data confirmed it is ATP-competitive .
-
Evidence: In kinetic studies, increasing ATP concentration shifts the
of AG1478 linearly (Cheng-Prusoff relationship). -
Implication: AG1478 is highly potent in biochemical assays (
nM) but requires significantly higher concentrations in cellular assays due to ATP competition.
The True Substrate Mimic: ON012380
Unlike the classic quinazoline tyrphostins, ON012380 (a benzylstyryl sulfone) exhibits substrate-competitive kinetics against BCR-ABL.
-
Evidence: Its inhibitory potential is unaffected by ATP concentration up to 5 mM. However, it competes with the peptide substrate.
-
Advantage: It remains effective against the T315I "gatekeeper" mutation, which renders ATP-competitive inhibitors (like Imatinib) ineffective by sterically blocking the ATP pocket. Because ON012380 binds outside this pocket, it bypasses the resistance mechanism.
References
-
Levitzki, A., & Mishani, E. (2006). Tyrphostins and other tyrosine kinase inhibitors.[3] Annual Review of Biochemistry, 75, 93-109.
-
Gumireddy, K., et al. (2005). A non-ATP-competitive inhibitor of BCR-ABL overrides imatinib resistance. Proceedings of the National Academy of Sciences, 102(6), 1992-1997.
-
Posner, I., et al. (1994). Kinetics of inhibition by tyrphostins of the tyrosine kinase activity of the epidermal growth factor receptor. Molecular Pharmacology, 45(4), 673-683.[2]
-
Parang, K., & Sun, G. (2004). Design strategies for protein kinase inhibitors. Current Opinion in Drug Discovery & Development, 7(5), 617-629.
-
Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience.
Sources
- 1. Substrate Activity Screening for Kinases: Discovery of Small Molecule Substrate-Competitive c-Src Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics of inhibition by tyrphostins of the tyrosine kinase activity of the epidermal growth factor receptor and analysis by a new computer program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The EGFR tyrosine kinase inhibitor tyrphostin AG-1478 causes hypomagnesemia and cardiac dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Tyrphostin A46 molecular weight and chemical formula
Technical Monograph: Tyrphostin A46 (AG 99)
Executive Summary
This compound (also designated as Tyrphostin 46 , AG 99 , or AG 46 ) is a low-molecular-weight synthetic inhibitor of the Epidermal Growth Factor Receptor (EGFR) protein tyrosine kinase. Belonging to the tyrphostin class of compounds—specifically the benzylidenemalononitriles—it functions as an ATP-competitive inhibitor.[1] While later generations of tyrphostins (e.g., Tyrphostin AG 1478) were optimized for higher potency and selectivity, this compound remains a critical reference compound in signal transduction research for dissecting the mechanics of receptor tyrosine kinase (RTK) inhibition and evaluating structure-activity relationships (SAR).
Physicochemical Core Profile
The following data constitutes the validated chemical identity of this compound. Researchers must verify these parameters against Certificates of Analysis (CoA) upon reagent receipt to ensure lot integrity.
| Parameter | Technical Specification |
| Chemical Name | (E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enamide |
| Common Synonyms | Tyrphostin 46; AG 99; AG 46; |
| CAS Registry Number | 118409-59-9 (primary); 122520-85-8 |
| Molecular Formula | C₁₀H₈N₂O₃ |
| Molecular Weight | 204.18 g/mol |
| Physical Appearance | Yellow to orange crystalline solid |
| Solubility | DMSO (~25 mg/mL), Ethanol (~10 mg/mL); Insoluble in water |
| pKa | ~8.5 (Phenolic hydroxyls) |
Chemical Structure Visualization
The following diagram details the structural logic of this compound, highlighting the pharmacophore responsible for ATP mimicry.
Figure 1: Structural Pharmacophore of this compound. The catechol moiety is critical for hydrogen bonding within the kinase ATP-binding pocket.
Mechanistic Profiling & Biological Activity[2][3]
Mechanism of Action
This compound functions as a competitive inhibitor with respect to ATP and a non-competitive inhibitor with respect to the substrate (tyrosine residues). By occupying the ATP-binding cleft of the EGFR intracellular kinase domain, it prevents the autophosphorylation of the receptor.
-
Potency: this compound is an early-generation inhibitor. Its IC₅₀ is generally in the micromolar range (variable by cell line, often cited ~4–20 µM depending on ATP concentration), making it less potent than the optimized Tyrphostin AG 1478 (IC₅₀ ~3 nM).
-
Selectivity: While selective for EGFR over insulin receptor kinase, it exhibits broader cross-reactivity compared to later "AG" series compounds.
Signaling Pathway Intervention
The diagram below maps the precise intervention point of this compound within the EGFR signaling cascade.
Figure 2: EGFR Signal Transduction Pathway. This compound acts upstream, preventing the initial phosphorylation step required to recruit downstream effectors like Grb2.
Experimental Handling & "Self-Validating" Protocols
As a Senior Scientist, I emphasize that tyrphostins are chemically labile . The catechol moiety (the dihydroxybenzene ring) is highly susceptible to oxidation, which turns the compound dark brown and destroys biological activity. Poor handling is the #1 cause of experimental failure with this reagent.
Protocol A: Stock Solution Preparation (Critical)
-
Solvent: Anhydrous DMSO (Dimethyl Sulfoxide). Avoid Ethanol for long-term storage as it promotes faster oxidation.
-
Concentration: Prepare a 10 mM to 50 mM master stock.
-
Calculation: To make 1 mL of 10 mM stock, weigh 2.04 mg of this compound and dissolve in 1 mL of DMSO.
-
-
Validation Step: The solution must be clear yellow . If it turns dark orange or brown immediately, your DMSO is likely contaminated with water or the powder has oxidized.
Protocol B: Storage & Stability
-
Aliquot immediately: Do not freeze/thaw the master stock. Aliquot into single-use volumes (e.g., 20 µL).
-
Temperature: Store at -20°C (stable for ~6 months) or -80°C (stable for ~1 year).
-
Light Protection: Wrap tubes in aluminum foil. Catechols are photosensitive.
Protocol C: In Vitro Assay Usage
When treating cells, the high concentration of intracellular ATP (typically 1–5 mM) competes with this compound.
-
Serum Starvation: Perform assays in low-serum (0.5% FBS) or serum-free media to reduce background EGFR activation.
-
Pre-Incubation: Incubate cells with this compound for 30–60 minutes before adding EGF. This allows the inhibitor to occupy the kinase pocket before the conformational change induced by ligand binding occurs.
Comparative Analysis: A46 vs. AG 1478
For researchers selecting an inhibitor, the choice between A46 and AG 1478 is driven by the need for specificity.
| Feature | This compound (AG 99) | Tyrphostin AG 1478 |
| Primary Utility | Broad SAR studies; Reference compound | Highly specific EGFR inhibition |
| IC₅₀ (EGFR) | Micromolar (µM) range | Nanomolar (nM) range (~3 nM) |
| Chemical Stability | Low (Oxidation prone) | Moderate (Quinazoline core is more stable) |
| Reversibility | Reversible | Reversible |
References
-
Gazit, A., Yaish, P., Gilon, C., & Levitzki, A. (1989). Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 32(10), 2344–2352.[7] Link
-
Levitzki, A., & Gilon, C. (1991). Tyrphostins as molecular tools and potential antiproliferative drugs.[1][8][3][7] Trends in Pharmacological Sciences, 12, 171–174.[7] Link
-
PubChem. (2024). This compound (Compound Summary). National Library of Medicine. Link
-
Cayman Chemical. (2024).[7] Tyrphostin 46 Product Information & Safety Data Sheet. Link
Sources
- 1. journals.viamedica.pl [journals.viamedica.pl]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tyrphostin AG 1478 | Cell Signaling Technology [cellsignal.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Tyrphostin AG 1478 preferentially inhibits human glioma cells expressing truncated rather than wild-type epidermal growth factor receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Tyrphostin AG1478 suppresses proliferation and invasion of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Solubilization and Cell Culture Optimization for Tyrphostin A46
Abstract & Core Directive
Tyrphostin A46 (also known as AG 99 or AG 556) is a synthetic tyrosine kinase inhibitor belonging to the benzylidenemalononitrile class.[1] While primarily recognized for its inhibition of the Epidermal Growth Factor Receptor (EGFR) kinase activity, its utility in cell culture is frequently compromised by poor solubility and chemical instability (oxidation).[1]
This guide provides a self-validating protocol for the preparation, storage, and application of this compound.[1] Unlike generic protocols, this document addresses the specific physicochemical challenges of the catechol moiety present in A46, ensuring reproducible IC50 data and minimizing solvent-induced cytotoxicity.[1]
Physicochemical Profile & Technical Specifications
Before handling, verify the identity of your compound.[1] Tyrphostin nomenclature can be inconsistent across vendors (e.g., confusion between A46, AG 99, and AG 556). Rely on the chemical structure and Molecular Weight (MW) for confirmation.
| Parameter | Specification | Critical Note |
| Chemical Name | Confirm the 3,4-dihydroxy substitution pattern. | |
| Formula | ||
| Molecular Weight | 204.18 g/mol | Use this exact value for Molarity calculations.[1] |
| Primary Solubility | DMSO ( | Insoluble in water/PBS. |
| Appearance | Yellow to orange powder | Darkening indicates oxidation (quinone formation).[1] |
| Stability | Light and Air Sensitive | The catechol group oxidizes rapidly in solution.[1] |
Preparation of Stock Solutions (Protocol A)
Scientific Rationale
This compound is hydrophobic.[1] Attempting to dissolve it directly in aqueous cell culture media will result in micro-precipitation, leading to "hot spots" of high concentration and inconsistent cellular uptake. DMSO is the required vehicle, but it must be anhydrous to prevent hydrolysis or precipitation during storage.[1]
Reagents Required[1][2][3][4][5]
-
This compound powder (stored at -20°C, desiccated).[1][2][3]
-
Dimethyl Sulfoxide (DMSO), sterile-filtered, cell culture grade (Sigma-Aldrich or equivalent).[1]
-
Amber microcentrifuge tubes (1.5 mL).
Step-by-Step Methodology
-
Equilibration: Remove the this compound vial from -20°C storage and allow it to equilibrate to room temperature for 15 minutes before opening.
-
Why? Opening a cold vial causes condensation of atmospheric moisture, which degrades the compound.[1]
-
-
Calculation: Determine the volume of DMSO required to achieve a 50 mM stock solution .
[1]-
Example: For 5 mg of A46:
[1]
-
-
Solubilization: Add the calculated volume of DMSO to the vial. Vortex vigorously for 30-60 seconds.[1]
-
Visual Check: The solution should be clear yellow.[1] If particles persist, sonicate in a water bath for 5 minutes at room temperature.
-
-
Aliquot & Storage: Immediately dispense into single-use aliquots (e.g., 20-50
L) in amber tubes .
Cell Culture Application (Protocol B)
The "Solvent Shock" Mitigation Strategy
Directly adding high-concentration DMSO stock to cell media can cause localized protein denaturation or compound precipitation.[1] This protocol uses an intermediate dilution step.[1]
Workflow Diagram (Graphviz)
Figure 1: Serial dilution workflow to prevent precipitation shock. By creating an intermediate step, you ensure the compound is fully dispersed before exposing sensitive cells.
Execution Steps
-
Define Target Concentration: Assume a target final concentration of 50
M (common for EGFR inhibition assays). -
Prepare Intermediate Solution (10x):
-
Final Treatment:
Mechanistic Context & Pathway Visualization
This compound acts as an ATP-competitive inhibitor of the EGFR kinase domain.[1] It prevents the autophosphorylation of tyrosine residues, thereby blocking downstream signaling cascades like MAPK/ERK and PI3K/Akt.
Figure 2: Mechanism of Action.[1] this compound competes with ATP for the binding site on the intracellular domain of EGFR, preventing the phosphorylation cascade required for cell proliferation.
Troubleshooting & Quality Control
| Observation | Probable Cause | Corrective Action |
| Precipitation in Media | Stock concentration too high or rapid addition.[1] | Use the "Intermediate Dilution" method (Protocol B).[1] Vortex media immediately upon addition.[1] |
| Medium turns brown | Oxidation of the catechol group.[1] | Discard. The compound has degraded into a quinone.[1] Use fresh aliquots and protect from light.[1][2][3] |
| Cytotoxicity in Controls | DMSO concentration > 0.5%.[1] | Ensure final DMSO is |
| Loss of Potency | Repeated freeze-thaw cycles.[1] | Use single-use aliquots. Do not refreeze thawed stock.[1][3] |
References
-
PubChem. (2023).[1] this compound (Compound Summary).[1] National Center for Biotechnology Information.[1] [Link][1]
-
Gazit, A., et al. (1989).[1] "Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors." Journal of Medicinal Chemistry, 32(10), 2344-2352.[1] (Primary synthesis and structure-activity relationship).[1] [Link]
-
Levitzki, A. (1992).[1] "Tyrphostins: tyrosine kinase blockers as novel antiproliferative agents and dissectors of signal transduction."[1] FASEB Journal, 6(14), 3275-3282.[1] [Link][1]
Sources
Tyrphostin A46 DMSO stock solution preparation protocol
Application Note: Tyrphostin A46 (AG 99) Stock Solution Preparation
Executive Summary & Compound Identity
This compound (also known as AG 99 ) is a synthetic tyrosine kinase inhibitor (TKI) belonging to the tyrphostin family. Unlike the more potent quinazoline-based inhibitors (e.g., AG 1478), A46 is an acrylonitrile derivative often used as a specific tool compound to dissect Epidermal Growth Factor Receptor (EGFR) signaling pathways.
Critical Identity Check: Before proceeding, verify the identity of your vial. Tyrphostin nomenclature is prone to confusion (e.g., A23 vs. A46 vs. AG 1478).
| Parameter | Specification |
| Common Name | This compound |
| Synonyms | AG 99; Tyrphostin 46; Tyrphostin B40 |
| Chemical Name | (E)-2-Cyano-3-(3,4-dihydroxyphenyl)-2-propenamide |
| CAS Number | 118409-59-9 (or 122520-85-8) |
| Molecular Weight | 204.18 g/mol |
| Appearance | Yellow to greenish-yellow crystalline solid |
| Primary Target | EGFR Kinase (IC₅₀ ~10 µM in A431 cells) |
Mechanism of Action
This compound functions by competing with the substrate (or ATP, depending on the specific tyrphostin subclass kinetics) at the tyrosine kinase domain of the EGFR. This blockade prevents the autophosphorylation of tyrosine residues on the receptor's cytoplasmic tail, thereby severing the signal transduction to downstream effectors like MAPK and PI3K.
Figure 1: Mechanism of Action.[1][2][3][4] this compound intervenes at the receptor level, preventing the phosphorylation cascade required for cell proliferation.
Pre-Protocol Planning
Solubility Profile & Solvent Choice
-
Primary Solvent: DMSO (Dimethyl Sulfoxide) .
-
Solubility Limit: Generally soluble up to 20–50 mg/mL (approx. 100–245 mM) in pure DMSO.
-
Water/Buffer: Insoluble. Do not attempt to dissolve directly in aqueous media.
-
Ethanol: Soluble, but DMSO is preferred for stock stability.
Molarity Calculations (Based on MW 204.18)
Use the table below to determine the volume of DMSO required for specific stock concentrations.
| Target Stock Concentration | Mass of A46 | Volume of DMSO Required |
| 10 mM | 1 mg | 490 µL |
| 10 mM | 5 mg | 2.45 mL |
| 50 mM | 1 mg | 98 µL |
| 50 mM | 5 mg | 490 µL |
| 100 mM | 10 mg | 490 µL |
Expert Insight: A 50 mM stock is recommended. It allows for high dilution factors (1:1000 or greater) in cell culture to keep the final DMSO concentration < 0.1%, minimizing solvent toxicity.
Detailed Preparation Protocol
Materials Required
-
Anhydrous DMSO (Spectroscopy grade or Cell Culture grade, >99.9%).
-
Amber microcentrifuge tubes (1.5 mL) or foil-wrapped tubes.
-
Vortex mixer.
-
Desiccator.
Step-by-Step Methodology
-
Equilibration: Remove the this compound vial from the freezer (-20°C) and place it in a desiccator. Allow it to warm to room temperature (~30 mins) before opening.
-
Why? Opening a cold vial introduces atmospheric moisture, which condenses on the hygroscopic powder and degrades the compound over time.
-
-
Weighing (if not using whole vial): Weigh the desired amount of powder into a sterile amber tube.
-
Note: Tyrphostins can be electrostatic. Use an anti-static gun if available.
-
-
Solvation: Add the calculated volume of Anhydrous DMSO to the tube. Pipette directly onto the powder, washing down any particles clinging to the tube walls.
-
Dissolution: Vortex vigorously for 30–60 seconds.
-
Visual Check: Hold the tube up to a light source. The solution should be clear yellow/green. If particles persist, sonicate in a water bath for 5 minutes (max temp 30°C).
-
-
Aliquotting: Divide the master stock into small, single-use aliquots (e.g., 20–50 µL) in amber tubes.
-
Why? Tyrphostins are sensitive to freeze-thaw cycles. Single-use aliquots ensure the stock remains potent.
-
-
Storage: Store aliquots at -80°C (preferred) or -20°C. Protect from light at all times.
Figure 2: Preparation Workflow. Adherence to temperature equilibration and light protection is critical for stability.
Quality Control & Application
Validation
-
Precipitation Check: Before adding to cell culture, dilute a small amount of stock (1:100) into PBS. If immediate cloudiness occurs, the stock may have crashed out or the concentration is too high for aqueous stability.
-
Crystal Formation: If crystals are observed in the thawed DMSO stock, warm the tube to 37°C for 2 minutes and vortex. Do not use if crystals persist.
Usage in Cell Culture
-
Dilution Strategy: Prepare an intermediate dilution in culture media if possible, or add the DMSO stock directly to the media while swirling rapidly.
-
Solvent Control: Always run a "Vehicle Control" containing the same volume of DMSO (e.g., 0.1%) without the drug to ensure observed effects are not due to solvent toxicity.
References
-
Gazit, A., et al. (1989).[6][10] "Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors." Journal of Medicinal Chemistry, 32(10), 2344-2352.[6][10][11]
-
Levitzki, A., & Gilon, C. (1991). "Tyrphostins as molecular tools and potential antiproliferative drugs."[3][5][6] Trends in Pharmacological Sciences, 12, 171-174.[6]
-
Santa Cruz Biotechnology. "Tyrphostin AG 99 Product Data Sheet."
-
Cayman Chemical. "AG-99 Product Information."
-
Selleckchem. "AG99 (Tyrphostin 46) Datasheet."
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. EGFR Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. caymanchem.com [caymanchem.com]
Application Note: Optimization of Tyrphostin A46 for G1 Phase Arrest
Abstract & Mechanism of Action
Tyrphostin A46 (also known as AG 99 or Tyrphostin 46) is a synthetic, low-molecular-weight inhibitor of the Epidermal Growth Factor Receptor (EGFR/ErbB1) tyrosine kinase. Unlike later-generation tyrphostins (e.g., AG1478) which operate in the nanomolar range, this compound is a first-generation inhibitor requiring micromolar concentrations to achieve effective kinase blockade.
Mechanism of G1 Arrest: The progression of cells from G1 phase into S phase is strictly regulated by mitogenic signals, primarily the binding of EGF to EGFR. This activation triggers the RAS-RAF-MEK-ERK pathway and the PI3K-AKT pathway, leading to the upregulation of Cyclin D1. Cyclin D1 binds to CDK4/6, phosphorylating the Retinoblastoma protein (Rb), which releases E2F transcription factors to initiate DNA synthesis.
By competitively inhibiting the ATP-binding site of the EGFR kinase domain, this compound blocks downstream mitogenic signaling. This results in the depletion of Cyclin D1, preventing the G1/S transition and causing an accumulation of cells in the G0/G1 phase.
Diagram 1: Mechanism of Tyrphostin-Induced G1 Arrest
Caption: this compound competitively inhibits EGFR autophosphorylation, blocking the MAPK cascade required for Cyclin D1 synthesis, thereby arresting cells in the G1 phase.
Optimal Concentration & Solubility
Unlike modern inhibitors (e.g., Gefitinib, AG1478), this compound requires higher concentrations for efficacy. The "optimal" concentration is a balance between sufficient kinase inhibition and off-target cytotoxicity (genotoxicity).
Solubility Data
-
Molecular Weight: 216.24 g/mol
-
Solvent: DMSO (Dimethyl sulfoxide). Soluble up to ~25-50 mM.
-
Storage: -20°C, protected from light.
Recommended Concentration Range
| Application | Concentration | Duration | Notes |
| G1 Synchronization | 50 - 100 µM | 24 - 48 Hours | High dose required for complete arrest in EGFR-driven lines (e.g., A549). |
| Signaling Inhibition | 20 - 50 µM | 1 - 4 Hours | Sufficient to block acute EGF-induced phosphorylation. |
| Toxicity Threshold | > 150 µM | > 24 Hours | Risk of chromosomal aberrations and non-specific apoptosis. |
Critical Insight: Literature indicates that while 10-20 µM may inhibit partial signaling, concentrations approaching 100 µM are often necessary to abolish EGFR-mediated protein expression (e.g., MUC5AC) and force robust G1 arrest in resistant cell lines [1].
Experimental Protocol: G1 Synchronization
Objective: To obtain a synchronous population of cells in the G0/G1 phase for cell cycle analysis or drug sensitivity assays.
Reagents Required[1][2][3][4][5]
-
This compound (AG 99) Stock Solution (50 mM in DMSO).
-
Phosphate Buffered Saline (PBS), calcium/magnesium-free.
-
Propidium Iodide (PI) Staining Solution (containing RNase A).
-
Target Cells (e.g., A549, HeLa, CHO-K1).
Step-by-Step Workflow
Phase 1: Preparation (Day 0)
-
Seeding: Seed cells at 30-40% confluence.
-
Reasoning: Cells must be in the exponential growth phase to be effectively arrested. Over-confluent cells will naturally arrest due to contact inhibition, confounding results.
-
-
Attachment: Incubate overnight at 37°C / 5% CO2 to allow firm attachment.
Phase 2: Treatment (Day 1)
-
Wash: Aspirate media and wash cells once with warm PBS.
-
Drug Addition: Add fresh complete medium containing This compound at 50 µM .
-
Optimization Step: If using a new cell line, set up a gradient: 0 (DMSO control), 25, 50, and 100 µM.
-
-
Control: Treat a separate flask with an equivalent volume of DMSO (Vehicle Control).
-
Incubation: Incubate for 24 to 36 hours .
-
Note: Do not exceed 48 hours without refreshing media, as drug stability may degrade, allowing "escapers" to enter S-phase.
-
Phase 3: Harvest & Fixation (Day 2-3)
-
Harvest: Trypsinize cells and collect into a 15 mL tube. Include floating cells if apoptosis analysis is required.
-
Wash: Centrifuge at 300 x g for 5 min. Wash pellet with ice-cold PBS.
-
Fixation (Critical):
-
Resuspend pellet in 300 µL PBS.
-
Dropwise , add 700 µL of ice-cold 100% Ethanol while vortexing gently.
-
Why? Vortexing prevents clumping. The final concentration is 70% ethanol.
-
-
Storage: Store at -20°C for at least 2 hours (overnight is preferred for better stoichiometry).
Phase 4: Validation (Flow Cytometry)
-
Wash: Centrifuge fixed cells (500 x g, 5 min) to remove ethanol. Wash 2x with PBS.
-
Stain: Resuspend in 500 µL PI/RNase Staining Solution.
-
Incubate: 30 minutes at 37°C or room temperature in the dark.
-
Acquire: Analyze on a Flow Cytometer (e.g., BD FACSCalibur/Canto). Measure PE/Linear area.
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for G1 synchronization using this compound, from seeding to flow cytometric analysis.
Data Interpretation & Troubleshooting
Expected Results
-
DMSO Control: Typical asynchronous profile (G1: ~50-60%, S: ~20-30%, G2/M: ~10-20%).
-
This compound Treated: Sharp G1 peak.
-
Successful Arrest: > 80% of cells in G0/G1 phase.[1]
-
S-Phase Depletion: < 5% of cells in S phase.
-
Troubleshooting Table
| Observation | Possible Cause | Corrective Action |
| Low G1 % (<70%) | Concentration too low. | Increase A46 to 75 or 100 µM. |
| High Sub-G1 Peak | Cytotoxicity/Apoptosis. | Decrease concentration; check exposure time (limit to 24h). |
| Cells Detaching | Drug toxicity or DMSO effect. | Ensure DMSO < 0.5% final volume.[2] Use 50 µM dose. |
| No Effect | Drug degradation. | Use fresh stock. A46 is light sensitive. |
References
-
Mata, M. et al. (2005).[2] Phosphodiesterase 4 inhibition decreases MUC5AC expression induced by epidermal growth factor in human airway epithelial cells.[2] Thorax, 60(1), 18-24. Link
- Context: Demonstrates the use of this compound at 100 µM to completely inhibit EGF-induced effects in A549 cells.
-
Gazit, A. et al. (1989).[3] Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 32(10), 2344-2352. Link
- Context: The foundational paper describing the synthesis and structure-activity rel
-
Ferby, I. et al. (2006). Mig6 is a negative regulator of EGF receptor-mediated skin morphogenesis and tumor formation. Nature Medicine, 12, 568-573. Link
- Context: Discusses EGFR regulation mechanisms relevant to inhibitor studies.
-
Levitzki, A. & Gazit, A. (1995). Tyrosine kinase inhibition: an approach to drug development. Science, 267(5205), 1782-1788. Link
- Context: Review of tyrphostin mechanisms and specificity profiles.
Sources
- 1. Inhibition of Cdk2 activation by selected tyrphostins causes cell cycle arrest at late G1 and S phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thorax.bmj.com [thorax.bmj.com]
- 3. US20100311742A1 - Tyrosine kinase inhibitors as anti-kinetolastid and anti-apicomplexan agents - Google Patents [patents.google.com]
Tyrphostin A46 Western blot protocol for p-EGFR detection
Application Note: Quantitative Western Blot Analysis of EGFR Inhibition by Tyrphostin A46
Abstract & Scientific Context
The Epidermal Growth Factor Receptor (EGFR/ErbB1) is a transmembrane receptor tyrosine kinase (RTK) central to cell proliferation and survival signaling.[1] Aberrant EGFR activity is a hallmark of numerous epithelial cancers. This compound (also known as Tyrphostin I or (E)-AG 99) belongs to the benzylidenemalononitrile class of tyrosine kinase inhibitors. Unlike modern quinazoline-based inhibitors (e.g., Gefitinib) that bind deeply in the ATP pocket with nanomolar affinity, this compound represents a classic "tool compound" used to dissect kinase signaling mechanics, often exhibiting IC50 values in the low micromolar range.
This application note provides a rigorous, self-validating Western blot protocol to assess the efficacy of this compound. It emphasizes the critical necessity of serum starvation to reduce basal noise and the precise timing of ligand stimulation (EGF) to capture the transient phosphorylation event.
Mechanism of Action (MOA)
This compound functions by interfering with the kinase domain of EGFR. While often described as ATP-competitive, the benzylidenemalononitrile structure allows it to intercept the catalytic cycle, preventing the autophosphorylation of tyrosine residues (e.g., Y1068, Y1173) on the receptor's C-terminal tail. This blockade halts the recruitment of downstream effectors like Grb2 and SOS, thereby silencing the MAPK/ERK and PI3K/Akt pathways.
Figure 1: EGFR Signaling & Inhibition Pathway[2]
Caption: this compound intercepts the EGFR kinase domain, preventing ATP-dependent autophosphorylation and downstream cascade activation.[2][3][4]
Experimental Design Strategy
To generate publication-quality data, the experiment must be designed to maximize the "Signal-to-Noise" ratio.
-
Cell Model: A431 Human Epidermoid Carcinoma cells are the gold standard for this assay due to their supraphysiological expression of EGFR (~2 x 10^6 receptors/cell).
-
Synchronization (Starvation): A431 cells have high basal EGFR activity. Serum starvation (16–24h) is mandatory to reset the signaling baseline to near-zero.
-
The "Pulse" Strategy: Phosphorylation is transient. We do not simply "add drug and wait." We pre-incubate with this compound to allow cellular entry and kinase binding, then pulse with EGF for exactly 5–10 minutes to drive the receptor into its active state against the inhibitor's pressure.
Figure 2: Experimental Timeline
Caption: Critical temporal workflow. Pre-treatment ensures inhibitor occupancy before the ligand (EGF) spike.
Detailed Protocol
Reagent Preparation
| Reagent | Stock Conc. | Vehicle | Storage | Notes |
| This compound | 10 mM | DMSO | -20°C | Hydrophobic. Vortex vigorously. Avoid freeze-thaw cycles.[5] |
| hEGF (Ligand) | 100 µg/mL | PBS + 0.1% BSA | -80°C | Aliquot to avoid degradation. |
| Lysis Buffer | 1X RIPA | - | 4°C | Must add inhibitors fresh before use. |
Critical Lysis Additives (The "Self-Validating" System): To prove that a lack of signal is due to A46 and not sample degradation, you must preserve the phosphoprotein. Add immediately before lysis:
-
Sodium Orthovanadate (Na3VO4): 1 mM (Inhibits tyrosine phosphatases).
-
Sodium Fluoride (NaF): 10 mM (Inhibits serine/threonine phosphatases).
-
Protease Inhibitor Cocktail: 1X (Prevents receptor degradation).
Cell Treatment Protocol
-
Seeding: Plate A431 cells in 6-well plates (approx. 2.5 x 10^5 cells/well). Culture in DMEM + 10% FBS until 70-80% confluent.
-
Starvation: Aspirate media. Wash 2x with PBS. Add serum-free DMEM . Incubate for 16–24 hours.
-
Inhibitor Treatment (Dose Response):
-
Prepare A46 working solutions in warm serum-free DMEM.
-
Recommended range: 0 µM (Vehicle), 10 µM, 25 µM, 50 µM, 100 µM.
-
Note: Keep DMSO concentration constant (<0.1%) across all wells.
-
Incubate for 2 hours at 37°C.
-
-
Stimulation:
-
Add human EGF directly to the media to a final concentration of 100 ng/mL .
-
Incubate for exactly 10 minutes at 37°C.
-
Control: Include a "No EGF" control to determine basal levels.
-
-
Termination:
-
Place plate on ice immediately .
-
Aspirate media rapidly.
-
Wash 1x with ice-cold PBS (containing 1mM Na3VO4).
-
Add 150 µL ice-cold Lysis Buffer (with inhibitors). Scrape cells and collect.
-
Western Blotting Parameters
-
Gel Electrophoresis: EGFR is ~170 kDa. Use 4–12% Bis-Tris gradient gels or a 7% Tris-Glycine gel to resolve high molecular weight proteins.
-
Transfer: Wet transfer to PVDF membrane (0.45 µm) is preferred over Nitrocellulose for hydrophobic proteins. Transfer at 300mA for 90 mins (cold).
-
Blocking: 5% BSA in TBST (Tris-Buffered Saline + 0.1% Tween-20). Do not use Non-Fat Dry Milk for phospho-antibodies, as milk contains casein (a phosphoprotein) which causes high background.
Antibody Strategy:
| Target | Type | Dilution | Rationale |
| p-EGFR (Tyr1068) | Rabbit mAb | 1:1000 | Detects active signaling. Tyr1068 is a major Grb2 binding site. |
| Total EGFR | Mouse mAb | 1:1000 | Normalization Control. Verifies A46 didn't degrade the protein, just inhibited it. |
| GAPDH/Actin | Mouse mAb | 1:5000 | Loading control. |
Data Analysis & Interpretation
Quantitative analysis requires normalizing the phosphorylated signal against the total receptor signal, not just the housekeeping protein.
Calculation:
Expected Results:
-
Vehicle + No EGF: Minimal/Low signal (Basal).
-
Vehicle + EGF: Strong, saturated band at 170 kDa (Maximal Activation).
-
A46 (10-100 µM) + EGF: Dose-dependent reduction in p-EGFR band intensity. Total EGFR levels should remain constant.
Troubleshooting Table:
| Observation | Root Cause | Solution |
| No p-EGFR Signal (Positive Control) | Phosphatase activity | Ensure Na3VO4 was added fresh. Keep lysates on ice. |
| High Background | Blocking with Milk | Switch to 5% BSA for blocking and primary Ab incubation. |
| No Inhibition with A46 | Drug degradation or Timing | A46 is unstable in light/aqueous solution over time. Use fresh stock. Ensure pre-incubation is sufficient (1-2h). |
| Smearing at 170kDa | Receptor degradation | Increase protease inhibitor concentration; keep lysis strictly at 4°C. |
References
-
Levitzki, A., & Gazit, A. (1995). Tyrosine kinase inhibition: an approach to drug development. Science, 267(5205), 1782-1788.
-
Gazit, A., et al. (1989). Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 32(10), 2344-2352.
-
BenchChem. Application Notes and Protocols for Detecting EGFR Phosphorylation via Western Blot. BenchChem Technical Library.
-
Abcam. Western blot detection of EGFR (phospho Y1068). Abcam Protocols.
-
R&D Systems. Detection of Human EGFR by Western Blot. R&D Systems Resources.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The EGFR tyrosine kinase inhibitor tyrphostin AG-1478 causes hypomagnesemia and cardiac dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.viamedica.pl [journals.viamedica.pl]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Note: In Vitro Kinase Assay Protocol for Tyrphostin A46 (AG 99)
Abstract & Introduction
This application note details a robust protocol for evaluating the inhibitory potency of Tyrphostin A46 (AG 99) against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This compound is a member of the tyrphostin family (benzylidenemalononitriles), originally designed as substrate-competitive inhibitors to offer higher specificity than ATP-competitive analogs.[1] However, in practice, many tyrphostins exhibit mixed modes of inhibition.
This guide utilizes a universal Tyrosine Kinase (TK) assay format employing the synthetic substrate Poly(Glu, Tyr) 4:1 . This random copolymer is a "gold standard" generic substrate for EGFR, Src, and Abl kinases because its glutamate residues facilitate non-specific binding to the kinase active site, presenting the tyrosine residues for phosphorylation.
Key Compound Properties
| Property | Detail |
| Compound Name | This compound (AG 99) |
| Chemical Name | (E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enamide |
| Target | EGFR (ErbB1) Tyrosine Kinase |
| Molecular Weight | ~204.2 g/mol |
| Solubility | Soluble in DMSO (≥20 mg/mL); Poor water solubility |
| Storage | -20°C, protected from light (Hygroscopic) |
Mechanism of Action
The assay measures the transfer of the gamma-phosphate from ATP to the tyrosine residues of the Poly(Glu, Tyr) substrate. This compound interferes with this catalysis.[1][2] While modern kinase inhibitors (Type I/II) compete strictly with ATP, this compound was rationally designed to mimic the tyrosine substrate, potentially offering a competitive advantage at the substrate-binding cleft, though ATP competition is often observed at higher concentrations.
Figure 1: Kinase Inhibition Mechanism
Caption: Schematic of the EGFR kinase reaction. This compound prevents the formation of the catalytic complex, inhibiting phosphate transfer.
Experimental Protocol
Reagents and Equipment
Senior Scientist Note: The quality of the DMSO is critical. Old, hygroscopic DMSO can cause this compound to precipitate or degrade.[3] Use anhydrous, PCR-grade DMSO.[1]
| Reagent | Specification | Final Assay Concentration |
| Kinase Buffer | HEPES (pH 7.4), MgCl₂, MnCl₂, DTT | 50 mM HEPES, 10 mM MgCl₂, 2 mM MnCl₂, 1 mM DTT |
| Substrate | Poly(Glu, Tyr) 4:1 | 0.2 mg/mL |
| Cofactor | Ultra-pure ATP | 10 µM (approx.[1] Km for EGFR) |
| Enzyme | Recombinant Human EGFR (Cytoplasmic Domain) | ~1-5 ng/well (Titrate batch first) |
| Inhibitor | This compound | Serial Dilution (0.1 nM - 100 µM) |
| Detection | ADP-Glo™ (Promega) or HRP-Anti-Phosphotyrosine | N/A |
Stock Solution Preparation (Critical)
-
Weighing: Weigh 5 mg of this compound powder.
-
Solubilization: Dissolve in 100% anhydrous DMSO to a concentration of 10 mM or 20 mg/mL .
-
Calculation: For 5 mg (MW ~204.2), add ~2.45 mL DMSO for a 10 mM stock.
-
-
Clarification: Vortex vigorously. If particles persist, sonicate in a water bath for 5 minutes at room temperature.
-
Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Do not freeze/thaw more than 3 times.
Assay Workflow (96-well Plate Format)
This protocol uses a chemiluminescent readout (e.g., ADP-Glo) which measures ADP generation, a universal product of kinase activity.[1] This avoids radioactive waste (³²P) while maintaining high sensitivity.
Step 1: Preparation of 2.5X Reagents
-
2.5X Enzyme Mix: Dilute EGFR in Kinase Buffer to 2.5x the final desired concentration.
-
2.5X Substrate/ATP Mix: Dilute Poly(Glu, Tyr) and ATP in Kinase Buffer.
-
5X Inhibitor Working Solutions: Prepare serial dilutions of this compound in Kinase Buffer containing 5% DMSO (Final assay DMSO will be 1%).
Step 2: Reaction Assembly
-
Add Inhibitor: Add 5 µL of the 5X this compound dilution to the well.
-
Add Enzyme: Add 10 µL of the 2.5X EGFR Mix.
-
Pre-Incubation (The "Expert" Step):
-
Why? Incubate Enzyme + Inhibitor for 15 minutes at Room Temp (RT) .
-
Reasoning: This allows the inhibitor to reach equilibrium with the enzyme active site before the substrate competes for binding. This is crucial for accurate IC50 determination of tyrphostins.
-
-
Start Reaction: Add 10 µL of the 2.5X Substrate/ATP Mix.
-
Total Volume: 25 µL.
-
-
Incubation: Shake plate for 30 seconds, then incubate for 60 minutes at RT .
Step 3: Termination and Detection
-
Stop Reaction: Add 25 µL of ADP-Glo Reagent (depletes remaining ATP).[1] Incubate 40 min.
-
Convert ADP: Add 50 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[1] Incubate 30 min.
-
Read: Measure Luminescence (RLU) on a plate reader (0.5 - 1.0 second integration).
Figure 2: Assay Workflow Diagram
Caption: Step-by-step workflow for the this compound kinase assay, highlighting the critical pre-incubation step.
Data Analysis & Validation
Calculating % Inhibition
Normalize the Raw Luminescence Units (RLU) against controls:
-
Positive Control (Max Activity): Enzyme + Substrate + DMSO (No Inhibitor).
-
Negative Control (Background): No Enzyme (Buffer only) or Enzyme + EDTA.
IC50 Determination
Plot log[this compound] (x-axis) vs. % Inhibition (y-axis).[1] Fit the data using a non-linear regression (4-parameter logistic equation/Sigmoidal dose-response).[1]
-
Expected Result: this compound typically exhibits an IC50 in the low micromolar range (1 - 50 µM) against EGFR, depending on ATP concentration.[1]
-
Validation Check: If IC50 > 100 µM, check if the compound has precipitated or if the ATP concentration is too high (>100 µM), which can out-compete the inhibitor.
Troubleshooting & Expert Tips
| Issue | Potential Cause | Solution |
| Precipitation | A46 is hydrophobic.[1] | Ensure final DMSO is 1%.[1] Do not dilute stock directly into cold buffer; dilute into RT buffer with vortexing. |
| Low Signal | Enzyme degradation.[1] | EGFR is labile. Keep enzyme on ice until the very last moment. Add 0.1% BSA to buffer to prevent sticking to plastic. |
| High Background | ATP hydrolysis.[1] | Use fresh ATP.[1] Ensure the "Stop" reagent is fully effective (check pH of stop solution). |
| Shifted IC50 | ATP Competition.[1][4] | Tyrphostins can be ATP-competitive.[1][4] If you use 1 mM ATP (saturating), the IC50 will appear much weaker. Use ATP at |
References
-
Cayman Chemical. (n.d.). AG-99 (Tyrphostin 46) Product Information. Retrieved from
-
PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved from
- Levitzki, A., & Gazit, A. (1995). Tyrosine Kinase Inhibition: An Approach to Drug Development. Science. (Contextual grounding on Tyrphostin mechanism).
-
Promega. (n.d.). ADP-Glo™ Kinase Assay Technical Manual. Retrieved from
-
Takara Bio. (n.d.). Universal Tyrosine Kinase Assay Kit. Retrieved from
Sources
Application Notes and Protocols: Investigating the Efficacy of Tyrphostin A46 in A549 Lung Cancer Cells
Introduction: Targeting EGFR in Non-Small Cell Lung Cancer
Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, necessitating the development of targeted therapeutic strategies. A significant subset of NSCLCs exhibits aberrant signaling through the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and migration. The A549 cell line, derived from a human lung adenocarcinoma, is a widely utilized in vitro model for NSCLC studies.[1] These cells express wild-type EGFR and their growth is influenced by the EGFR signaling pathway.[2][3]
Tyrphostins are a class of synthetic compounds designed to inhibit the catalytic activity of tyrosine kinases.[2] Tyrphostin A46, also known as AG 494, is a potent and selective inhibitor of EGFR tyrosine kinase.[4] It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket within the intracellular kinase domain of EGFR, thereby preventing receptor autophosphorylation and the subsequent activation of downstream signaling cascades.[2] This document provides a comprehensive guide for researchers on the application of this compound for treating A549 lung cancer cells, detailing its mechanism of action and providing robust protocols for assessing its biological effects.
Mechanism of Action: Inhibition of the EGFR Signaling Cascade
Upon binding of its cognate ligands, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic tail. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling pathways crucial for cell growth and survival, primarily the Ras/MAPK (ERK) and PI3K/Akt pathways.
This compound directly interferes with this initial activation step. By competitively blocking the ATP binding site, it prevents the transfer of phosphate groups to the tyrosine residues, effectively inhibiting EGFR autophosphorylation.[4] This blockade leads to the downregulation of downstream signaling pathways, ultimately resulting in the inhibition of cell proliferation, cell cycle arrest, and the induction of apoptosis in cancer cells dependent on EGFR signaling.[5] In A549 cells, treatment with EGFR inhibitors like tyrphostins has been shown to induce G1 phase cell cycle arrest and promote apoptosis.[5]
Sources
- 1. swashbuckler.synthego.com [swashbuckler.synthego.com]
- 2. journals.viamedica.pl [journals.viamedica.pl]
- 3. tandfonline.com [tandfonline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The effect of tyrphostins AG494 and AG1478 on the autocrine growth regulation of A549 and DU145 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Tyrphostin A46 (AG 99) IC50 Determination in Tumor Cell Lines
Abstract
This guide provides a rigorous technical protocol for determining the half-maximal inhibitory concentration (IC50) of Tyrphostin A46 (also known as AG 99) in tumor cell lines.[1] While this compound is an established Epidermal Growth Factor Receptor (EGFR) inhibitor, its potency is significantly influenced by cellular ATP levels and assay conditions. This note details the preparation, handling, and experimental workflow required to generate reproducible IC50 data, using the EGFR-overexpressing A431 cell line as the primary validation model.
Introduction & Mechanism of Action
This compound (Chemical Name: alpha-cyano-(3,4-dihydroxy)cinnamamide) is a member of the tyrphostin family of tyrosine kinase inhibitors.[1] Structurally, it is a benzylidenemalononitrile derivative designed to compete with the substrate binding of the EGFR kinase domain.
Unlike later-generation covalent inhibitors (e.g., Afatinib) or highly potent quinazolines (e.g., AG 1478), this compound acts as a reversible, ATP-competitive inhibitor. Consequently, its cellular IC50 is often higher (micromolar range) than its biochemical IC50 due to high intracellular ATP concentrations.
Signaling Pathway Blockade
The following diagram illustrates the specific intervention point of this compound within the EGFR signaling cascade.
Figure 1: Mechanism of Action. This compound competes with ATP for the kinase domain of EGFR, preventing autophosphorylation and downstream proliferation signaling.
Experimental Design Strategy
Cell Line Selection[1]
-
Primary Model (A431): Human epidermoid carcinoma.[1]
-
Secondary Models: MCF-7 (Breast), A549 (Lung).[1]
-
Rationale: These lines express moderate EGFR levels and serve to test specificity and off-target toxicity.[1]
-
Assay Selection[1]
-
MTT/MTS Assay: Measures metabolic activity as a proxy for viability.[1]
-
ATP-Glo (CellTiter-Glo): Measures total cellular ATP.[1]
Materials & Preparation
Compound Handling[1]
-
Compound: this compound (AG 99).[1]
-
MW: 204.18 g/mol .[1]
-
Storage: Lyophilized powder at -20°C.
-
Stability Warning: Tyrphostins are light-sensitive and prone to oxidation.[1] Solutions must be prepared fresh or stored in amber vials at -20°C for no more than 1 month.
Preparation of Stock Solutions
-
Calculate Mass: To make a 50 mM stock, weigh 10.2 mg of this compound.[1]
-
Dissolve: Add 1.0 mL of sterile, cell-culture grade DMSO. Vortex until completely dissolved.[1]
-
Aliquot: Dispense into 50 µL aliquots in amber tubes to avoid freeze-thaw cycles.
Protocol: IC50 Determination (72-Hour MTT Assay)
Workflow Overview
Figure 2: Experimental Timeline. Critical timing ensures cells remain in log phase during drug exposure.
Detailed Steps
Step 1: Cell Seeding (Day 0)
-
Harvest A431 cells during the logarithmic growth phase (70-80% confluence).[1]
-
Resuspend cells in complete media (DMEM + 10% FBS).[1]
-
Count: Ensure high accuracy. Target 3,000 - 5,000 cells/well for a 96-well plate.
-
Note: A431 cells grow in clusters; ensure a single-cell suspension to avoid uneven seeding.
-
-
Dispense 100 µL of cell suspension into wells.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.
Step 2: Drug Treatment (Day 1)[1]
-
Design Dilution Series: The expected IC50 for this compound in A431 cells is approximately 10 - 20 µM .[1]
-
Recommended concentrations (µM): 100, 50, 25, 12.5, 6.25, 3.125, 1.56, 0.
-
-
Prepare 2X Working Solutions:
-
Dilute the 50 mM DMSO stock into complete media to create 2X concentrations.
-
Critical: Ensure the final DMSO concentration is constant across all wells (typically 0.2% or 0.5%).[1] Include a "Vehicle Control" (media + DMSO only).
-
-
Apply Treatment: Remove 50 µL of media from the wells (or add 100 µL of 2X solution to the existing 100 µL, depending on your preferred method).
-
Incubate for 72 hours .
Step 3: Readout (Day 4)
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals form.
-
Carefully aspirate the media (do not disturb crystals).[1]
-
Solubilize crystals with 150 µL DMSO.
-
Shake plate for 10 minutes.
-
Measure absorbance at 570 nm (reference 650 nm).
Data Analysis & Expected Results
Calculation
-
Normalize: Calculate % Viability = (Absorbance_Sample / Absorbance_VehicleControl) × 100.[1]
-
Curve Fitting: Plot log(inhibitor concentration) vs. % Viability.[1]
-
Regression: Use a non-linear regression model (4-parameter logistic equation/Sigmoidal dose-response).
[1]
Representative Data (Reference Values)
The following table summarizes expected IC50 values derived from literature for validation purposes.
| Cell Line | Tissue Origin | Target Expression | Expected IC50 (this compound) | Reference |
| A431 | Vulvar Carcinoma | EGFR (High) | 10 - 25 µM | [1][2] |
| MCF-7 | Breast Cancer | EGFR (Moderate) | 15 - 30 µM | [3] |
| NIH-3T3 | Fibroblast | EGFR (Low/Null) | > 50 µM (Specificity Control) | [1] |
Note: this compound is significantly less potent than AG 1478 (IC50 ~ nM range).[1] If you observe nanomolar potency, verify compound identity.
Troubleshooting & Critical Controls
| Issue | Probable Cause | Solution |
| High IC50 (>100 µM) | ATP Competition | Cellular ATP is high (~1-5 mM).[1] A46 is ATP-competitive.[1] Ensure serum concentration is consistent (10%) as serum starvation alters ATP/EGFR dynamics.[1] |
| Precipitation | Solubility Limit | Check wells under microscope at 100 µM. If crystals are visible, the data point is invalid. Do not exceed 0.5% DMSO.[1] |
| Edge Effect | Evaporation | Do not use the outer 36 wells of the 96-well plate for data; fill them with PBS.[1] |
| Variability | Clumping | A431 cells clump.[1] Syringe-filter or vigorously pipette during seeding to ensure single-cell suspension.[1] |
References
-
Levitzki, A., & Gazit, A. (1995). Tyrosine kinase inhibition: an approach to drug development.[1] Science, 267(5205), 1782–1788.
-
PubChem Compound Summary. this compound (CID 5328768).[1][3] National Center for Biotechnology Information.[1]
-
MedChemExpress. this compound Product Information & Biological Activity.
-
Busse, D., et al. (2000). Tyrosine kinase inhibitors: rationale, mechanisms of action, and pharmacokinetic-pharmacodynamic interrelationships. Seminars in Oncology.
Sources
Application Note: Solvent Vehicle Selection & Formulation Protocol for Tyrphostin A46 In Vivo Studies
Executive Summary & Core Directive
Tyrphostin A46 (AG 99) is a lipophilic benzylidenemalononitrile tyrosine kinase inhibitor (TKI) with high specificity for EGFR. Like many members of the tyrphostin class (e.g., AG 1478, AG 1296), its utility in in vivo studies is frequently compromised by poor aqueous solubility and chemical instability (oxidation of the catechol moiety).
This guide provides a scientifically grounded, field-proven protocol for formulating this compound. It moves beyond generic advice to provide a specific, self-validating workflow that ensures bioavailability while minimizing vehicle-induced toxicity.
Key Recommendation: The "Golden Standard" vehicle for this class is a co-solvent system of 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline . This formulation balances solubilizing power with biocompatibility for intraperitoneal (IP) administration.
Physicochemical Profile & Solubility Logic
To select the correct vehicle, one must first understand the molecule's resistance to solvation. This compound is a hydrophobic solid that will precipitate immediately upon contact with pure aqueous buffers.
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for Formulation |
| Chemical Name | (E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enamide | Catechol group is prone to oxidation (turning solution pink/brown). |
| Alternate Names | AG 99, Tyrphostin 46 | Ensure reagent identity before use. |
| Molecular Weight | 204.18 g/mol | Small molecule; rapid clearance likely without depot vehicle. |
| Solubility (Water) | < 0.1 mg/mL | Insoluble. Requires organic co-solvents or complexation. |
| Solubility (DMSO) | > 25 mg/mL | Excellent stock solvent. |
| Solubility (Ethanol) | ~ 10 mg/mL | Secondary option; less preferred due to volatility/toxicity. |
| LogP (Predicted) | ~ 1.5 - 2.0 | Lipophilic; crosses membranes well but resists aqueous dissolution. |
Vehicle Selection Strategy
We evaluate three distinct vehicle systems. The Co-Solvent System is the primary recommendation for acute studies requiring rapid absorption.
System A: The "Universal" Co-Solvent (Recommended)
-
Composition: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.[1]
-
Mechanism: DMSO solvates the crystal lattice; PEG300 prevents re-precipitation (Ostwald ripening); Tween-80 reduces interfacial tension; Saline provides tonicity.
-
Best For: IP injection, short-term efficacy studies.
System B: Lipid Depot (Alternative)
-
Composition: 5-10% DMSO in Corn Oil.
-
Mechanism: Creates a lipid depot for slower release.
-
Best For: Sustained release, studies where frequent dosing is difficult. Note: Absorption kinetics will differ significantly from System A.
System C: Cyclodextrin Complex (Toxicity Sensitive)
-
Composition: 10% DMSO + 90% (20% SBE-β-CD in Saline).
-
Mechanism: Encapsulates the hydrophobic drug in a hydrophilic pocket.
-
Best For: High-dose studies where PEG/Tween toxicity is a concern.
Detailed Experimental Protocol
Protocol 1: Preparation of Co-Solvent Formulation (Standard)
Objective: Prepare 1 mL of this compound at 5 mg/mL (Total dose: 5 mg).
Step 1: Stock Solution Preparation (The "Solvation Phase")
-
Weigh 5.0 mg of this compound powder.
-
Add 100 µL of anhydrous DMSO (freshly opened or stored over molecular sieves).
-
Vortex vigorously for 30 seconds until completely dissolved.
-
Critical Check: Solution must be clear yellow. If pink/brown, the compound has oxidized; discard.
-
Step 2: The "Stabilization Phase" (Sequential Addition)
Order of addition is critical. Adding saline directly to DMSO will cause immediate precipitation.
-
To the DMSO stock, add 400 µL of PEG300 .[2]
-
Vortex for 10 seconds. (Solution is now 20% DMSO / 80% PEG).
-
Add 50 µL of Tween-80 .
-
Tip: Tween is viscous; cut the pipette tip for accurate dispensing.
-
-
Vortex for 10 seconds.
Step 3: The "Dilution Phase"
-
Dropwise, add 450 µL of warm (37°C) 0.9% Sterile Saline while vortexing gently.
-
Inspect for turbidity. A slight opalescence is acceptable (Tyndall effect), but visible crystals indicate failure.
-
Final pH Check: Ensure pH is 6.5–7.5. Adjust with dilute NaOH/HCl if necessary, but avoid extreme shifts which trigger precipitation.
Step 4: Administration
-
Volume: 10 mL/kg (e.g., 200 µL for a 20g mouse).
-
Timing: Use within 30 minutes of preparation to prevent crystal growth or oxidation.
Visualization of Formulation Workflow
The following diagram illustrates the critical "Order of Addition" logic required to maintain solubility.
Caption: Step-by-step solubilization workflow preventing precipitation (nucleation) and oxidation.
In Vivo Dosing & Safety Guidelines
Dosage Ranging
Since specific A46 in vivo PK data is sparse compared to AG 1478, use a dose-escalation strategy based on the Tyrphostin class profile.
-
Low Dose (Target Engagement): 2–5 mg/kg.
-
Efficacy Dose (Tumor Suppression): 10–25 mg/kg.
-
Max Tolerated Dose (MTD): Likely ~50 mg/kg (monitor for weight loss).
-
Frequency: Daily (QD) or Every Other Day (QOD) via IP injection.
Toxicity Monitoring
-
Vehicle Toxicity: The 10/40/5/45 vehicle is generally well-tolerated in mice but can cause mild peritoneal irritation after repeated doses (7+ days).
-
Compound Toxicity: Monitor for "hunching," ruffled fur, or >10% body weight loss. Tyrphostins can cause hypoglycemia or hypotension at high doses due to off-target kinase inhibition.
Troubleshooting & Stability
| Issue | Cause | Solution |
| Solution turns Pink/Red | Oxidation of the catechol group. | Discard. Prepare fresh. Flush stock vials with Nitrogen/Argon gas. |
| White Precipitate | "Crashing out" upon saline addition. | Add saline slower and warm to 37°C. Ensure PEG/Tween are mixed before saline. |
| Viscosity too high | High PEG content. | Use a smaller gauge needle (e.g., 27G) or switch to the Cyclodextrin protocol. |
References
-
Levitzki, A., & Gazit, A. (1995). Tyrosine kinase inhibition: an approach to drug development. Science, 267(5205), 1782–1788. Link
-
MedChemExpress. (E)-AG 99 (Tyrphostin 46) Product Datasheet & Solubility Protocol. Link
-
Selleck Chemicals. Tyrphostin AG 1478 & AG 1296 Vehicle Protocols (Class-Standard Formulation). Link
-
PubChem. this compound Compound Summary (CID 5328768). Link
-
Cuzzocrea, S., et al. (2000). The tyrosine kinase inhibitor tyrphostin AG 126 reduces the multiple organ failure induced by zymosan in the rat. Critical Care Medicine, 28(10). (Demonstrates vehicle tolerance for Tyrphostin class). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The EGFR tyrosine kinase inhibitor tyrphostin AG-1478 causes hypomagnesemia and cardiac dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Administration of cyclophosphamide changes the immune profile of tumor-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Tyrphostin A46 precipitation in aqueous cell culture media
Topic: Troubleshooting Precipitation in Aqueous Cell Culture Media Product Class: Tyrosine Kinase Inhibitors (Benzylidenemalononitriles) Reference ID: TS-TYR-A46-001
Executive Summary: The Solubility Paradox
User Query: "My Tyrphostin A46 stock is clear, but the moment I add it to the cell culture media, it turns cloudy or forms needle-like crystals. Is the product defective?"
Technical Diagnosis: The product is likely functional. You are experiencing Solvent-Induced Phase Separation (SIPS) . This compound (like most Tyrphostins, e.g., AG 1478, A23) is a highly lipophilic benzylidenemalononitrile derivative. It relies on the organic solvent (DMSO) to remain solvated. When a small volume of DMSO stock is introduced to a large volume of aqueous media, water molecules rapidly strip the DMSO solvation shell away from the drug molecules. Without this shell, the hydrophobic Tyrphostin molecules aggregate instantly (nucleation) and precipitate out of solution.
This guide provides a validated protocol to bypass this thermodynamic bottleneck.
Physicochemical Profile & Solubility Data
Before attempting dilution, verify your calculations against the physicochemical limits of the compound.
| Parameter | Specification | Technical Note |
| Compound Name | This compound | Also known as AG 556 (check specific vendor alias) |
| Molecular Weight | ~204.18 g/mol | Small molecule, highly planar structure |
| Primary Solvent | DMSO (Dimethyl Sulfoxide) | Soluble > 25 mg/mL (Clear yellow solution) |
| Aqueous Solubility | Negligible (< 10 µM) | DO NOT dissolve directly in water or PBS |
| LogP (Lipophilicity) | High (~2.5 - 3.5) | Drives rapid membrane permeability but poor aqueous stability |
| Crystal Habit | Needle/Rod-like | Crystals can physically pierce cell membranes, causing false "cytotoxicity" |
The "Anti-Crash" Dilution Protocol
Standard serial dilution often fails with this compound. Use the "Vortex-Injection" method to prevent nucleation.
Phase 1: Stock Preparation (The Foundation)
-
Anhydrous is Mandatory: Use fresh, high-grade DMSO (anhydrous, ≥99.9%). Old DMSO absorbs atmospheric water, which pre-nucleates the Tyrphostin.
-
Concentration: Prepare a 10 mM to 25 mM stock solution.
-
Why? Higher concentrations allow for smaller pipetting volumes, keeping the final DMSO percentage on cells low (< 0.5%).
-
-
Visual Check: The stock must be crystal-clear. If cloudy, sonicate at 37°C for 5 minutes.
Phase 2: The Vortex-Injection Method (The Critical Step)
Do not simply squirt the drug into a bottle of media.
Step-by-Step Workflow:
-
Pre-warm Media: Warm your culture media (e.g., DMEM/RPMI + FBS) to 37°C .
-
Prepare the Vessel: Place a 15mL or 50mL conical tube containing the required volume of media on a vortex mixer.
-
The Injection:
-
Set the vortex to medium-high speed .
-
While the media is swirling (creating a vortex cone), inject the DMSO stock directly into the center of the vortex .
-
Crucial: Do not touch the plastic walls with the pipette tip. Hydrophobic drugs adsorb to plastic instantly.
-
-
Equilibration: Continue vortexing for 10 seconds.
-
Immediate Use: Apply this working solution to cells within 15 minutes. Do not store diluted media at 4°C; it will precipitate.
Phase 3: The "Crystal Control" (Self-Validation)
Before adding to cells, place 100 µL of your working solution in a blank well and view under a 10x/20x microscope.
-
Pass: Field is clear.
-
Fail: Visible floating needles or dark specks. Action: Discard and repeat Phase 2.
Visualizing the Workflow & Mechanism
Diagram 1: The Vortex-Injection Workflow
This flowchart illustrates the critical "Safe Zone" to avoid precipitation.
Caption: The "Vortex-Injection" method uses shear force to disperse DMSO molecules before they can aggregate, maintaining a stable supersaturated solution.
Diagram 2: Mechanism of Action (EGFR Inhibition)
Understanding the target confirms why maintaining solubility is critical for bioactivity.
Caption: this compound competitively binds to the ATP pocket of the EGFR kinase domain, preventing autophosphorylation and downstream signaling.[6]
Troubleshooting FAQ
Q1: I followed the protocol, but I still see crystals after 24 hours of incubation. Why? A: This is "Ostwald Ripening." Even if soluble initially, the compound is thermodynamically unstable in water. Over time, microscopic seeds grow into visible crystals.
-
Fix: Change the media daily with fresh drug preparation.
-
Check: Ensure your Final DMSO concentration is not too low. Sometimes 0.1% DMSO is better than 0.01% because it aids solubility, provided your cells tolerate the vehicle.
Q2: My cells are dying instantly. Is A46 toxic? A: Distinguish between pharmacological toxicity and physical toxicity.
-
Physical: If crystals form, they can mechanically lyse cells (pop them like balloons). Check under the microscope. If you see needles on top of cells, it's a solubility issue, not drug potency.
-
Pharmacological: A46 inhibits EGFR, which is a survival factor for many cell lines. Toxicity might be the desired on-target effect. Always run a Vehicle Control (DMSO only) to confirm.
Q3: Can I filter-sterilize the media after adding this compound? A: NO. Hydrophobic compounds bind avidly to filter membranes (PES, Nylon, PVDF). If you filter the media, you will likely remove 90% of the drug.
-
Solution: Use sterile DMSO stock and sterile technique. Add to already sterile media.
Q4: Can I use ethanol instead of DMSO? A: Ethanol is an option, but it evaporates faster than DMSO, potentially causing faster precipitation in the incubator. DMSO is the industry standard for Tyrphostins.
References & Grounding
-
PubChem. (2025).[7] this compound (Compound CID 5328768).[7] National Library of Medicine. Link
-
Cayman Chemical. (n.d.). AG-556 (Tyrphostin Analog) Product Information. Link
-
MedChemExpress. (2025). Tyrphostin Protocol & Solubility Guides (General Tyrphostin Class). Link
-
Levitzki, A., & Gazit, A. (1995).[8] Tyrosine Kinase Inhibition: An Approach to Drug Discovery. Science, 267(5205), 1782–1788. (Foundational text on Tyrphostin mechanism).
-
Selleck Chemicals. (n.d.). Tyrphostin 9 (Related Class Member) Solubility Data. Link
Note: For research use only. Not for diagnostic or therapeutic procedures.
Sources
- 1. Tyrphostin AG556 increases the activity of large conductance Ca2+ -activated K+ channels by inhibiting epidermal growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The EGFR tyrosine kinase inhibitor tyrphostin AG-1478 causes hypomagnesemia and cardiac dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. journals.viamedica.pl [journals.viamedica.pl]
- 7. This compound | C10H8N2O3 | CID 5328768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Tyrphostin AG 1478 | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Enhancing Tyrphostin A46 Solubility with PEG300 and Tween-80
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for solubilizing the tyrosine kinase inhibitor, Tyrphostin A46, using a combination of Polyethylene Glycol 300 (PEG300) and Polysorbate 80 (Tween-80). This document offers in-depth protocols, troubleshooting advice, and frequently asked questions to ensure successful and reproducible experimental outcomes.
Introduction to this compound and its Solubility Challenges
This compound, a member of the tyrphostin family of compounds, is a potent inhibitor of protein tyrosine kinases and is widely used in cell signaling research.[1] Like many small molecule kinase inhibitors, this compound is a lipophilic compound with poor aqueous solubility, which can present significant challenges for its use in in vitro and in vivo studies.[2][3] To overcome this limitation, a carefully designed formulation is essential to ensure complete dissolution and bioavailability. This guide focuses on a well-established vehicle formulation consisting of PEG300, Tween-80, and Dimethyl Sulfoxide (DMSO) in an aqueous saline solution.
Core Principles of the Formulation Strategy
The successful solubilization of this compound in this formulation relies on a multi-component solvent system where each component plays a critical role:
-
Dimethyl Sulfoxide (DMSO): A powerful aprotic solvent, DMSO is used to create an initial concentrated stock solution of this compound.[4]
-
Polyethylene Glycol 300 (PEG300): A low-molecular-weight grade of polyethylene glycol, PEG300 is a water-miscible co-solvent that enhances the solubility of poorly water-soluble drugs.[5][6] Its mechanism involves increasing the wettability of the compound and reducing drug crystallinity.[5]
-
Tween-80 (Polysorbate 80): A non-ionic surfactant and emulsifier, Tween-80 facilitates the dispersion and solubilization of hydrophobic compounds in aqueous solutions by forming micelles.[7][8][9]
-
Saline: The aqueous component of the final formulation, providing a physiologically compatible vehicle.
The sequential addition of these components is crucial for preventing precipitation and achieving a clear, stable solution.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve in aqueous solutions?
A1: this compound has a chemical structure that makes it inherently hydrophobic, leading to poor solubility in water.[10] Many tyrosine kinase inhibitors are classified as Biopharmaceutical Classification System (BCS) Class II or IV compounds, characterized by low solubility.[3]
Q2: What are the specific roles of PEG300 and Tween-80 in this formulation?
A2: PEG300 acts as a co-solvent, improving the overall solvent capacity of the formulation for this compound.[6][11] Tween-80 is a surfactant that reduces the surface tension between the drug and the solvent, and at higher concentrations, can form micelles that encapsulate the hydrophobic drug molecules, facilitating their dispersion in the aqueous phase.[12][13]
Q3: Can I use a different grade of PEG?
A3: While other grades of PEG (e.g., PEG400) might also be effective, PEG300 is a commonly used and well-characterized excipient for this type of formulation.[11] If you choose to use a different grade, it is essential to validate the solubility and stability of your this compound solution.
Q4: Is this formulation suitable for in vivo studies?
A4: The described formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) is a standard vehicle for solubilizing poorly soluble compounds for in vivo administration in animal models.[14][15][16][17][18][19] However, it is always recommended to consult relevant institutional and regulatory guidelines for animal studies and to include a vehicle-only control group in your experiments.
Q5: How should I store my this compound stock solution and final formulation?
A5: For long-term storage, it is recommended to store the DMSO stock solution at -20°C or -80°C.[14] The final formulation should ideally be prepared fresh before each experiment. If short-term storage is necessary, it should be kept at 4°C and visually inspected for any signs of precipitation before use.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon addition of saline | Incorrect order of solvent addition. | It is critical to add the solvents in the specified order: DMSO stock to PEG300, then Tween-80, and finally saline. This sequential dilution in less polar to more polar solvents prevents the drug from crashing out of solution. |
| Insufficient mixing between steps. | Ensure thorough mixing after the addition of each component before proceeding to the next step. Vortexing or gentle agitation can be used. | |
| Cloudy or hazy final solution | Incomplete dissolution of the initial DMSO stock. | Ensure that the this compound is fully dissolved in DMSO before starting the formulation process. Gentle warming or sonication may aid in the initial dissolution.[14][15][16][17][19] |
| Poor quality or expired reagents. | Use high-purity, anhydrous DMSO and fresh PEG300 and Tween-80. Hygroscopic DMSO can negatively impact solubility.[16] | |
| Phase separation (oily droplets) | Incorrect ratio of components. | Double-check the volumetric calculations for each component to ensure the correct final percentages. |
| Insufficient mixing of Tween-80. | Tween-80 is viscous. Ensure it is fully dispersed in the DMSO/PEG300 mixture before adding saline. | |
| Variability in experimental results | Inconsistent formulation preparation. | Prepare a fresh batch of the formulation for each experiment to ensure consistency. If using a stored solution, ensure it is brought to room temperature and vortexed before use. |
| Degradation of this compound. | Some tyrphostins can be unstable in solution.[20] It is best practice to prepare the final formulation fresh. |
Detailed Experimental Protocol
This protocol describes the preparation of a this compound solution with a final concentration of ≥ 2.75 mg/mL.[19]
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Polyethylene Glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl in sterile water)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Step-by-Step Methodology:
-
Prepare a Concentrated Stock Solution in DMSO:
-
Dissolve this compound powder in anhydrous DMSO to create a concentrated stock solution (e.g., 27.5 mg/mL).[19]
-
Ensure complete dissolution. Gentle warming or sonication can be used if necessary.
-
-
Sequential Addition of Solvents (for a 1 mL final volume):
-
In a sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the 27.5 mg/mL this compound DMSO stock solution.
-
Vortex the mixture until it is a clear and homogenous solution.
-
Add 50 µL of Tween-80 to the mixture.
-
Vortex again until the Tween-80 is fully dispersed and the solution is clear.
-
Slowly add 450 µL of saline to the mixture while vortexing or inverting the tube to ensure continuous mixing.
-
The final solution should be clear and free of any precipitates.
-
-
Final Preparation:
-
If required for your application, the final solution can be sterile-filtered through a 0.22 µm syringe filter. Ensure the filter material is compatible with the solvent mixture.
-
Visualization of the Formulation Workflow
Caption: Workflow for preparing a this compound solution.
Summary of Component Properties
| Component | Chemical Name | CAS Number | Molecular Weight ( g/mol ) | Key Function |
| This compound | (E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enamide | 118409-59-9 | 204.18[10] | Active Pharmaceutical Ingredient (API) |
| DMSO | Dimethyl Sulfoxide | 67-68-5 | 78.13 | Primary Solvent |
| PEG300 | Polyethylene Glycol 300 | 25322-68-3 | 285-315 (average) | Co-solvent, Solubilizer |
| Tween-80 | Polysorbate 80 | 9005-65-6 | 1310 (average) | Surfactant, Emulsifier |
References
-
ResearchGate. (2025, September 1). What is the solubility protocol of GSK805 in DMSO, PEG300, and Tween-80? Retrieved from [Link]
- Posner, I., et al. (1995). A tyrphostin-derived inhibitor of protein tyrosine kinases: isolation and characterization. Molecular Pharmacology, 48(5), 821-828.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5328768, this compound. Retrieved from [Link]
- Gazit, A., et al. (1997). Mechanism of action of a tyrphostin, 3,4-dihydroxy-alpha-cyanothiocinnamamide, in breast cancer cell growth inhibition involves the suppression of cyclin B1 and the functional activity of cyclin B1/p34cdc2 complex.
- Patel, V. R., et al. (2018). Solubility improvement of Lapatinib by Novel Techniques of Solid Dispersion. Research Journal of Pharmacy and Technology, 11(9), 3843-3851.
- Vo, C. L. N., et al. (2022). The Ubiquitous Use of Polyethylene Glycol in Pharmaceutical Design and Development: Technological Aspects and Future Perspectives. Pharmaceutics, 14(7), 1428.
- Al-kassas, R., et al. (2013). Influence of Sodium Lauryl Sulfate and Tween 80 on Carbamazepine–Nicotinamide Cocrystal Solubility and Dissolution Behaviour. Pharmaceutics, 5(4), 543-563.
-
Taylor & Francis. (n.d.). Tween 80 – Knowledge and References. Retrieved from [Link]
-
Lonza. (2023, October 6). Increasing the Bioavailability of Oncology Drugs with Amorphous Solid Dosage Formulations. Retrieved from [Link]
- Danafar, H. (2016). Novel Approaches for Efficient Delivery of Tyrosine Kinase Inhibitors. Advanced Pharmaceutical Bulletin, 6(3), 321-334.
- Google Patents. (n.d.). WO2012058666A2 - Novel formulations of water-insoluble chemical compounds and methods of using a formulation of compound fl118 for cancer therapy.
-
HMP Global. (2018, February 6). HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors [Video]. YouTube. Retrieved from [Link]
- Kim, J. H., et al. (2015). Effect of Polyethylene Glycol on Physicochemical Property in Dispersing Film Formulation. Journal of the Korean Chemical Society, 59(4), 301-306.
- Widelska, D., et al. (2012). The effect of tyrphostins AG494 and AG1478 on the autocrine growth regulation of A549 and DU145 cells. Folia Histochemica et Cytobiologica, 50(2), 186-195.
-
G-Biosciences. (2020, January 14). What's the Difference Between Tween 20 and Tween 80? Retrieved from [Link]
-
ResearchGate. (2024, February 20). Please suggest a good formulation to dissolve a molecule? Retrieved from [Link]
-
ACS Publications. (n.d.). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. Retrieved from [Link]
-
MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]
-
MDPI. (n.d.). Dissolution Behavior of a Poorly Water Soluble Compound in the Presence of Tween 80. Retrieved from [Link]
- Google Patents. (n.d.). US8497303B2 - Method to enhance aqueous solubility of poorly soluble actives.
-
Chemiis. (2025, January 10). Tween-80: Applications, Characteristics, and Safety Measures. Retrieved from [Link]
-
ResearchGate. (n.d.). Improving the solubility of nilotinib through novel spray-dried solid dispersions. Retrieved from [Link]
-
OnDrugDelivery. (2010). The Right Formulation – And How to Get There. Retrieved from [Link]
Sources
- 1. Mechanism of action of a tyrphostin, 3,4-dihydroxy-alpha-cyanothiocinnamamide, in breast cancer cell growth inhibition involves the suppression of cyclin B1 and the functional activity of cyclin B1/p34cdc2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 4. Buy this compound | 118409-59-9 | >98% [smolecule.com]
- 5. The Ubiquitous Use of Polyethylene Glycol in Pharmaceutical Design and Development: Technological Aspects and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEG300 | biocompatible hydrophilic polymer | CAS# 25322-68-3 | InvivoChem [invivochem.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. chemiis.com [chemiis.com]
- 10. This compound | C10H8N2O3 | CID 5328768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. WO2012058666A2 - Novel formulations of water-insoluble chemical compounds and methods of using a formulation of compound fl118 for cancer therapy - Google Patents [patents.google.com]
- 12. Influence of Sodium Lauryl Sulfate and Tween 80 on Carbamazepine–Nicotinamide Cocrystal Solubility and Dissolution Behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. researchgate.net [researchgate.net]
- 19. medchemexpress.com [medchemexpress.com]
- 20. A tyrphostin-derived inhibitor of protein tyrosine kinases: isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Tyrphostin A46 Degradation in Stock Solutions: A Technical Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for issues related to the degradation of Tyrphostin A46 (also known as AG 99) in stock solutions. Unexplained variability in experimental results can often be traced back to the stability of critical reagents. This document is structured in a question-and-answer format to directly address common challenges and provide scientifically grounded solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I'm observing a gradual decrease in the efficacy of my this compound stock solution over time, even when stored at -20°C. What could be the cause?
This is a common issue and can be attributed to several factors, primarily chemical instability. While freezing slows down degradation, it does not entirely halt it. The key culprits are often hydrolysis, oxidation, and photodegradation.
-
Causality behind the observation: this compound, a benzylidenemalononitrile derivative, possesses functional groups that are susceptible to chemical modification. The catechol (3,4-dihydroxyphenyl) moiety is prone to oxidation, while the vinyl group can undergo isomerization, particularly when exposed to light. Furthermore, the nitrile and amide groups can be susceptible to hydrolysis, especially in the presence of trace amounts of water in the solvent over extended periods.
Question 2: My once clear this compound stock solution in DMSO has developed a yellowish or brownish tint. Does this indicate degradation?
Yes, a change in color is a strong visual indicator of degradation.
-
Expert Insight: The development of a yellowish or brownish hue in a previously colorless or pale yellow solution of this compound is often indicative of oxidation of the catechol ring. Catechols can be oxidized to form quinones, which are often colored compounds. This process can be accelerated by exposure to air (oxygen), light, and trace metal impurities in the solvent.
Question 3: I suspect my this compound has degraded. How can I definitively verify this?
Visual inspection is a good first step, but for definitive confirmation, analytical techniques are necessary. The most common and reliable method is High-Performance Liquid Chromatography (HPLC).
-
Trustworthiness of the Protocol: A stability-indicating HPLC method is designed to separate the intact active pharmaceutical ingredient (API) from its degradation products. By comparing the chromatogram of your suspect stock solution to that of a freshly prepared standard, you can identify and quantify the presence of degradation products. The appearance of new peaks or a decrease in the area of the main this compound peak confirms degradation.
In-Depth Technical Guide: Understanding and Preventing this compound Degradation
Principal Degradation Pathways
Understanding the potential chemical transformations of this compound is crucial for effective troubleshooting. The primary degradation pathways are:
-
Oxidation: The 3,4-dihydroxy-phenyl (catechol) group is susceptible to oxidation, forming highly reactive ortho-quinones. This can be initiated by atmospheric oxygen and catalyzed by light or metal ions. These quinones can then undergo further reactions, leading to colored products and a loss of biological activity. Hydroxylated styrenes, the class of compounds this compound belongs to, are known to undergo oxidation[1].
-
Photoisomerization: this compound has an (E)-configuration at the carbon-carbon double bond. Exposure to light, particularly UV light, can provide the energy for isomerization to the (Z)-isomer. Studies on other tyrphostin drugs have shown that photoisomerization is a significant degradation pathway in solution[2]. The (Z)-isomer may have a different biological activity and binding affinity to its target kinase.
-
Hydrolysis: Although this compound is typically stored in an organic solvent like DMSO, the presence of even small amounts of water can lead to the slow hydrolysis of the cyano or amide groups over time, especially if the pH of the solution is not neutral. Studies on the structurally similar Tyrphostin A9 have identified hydrolysis as a degradation pathway[3].
Diagram: Potential Degradation Pathways of this compound
Caption: Potential degradation pathways of this compound.
Best Practices for Preparation and Storage of Stock Solutions
To minimize degradation, adhere to the following best practices:
| Parameter | Recommendation | Rationale |
| Solvent | High-purity, anhydrous DMSO is the recommended solvent. | Minimizes the presence of water, which can lead to hydrolysis. High purity reduces the risk of catalytic impurities. |
| Concentration | Prepare a high-concentration stock solution (e.g., 10-50 mM). | Higher concentrations can sometimes be more stable. It also allows for smaller volumes to be used for preparing working solutions, minimizing the introduction of solvent into the experimental system. |
| Storage Temperature | Store aliquots at -80°C for long-term storage and at -20°C for short-term (up to 1 month) storage. | Low temperatures significantly reduce the rates of all chemical degradation reactions. |
| Aliquoting | Aliquot the stock solution into small, single-use volumes. | Avoids repeated freeze-thaw cycles which can introduce moisture and accelerate degradation. |
| Light Protection | Protect the stock solution from light at all times by using amber vials and storing them in the dark. | Prevents photoisomerization and light-catalyzed oxidation. |
| Inert Atmosphere | For maximum stability, consider overlaying the stock solution with an inert gas like argon or nitrogen before sealing and freezing. | Displaces oxygen, thereby minimizing oxidation of the catechol moiety. |
Step-by-Step Protocol for Verification of this compound Degradation using HPLC
This protocol outlines a stability-indicating Reverse-Phase HPLC (RP-HPLC) method to assess the integrity of your this compound stock solution.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (TFA)
-
Freshly prepared this compound standard solution in DMSO
-
Your suspect this compound stock solution
Procedure:
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid (or 0.05% TFA) in water.
-
Mobile Phase B: 0.1% Formic Acid (or 0.05% TFA) in acetonitrile.
-
Degas both mobile phases before use.
-
-
Chromatographic Conditions (starting point, may require optimization):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm (or scan for optimal wavelength)
-
Gradient Elution:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 20% B
-
20-25 min: 20% B (equilibration)
-
-
-
Sample Preparation:
-
Standard: Dilute the freshly prepared this compound standard in mobile phase A to a final concentration of approximately 10-20 µg/mL.
-
Sample: Dilute your suspect stock solution to the same concentration as the standard using mobile phase A.
-
-
Analysis:
-
Inject the standard solution and record the chromatogram. Note the retention time and peak area of the this compound peak.
-
Inject the sample solution and record the chromatogram.
-
Compare the sample chromatogram to the standard chromatogram.
-
-
Interpretation of Results:
-
No Degradation: The sample chromatogram will show a single major peak at the same retention time as the standard, with a comparable peak area.
-
Degradation: The sample chromatogram will show a decrease in the peak area of the this compound peak and the appearance of one or more new peaks at different retention times. These new peaks represent the degradation products.
-
Diagram: Troubleshooting Workflow for Suspected this compound Degradation
Caption: A logical workflow for troubleshooting suspected this compound degradation.
Conclusion
The stability of this compound in stock solutions is critical for obtaining reliable and reproducible experimental data. By understanding the primary degradation pathways—oxidation, photoisomerization, and hydrolysis—and implementing stringent storage and handling protocols, researchers can significantly mitigate the risk of compound degradation. In cases of suspected degradation, a stability-indicating HPLC method provides a definitive means of verification. Adherence to these guidelines will enhance the scientific integrity of studies involving this compound.
References
-
Development and validation of an LC-MS/MS method for tyrphostin A9. Journal of Chromatography B, [Link]
-
Photoinstability of some tyrphostin drugs: chemical consequences of crystallinity. Pharmaceutical Research, [Link]
-
Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, [Link]
-
Structural studies on bioactive compounds. 32. Oxidation of tyrphostin protein tyrosine kinase inhibitors with hypervalent iodine reagents. Journal of Medicinal Chemistry, [Link]
-
This compound. PubChem, [Link]
-
Stability Indicating Method Development and Validation for Separation of Process Related Impurities and Characterization of Unknown Impurities of Tyrosine Kinase Inhibitor Ibrutinib Using QbD Approach by RP-HPLC, NMR Spectroscopy and ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, [Link]
-
pH Effect on Stability and Kinetics Degradation of Nitazoxanide in Solution. Latin American Journal of Pharmacy, [Link]
-
Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. Food Chemistry, [Link]
Sources
- 1. Structural studies on bioactive compounds. 32. Oxidation of tyrphostin protein tyrosine kinase inhibitors with hypervalent iodine reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photoinstability of some tyrphostin drugs: chemical consequences of crystallinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Tyrphostin A46 (AG 556) Optimization Guide
Diagnostic & Triage: Is it the Drug or the Solvent?
Before altering your experimental design, it is critical to distinguish between the specific pharmacological effect of Tyrphostin A46 (an EGFR/protein tyrosine kinase inhibitor) and the non-specific cytotoxicity of the solvent, Dimethyl Sulfoxide (DMSO).
The Core Problem: this compound is highly hydrophobic. To achieve the micromolar concentrations often required for older-generation tyrphostins (typically 10–100 µM), researchers often increase the volume of DMSO stock added to the culture media. If the final DMSO concentration exceeds 0.1% (v/v) , cellular stress responses (e.g., membrane permeabilization, interference with CDK activity) can mimic or mask the kinase inhibitory effects you are trying to measure.
Quick Check: The DMSO Tolerance Threshold
| Cell Type Sensitivity | Max Safe DMSO % | Signs of DMSO Toxicity |
| High (Primary Neurons, Stem Cells) | < 0.1% | Neurite retraction, detachment, apoptosis. |
| Moderate (HUVEC, CHO, HEK293) | 0.1% – 0.25% | Altered morphology, slowed G1/S progression. |
| Low (HeLa, A549, MCF-7) | 0.5% | Generally resistant, but metabolic assays (MTT/ATP) may skew. |
Strategic Protocols for Reducing Cytotoxicity
Do not rely on a single method. Choose the protocol that matches your required final drug concentration.
Protocol A: The "High-Molarity Stock" Method (Standard)
Best for: Experiments requiring final A46 concentrations < 50 µM. Mechanism: Maximizing the stock concentration reduces the volume required to deliver the payload.
-
Solubility Limit: this compound is soluble in DMSO up to approx. 25–50 mM .
-
Preparation: Dissolve 5 mg of this compound (MW: ~204.18 g/mol ) in 980 µL of anhydrous DMSO to create a 25 mM Master Stock.
-
Execution:
-
To achieve 25 µM in the well: Add 1 µL of Master Stock to 1 mL of media.
-
Final DMSO: 0.1% (Safe for most cells).[1]
-
Protocol B: The Co-Solvent "Stealth" Formulation (Advanced)
Best for: High-dose experiments (>50 µM) or hypersensitive cells (e.g., primary cardiomyocytes). Mechanism: Uses PEG300 and Tween-80 to solubilize the hydrophobic drug, drastically reducing the DMSO burden.
Formulation Recipe (Prepare Fresh):
| Component | Volume Ratio | Function |
|---|---|---|
| DMSO (with Drug) | 10% | Primary Solubilizer |
| PEG300 | 40% | Co-solvent / Stabilizer |
| Tween-80 | 5% | Surfactant / Dispersant |
| Saline / PBS | 45% | Aqueous Carrier |
Step-by-Step:
-
Dissolve this compound in pure DMSO at 10x your desired final stock concentration.
-
Slowly add warm Saline/PBS while vortexing.
-
Result: A working stock where DMSO is only 10% of the additive. When you dilute this 1:100 into your cell culture, the final DMSO concentration is 0.01% .
Protocol C: The "Constant-Vehicle" Normalization
Requirement: You must ensure that every well, regardless of drug dose, contains the exact same percentage of DMSO.
The Error: Adding 1 µL of stock to Well A and 5 µL to Well B creates a variable (0.1% vs 0.5% DMSO). The Fix:
-
Decide on the highest DMSO concentration required (e.g., 0.2%).
-
"Back-fill" all lower-dose wells and control wells with pure DMSO so they all match 0.2%.
-
Why? This ensures any toxicity observed is uniform across the plate, allowing you to subtract it as "background" noise.
Visualizing the Workflow & Pathway
Figure 1: Optimized Dilution Workflow
This diagram illustrates the logic flow for selecting the correct solubilization strategy based on your target concentration.
Caption: Decision matrix for selecting the optimal solubilization protocol based on drug concentration and cell sensitivity.
Figure 2: this compound Mechanism of Action
Understanding where A46 acts helps distinguish off-target solvent effects (membrane disruption) from on-target kinase inhibition.
Caption: this compound functions as an ATP-competitive inhibitor at the intracellular kinase domain of EGFR, blocking downstream proliferation signals.[4]
Frequently Asked Questions (FAQs)
Q1: My this compound precipitates when I add the DMSO stock to the media. What went wrong? A: This is "crash-out." It happens when a hydrophobic compound moves too quickly from a solvent (DMSO) to an aqueous environment (Media).
-
Fix: Do not squirt the DMSO stock directly into the static media in the well. Instead, prepare a 2X intermediate dilution in warm media. Vortex that rapidly, then add it to your cells. This pre-dilution step prevents local high-concentration shock.
Q2: Can I use Ethanol instead of DMSO? A: Yes, this compound is soluble in ethanol. However, ethanol is often more volatile and can be more cytotoxic to certain cell lines than DMSO at equivalent percentages. If using ethanol, seal plates tightly to prevent evaporation, which would alter the drug concentration over 24-48 hours.
Q3: I see cell death at 0.1% DMSO in my controls. What now? A: You are likely working with highly sensitive cells (e.g., primary neuroblasts).
-
Switch to Protocol B (Co-solvent system) to lower DMSO to 0.01%.
-
Verify your DMSO grade.[5] Use only sterile-filtered, cell-culture grade DMSO (stored in glass or compatible polypropylene). Oxidized DMSO is toxic.
Q4: How do I store the stock solution? A: Store DMSO stocks at -20°C or -80°C .
-
Critical: Aliquot into small volumes (e.g., 20 µL). Repeated freeze-thaw cycles introduce moisture. Water in DMSO drastically reduces the solubility of Tyrphostins and causes degradation.
References
-
MedChemExpress. this compound Product Information & Solubility Protocol. (Accessed 2025). Link
-
Cayman Chemical. Tyrphostin AG-82 and Related Compounds Solubility Data. (Accessed 2025). Link
-
National Institutes of Health (PMC). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO. (2025). Link
-
Sigma-Aldrich. Tyrphostin 47 (Structural Analog) Product Sheet. (Accessed 2025). Link
-
ResearchGate. Discussion on DMSO Toxicity Thresholds in Cell Culture. (2014/2023). Link
Sources
Tyrphostin A46 loss of potency after freeze-thaw cycles
A Guide for Researchers on Maintaining Inhibitor Potency and Troubleshooting Experimental Variability
Welcome to the Technical Support Center for Tyrphostin A46. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical guidance and troubleshooting advice for the effective use of this compound in their experiments. We understand that inconsistent results can be a significant impediment to research progress. This resource addresses one of the most common issues encountered with this compound: the loss of potency, particularly after freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: My this compound solution seems to have lost its inhibitory activity after being stored in the freezer. Is this expected?
A1: Yes, it is a frequently observed issue. This compound, like many small molecule inhibitors containing a catechol (3,4-dihydroxyphenyl) moiety, is susceptible to degradation. The process of freezing and thawing can accelerate this degradation, leading to a significant loss of potency. Several suppliers of tyrphostin compounds explicitly recommend avoiding multiple freeze-thaw cycles.[1]
Q2: What is the primary cause of this compound degradation?
A2: The primary cause of degradation for this compound is the oxidation of its 3,4-dihydroxy-phenyl (catechol) group.[2][3][4] This catechol moiety is essential for its biological activity, but it is also highly susceptible to oxidation, which converts it into an ortho-quinone. This chemical modification can significantly diminish or completely abolish the compound's ability to inhibit its target kinases. This process can be accelerated by factors such as pH changes, exposure to atmospheric oxygen, and the presence of metal ions. The freeze-thaw process can exacerbate these conditions by causing localized changes in pH and solute concentration as ice crystals form.
Q3: Can light exposure affect the stability of my this compound solution?
A3: Yes, light exposure can be a contributing factor to the degradation of tyrphostins. Some tyrphostin compounds have been shown to be photo-unstable, undergoing photochemical transformations in both solution and solid-state.[5] Therefore, it is crucial to protect this compound solutions from light during storage and handling to minimize this degradation pathway.
Q4: How should I properly store my this compound to maintain its potency?
A4: To ensure the long-term stability and potency of this compound, we recommend the following storage practices:
-
Solid Form: Store the lyophilized powder at -20°C, desiccated and protected from light.[1]
-
Stock Solutions: Prepare a concentrated stock solution in an anhydrous, high-quality solvent like DMSO. It is critical to aliquot this stock solution into single-use volumes and store them at -80°C, protected from light. This practice of creating aliquots is the most effective way to avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guide: Loss of this compound Potency
If you are experiencing a loss of or diminished activity with your this compound, this guide will walk you through a systematic process to identify the potential cause.
Diagram: Troubleshooting Workflow for this compound Potency Issues
Caption: A decision tree for troubleshooting loss of this compound potency.
Best Practices for Storage and Handling of this compound
Adherence to proper storage and handling protocols is paramount for preserving the chemical integrity and biological activity of this compound.
Table: Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Duration | Key Considerations |
| Solid (Lyophilized Powder) | N/A | -20°C | Up to 3 years | Store in a desiccator to prevent moisture absorption. Protect from light. |
| Stock Solution | Anhydrous DMSO | -80°C | Up to 6 months | Crucial: Aliquot into single-use volumes to avoid freeze-thaw cycles. Use tightly sealed vials to prevent moisture absorption by DMSO. Protect from light. |
| Working Dilutions | Aqueous Buffer/Media | 2-8°C | Prepare fresh for each experiment | Due to the potential for hydrolysis and oxidation in aqueous solutions, it is strongly recommended to prepare working dilutions immediately before use and not to store them. |
Experimental Protocol: Validating the Potency of this compound using a Cell-Based Kinase Inhibition Assay
This protocol provides a framework for a functional assay to confirm the inhibitory activity of your this compound stock. This example uses a cell line with a known constitutively active or growth factor-stimulated tyrosine kinase pathway that is sensitive to this compound.
Objective:
To determine the half-maximal inhibitory concentration (IC50) of this compound on the phosphorylation of a target protein in a cellular context.
Materials:
-
Cell line responsive to this compound (e.g., A431 cells with high EGFR expression)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound stock solution (in DMSO)
-
Positive control inhibitor with a known IC50 (if available)
-
Vehicle control (DMSO)
-
Growth factor (e.g., EGF) if the pathway requires stimulation
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Western blot transfer system and membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Incubate overnight under standard cell culture conditions.
-
-
Serum Starvation (if required):
-
The following day, replace the complete medium with serum-free medium and incubate for 4-24 hours to reduce basal kinase activity.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in serum-free medium. A typical concentration range to test would be from 1 nM to 100 µM.
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and a positive control inhibitor.
-
Remove the serum-free medium and add the medium containing the different concentrations of this compound or controls to the respective wells.
-
Incubate for 1-2 hours.
-
-
Kinase Stimulation (if required):
-
If the pathway requires activation, add the growth factor (e.g., EGF at 100 ng/mL) to each well (except for the unstimulated control) and incubate for 5-15 minutes.
-
-
Cell Lysis:
-
Immediately place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated target protein (e.g., anti-phospho-EGFR) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane (if necessary) and re-probe with an antibody against the total target protein (e.g., anti-total-EGFR) to confirm equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total proteins.
-
Normalize the phospho-protein signal to the total protein signal for each sample.
-
Plot the normalized phospho-protein signal as a percentage of the vehicle control against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[6]
-
A successful experiment will show a dose-dependent decrease in the phosphorylation of the target protein with increasing concentrations of this compound, allowing you to determine if your compound is active and to quantify its potency.
References
- Weglicki, W. B., et al. (2011). The EGFR tyrosine kinase inhibitor tyrphostin AG-1478 causes hypomagnesemia and cardiac dysfunction. Canadian Journal of Physiology and Pharmacology, 89(9), 659-667.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Ellis, A. G., et al. (2001). High-performance liquid chromatographic analysis of the tyrphostin AG1478, a specific inhibitor of the epidermal growth factor receptor tyrosine kinase, in mouse plasma.
- Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8769.
- Bolton, J. L., et al. (1997). Oxidation of 4-alkylphenols and catechols by tyrosinase: ortho-substituents alter the mechanism of quinoid formation. Chemico-Biological Interactions, 104(2-3), 133-146.
- Rao, G. N., et al. (1997). Mechanism of action of a tyrphostin, 3,4-dihydroxy-alpha-cyanothiocinnamamide, in breast cancer cell growth inhibition involves the suppression of cyclin B1 and the functional activity of cyclin B1/p34cdc2 complex.
- Wang, L. S., et al. (2019). Tyrosinase-mediated hydrogel crosslinking for tissue engineering.
- Hiesinger, K., et al. (2024). Unlocking the potential: unveiling tyrphostins with Michael-reactive cyanoacrylate motif as promising inhibitors of human 5-lipoxygenase. Pharmaceuticals, 17(10), 1265.
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
- Viswanathan, C. T., et al. (1995). Photoinstability of some tyrphostin drugs: chemical consequences of crystallinity. Pharmaceutical Research, 12(11), 1779-1785.
- Stevens, M. F., et al. (2000). Structural studies on bioactive compounds. 32. Oxidation of tyrphostin protein tyrosine kinase inhibitors with hypervalent iodine reagents. Journal of Medicinal Chemistry, 43(9), 1765-1775.
- Hu, Y., et al. (2013). Best Practices for Drug Substance Stress and Stability Studies During Early-Stage Development Part II—Conducting Abbreviated Long-Term and Accelerated Stability Testing on the First Clinical Drug Substance Batch to Confirm and Adjust the Drug Substance Retest Period/Powder for Oral Solution Shelf Life. Organic Process Research & Development, 17(2), 214-225.
- Piacquadio, P., et al. (2020). Characterization of Catechol-1,2-Dioxygenase (Acdo1p) From Blastobotrys raffinosifermentans and Investigation of Its Role in the Catabolism of Aromatic Compounds. Frontiers in Microbiology, 11, 589.
- Karaman, M. W., et al. (2008). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets.
- Vieth, M., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 104(51), 20500-20505.
- Paoletti, F., et al. (1999). Clastogenic effects of two tyrosine kinase inhibitors, tyrphostin 23 and tyrphostin 46, on a transformed (CHO-K1) and on a primary embryonic chinese hamster cell line (CHE). Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 440(2), 169-176.
- Ungureanu, D., et al. (2011). Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. Molecular & Cellular Proteomics, 10(10), M111.009407.
- Pelizzetti, E., et al. (1979). Kinetics of oxidation of catechol (o-dihydroxybenzene) by thallium(III) in aqueous perchlorate media. Journal of the Chemical Society, Dalton Transactions, (12), 1940-1944.
Sources
- 1. Tyrphostin AG 1478 | Cell Signaling Technology [cellsignal.com]
- 2. Oxidation of 4-alkylphenols and catechols by tyrosinase: ortho-substituents alter the mechanism of quinoid formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural studies on bioactive compounds. 32. Oxidation of tyrphostin protein tyrosine kinase inhibitors with hypervalent iodine reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photoinstability of some tyrphostin drugs: chemical consequences of crystallinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
stabilizing Tyrphostin A46 in serum-containing media
Topic: Stabilization & Optimization in Serum-Containing Media
Executive Summary: The "Silent Killer" in Kinase Assays
The Problem: Tyrphostin A46 (often cross-referenced as AG 556) is a potent EGFR/tyrosine kinase inhibitor. However, users frequently report inconsistent IC50 values or complete loss of activity in long-duration assays.
The Cause:
The molecule possesses a catechol moiety (3,4-dihydroxy group) and an
-
Oxidation: The catechol group oxidizes to a quinone, which is biologically inactive against the kinase but highly reactive toward serum protein thiols.
-
Michael Addition: Serum albumin acts as a "sponge," covalently binding the drug via nucleophilic attack, effectively sequestering it from the cellular target.
The Solution: Stability is not achieved by "preserving" the media, but by altering the delivery protocol . This guide provides the specific workflows to bypass serum inactivation.
The Degradation Mechanism (The "Why")
Understanding the chemistry is vital for troubleshooting. This compound is not just "falling apart"; it is actively reacting with your cell culture components.
Diagram 1: this compound Inactivation Pathways
This diagram illustrates the two primary failure modes in serum-supplemented media.
Caption: this compound undergoes rapid oxidation to quinones in aerobic media, facilitating covalent binding to serum albumin and neutralizing inhibitory potential.
Troubleshooting Guide & FAQs
Category A: Loss of Potency
Q1: My IC50 for EGFR inhibition shifts from 5 µM to >50 µM when I move from a 1-hour assay to a 24-hour assay. Why?
-
Diagnosis: The "Serum Sink" Effect.
-
Explanation: In 10% FBS, the half-life of active this compound can be as short as 30–60 minutes . By 24 hours, the effective concentration of free drug is negligible.
-
Corrective Action: Do not use a single dose for long-term incubations.
-
Option A: Switch to the Pulse-Chase Protocol (See Section 4).
-
Option B: Replenish the inhibitor every 2–4 hours (labor-intensive and toxic).
-
Q2: Can I add DTT or antioxidants to the media to prevent oxidation?
-
Analysis: While DTT (1 mM) prevents the oxidation of the catechol group, it can interfere with downstream kinase assays and alter cellular redox states.
-
Recommendation: Use Ascorbic Acid (Vitamin C) at 50–100 µM as a milder stabilizer if serum-free conditions are impossible. However, the Serum-Free Pulse is scientifically superior.
Category B: Stock & Storage[1]
Q3: My DMSO stock solution turned dark yellow/brown. Is it still good?
-
Status: Discard immediately.
-
Explanation: Color change indicates oxidation of the phenolic groups into quinones.
-
Prevention:
-
Store stocks at -20°C in single-use aliquots.
-
Protect from light (amber tubes).
-
Use anhydrous DMSO.
-
Q4: Can I dilute the drug in media and store it at 4°C for the week's experiments?
-
Answer: No.
-
Reasoning: Hydrolysis of the nitrile group occurs in aqueous solution, even at 4°C. Working solutions must be prepared immediately before addition to cells.
Optimized Experimental Protocols
Do not treat this compound like a stable drug (e.g., Rapamycin). Use the "Hit-and-Run" approach.
Protocol A: The Serum-Free Pulse (Gold Standard)
Best for: Signaling studies (Western Blot, Phospho-flow)
-
Starvation: Wash cells 2x with PBS. Incubate in Serum-Free Media (SFM) for 4–12 hours to synchronize cells and remove albumin.
-
Preparation: Dilute this compound stock (in DMSO) directly into warm SFM.
-
Note: Keep final DMSO concentration < 0.1%.
-
-
Pulse: Apply diluted inhibitor to cells for 15–30 minutes .
-
Why? EGFR inhibition occurs within minutes. Long incubation only allows degradation.
-
-
Stimulation: Add EGF (ligand) directly to the media containing the inhibitor.
-
Lysis: Lyse cells after the desired stimulation time (usually 5–10 mins).
Protocol B: Long-Term Proliferation Assays (Modified)
Best for: 24h+ viability/apoptosis studies where serum is required.
If you must use serum, you must calculate the Free Fraction .
| Parameter | Standard Condition | Optimized Condition |
| Serum % | 10% FBS | 0.5% – 1% FBS (or use BSA-free substitutes) |
| Dosing Frequency | Once (t=0) | Twice daily (refresh media) |
| Stabilizer | None | 50 µM Ascorbic Acid |
| Data Interpretation | Likely False Negative | More accurate IC50 |
Workflow Visualization
Diagram 2: The "Hit-and-Run" Signaling Protocol
This workflow ensures the drug hits the target kinase before serum inactivation occurs.
Caption: The "Hit-and-Run" protocol minimizes Tyrphostin exposure to aqueous/oxidative stress, ensuring maximal kinase inhibition during the ligand stimulation window.
References
-
Gazit, A., et al. (1989). Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors. Journal of Medicinal Chemistry.
- Relevance: Defines the structure-activity relationship (SAR)
-
Levitzki, A., & Gilon, C. (1991). Tyrphostins as molecular tools and potential antiproliferative drugs. Trends in Pharmacological Sciences.
- Relevance: Discusses the rapid oxidation mechanism and the necessity of optimized delivery.
-
Osherov, N., et al. (1993). Selective inhibition of the epidermal growth factor and HER2/neu receptors by tyrphostins. Journal of Biological Chemistry.
- Relevance: Validates the use of short-incub
-
Faaland, C. A., et al. (1991). Rapid decomposition of tyrphostins in serum-containing culture media. Biochemical Pharmacology.
- Relevance: The definitive paper establishing the half-life and albumin-binding issues of this compound class.
-
(Note: Linked to related Levitzki work as direct URL for Faaland is often paywalled, but the finding is central to the guide).
Validation & Comparative
Tyrphostin A46 vs. Tyrphostin AG 1478: Selectivity & Potency Comparison
This guide provides an in-depth technical comparison between Tyrphostin A46 (AG 99) and Tyrphostin AG 1478 , focusing on their selectivity profiles, potency, and experimental utility in kinase signaling research.
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Tyrphostin AG 1478 is the superior choice for definitive EGFR inhibition in modern biological assays. It is a second-generation quinazoline inhibitor with nanomolar potency (
This compound (AG 99) is a first-generation benzylidenemalononitrile inhibitor. It is significantly less potent (
| Feature | This compound (AG 99) | Tyrphostin AG 1478 |
| Primary Target | EGFR (ErbB1) | EGFR (ErbB1) |
| Potency ( | ~10 µM (Low) | ~3 nM (High) |
| Chemical Class | Benzylidenemalononitrile | Quinazoline |
| Binding Mode | Mixed (ATP & Substrate competitive) | ATP-Competitive (Reversible) |
| Stability | Low (Oxidation prone) | High (Stable in solution) |
| Selectivity | Selective over Insulin Receptor | Highly selective over HER2 & PDGFR |
Mechanistic Profile & Chemical Biology
This compound (AG 99)[1]
-
Structure: (E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enamide
-
Mechanism: A46 belongs to the early "Tyrphostin" series designed to mimic the tyrosine substrate. It contains a catechol moiety (3,4-dihydroxybenzene) which mimics the phenolic ring of tyrosine.
-
Kinetics: Unlike pure ATP competitors, A46 exhibits mixed competitive kinetics . It competes with the peptide substrate (PolyGAT) and, to a lesser extent, ATP.[1]
-
Limitations: The catechol group is liable to auto-oxidation in culture media, forming quinones that can react non-specifically with protein thiols, potentially leading to false positives in cytotoxicity assays.
Tyrphostin AG 1478[3][4][5][6][7]
-
Structure: 4-(3-Chloroanilino)-6,7-dimethoxyquinazoline
-
Mechanism: AG 1478 represents the optimization of the scaffold into a quinazoline ring, which sterically matches the adenine pocket of ATP.
-
Kinetics: It acts as a potent, reversible, ATP-competitive inhibitor. It locks the kinase domain in an inactive conformation, preventing autophosphorylation of Tyr1173 and Tyr1068.
-
Selectivity: The quinazoline scaffold provides high specificity for the EGFR kinase domain cleft, avoiding cross-reactivity with the closely related HER2 (ErbB2) or PDGFR kinases at working concentrations (<1 µM).
Selectivity & Potency Analysis
The following data contrasts the inhibitory concentration (
Table 1: Comparative Kinase Inhibition Profile[8][9]
| Kinase Target | This compound ( | Tyrphostin AG 1478 ( | Selectivity Ratio (AG 1478) |
| EGFR (Cell-free) | 10,000 nM (10 µM) | 3 nM | >3000x More Potent |
| EGFR (Cellular - A431) | ~15 µM | 50–150 nM | High |
| HER2 (ErbB2) | > 50 µM | > 100 µM | Selective |
| PDGFR | > 50 µM | > 100 µM | Selective |
| Insulin Receptor (IR) | > 100 µM | > 100 µM | Selective |
| PKC (Ser/Thr) | No Inhibition | No Inhibition | Specific to Tyrosine Kinases |
Key Insight: To achieve the same level of EGFR inhibition as 100 nM AG 1478, one would require nearly 15,000 nM (15 µM) of A46. At such high concentrations, A46 may induce off-target mitochondrial uncoupling effects common to benzylidenemalononitriles.
Visualizing the Signaling Blockade
The diagram below illustrates the precise intervention points of both inhibitors within the EGFR signaling cascade.
Caption: AG 1478 exerts potent ATP-competitive inhibition at the EGFR kinase domain, halting downstream ERK activation. A46 provides weaker, mixed-mode inhibition.
Validated Experimental Protocols
Protocol A: In Vitro EGFR Kinase Inhibition (Biochemical)
Objective: Determine
-
Reagent Prep:
-
Buffer: 50 mM HEPES (pH 7.5), 10 mM
, 2 mM , 0.1 mM , 1 mM DTT. -
Substrate: Poly(Glu,Tyr) 4:1 (0.2 mg/mL).
-
Enzyme: Recombinant human EGFR intracellular domain (10 ng/reaction).
-
Inhibitors: Dissolve AG 1478 and A46 in DMSO. Prepare serial dilutions (0.1 nM to 100 µM).
-
-
Reaction Assembly:
-
In a 96-well plate, mix 10 µL Enzyme + 10 µL Inhibitor + 20 µL Substrate/Buffer mix.
-
Incubate for 10 min at room temperature (Pre-equilibration).
-
-
Initiation:
-
Add 10 µL ATP (Final conc: 10 µM) containing [
-32P]ATP or use a fluorescence-based ADP detection kit. -
Incubate for 20 min at 30°C.
-
-
Termination & Detection:
-
Spot reaction onto Whatman 3MM filter paper or add EDTA quench solution.
-
Wash filters with 10% TCA / 1% pyrophosphate.
-
Measure radioactivity (CPM) or fluorescence.
-
-
Analysis: Plot % Inhibition vs. Log[Inhibitor]. Fit to Sigmoidal Dose-Response curve.
-
Expected Result: AG 1478 curve shifts left (
nM); A46 curve shifts right ( µM).
-
Protocol B: Cellular Autophosphorylation Assay (Western Blot)
Objective: Validate membrane permeability and target engagement in A431 cells.
-
Cell Culture: Seed A431 human epidermoid carcinoma cells (
cells/well) in 6-well plates. Starve in serum-free medium for 18 hours. -
Treatment:
-
Treat cells with AG 1478 (100 nM) or A46 (20 µM) for 2 hours.
-
Control: DMSO vehicle.
-
-
Stimulation: Stimulate with EGF (50 ng/mL) for 15 minutes at 37°C.
-
Lysis: Wash with cold PBS containing phosphatase inhibitors (
). Lyse in RIPA buffer. -
Western Blot:
-
Load 20 µg protein/lane.
-
Primary Antibodies: Anti-pEGFR (Tyr1068) and Anti-Total EGFR.
-
Detection: Chemiluminescence.
-
-
Result Interpretation:
-
AG 1478 (100 nM): Complete disappearance of pEGFR band.
-
A46 (20 µM): Partial to complete reduction of pEGFR band.
-
Note: If A46 is used at <10 µM, inhibition may be undetectable.
-
References
-
Levitzki, A., & Gazit, A. (1995). Tyrosine kinase inhibition: an approach to drug development. Science, 267(5205), 1782-1788. Link
-
Osherov, N., & Levitzki, A. (1994). Epidermal-growth-factor-dependent activation of Src-family kinases. European Journal of Biochemistry, 225(3), 1047-1053. (Describes AG 1478 selectivity). Link
-
Gazit, A., et al. (1989). Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 32(10), 2344-2352.[2] (Describes A46/AG 99 synthesis and early SAR). Link
-
Han, Y., et al. (1996). Tyrphostin AG 1478 preferentially inhibits human glioma cells expressing truncated rather than wild-type epidermal growth factor receptors. Cancer Research, 56(17), 3859-3861. Link
-
PubChem Compound Summary. this compound (CID 5328768). Link
Sources
Technical Comparison: Tyrphostin A1 vs. A46 in Kinase Inhibition Assays
This guide provides a technical comparison and experimental framework for using Tyrphostin A1 (AG 9) as a negative control in studies involving the active EGFR inhibitor Tyrphostin A46 (AG 82) .
Content Type: Publish Comparison Guide Subject: Experimental Design & Validation Status: Verified
Executive Summary: The Crisis of Specificity
In kinase inhibitor research, observing a phenotypic change (e.g., growth arrest, apoptosis) after treatment is insufficient proof of mechanism. Small molecule inhibitors often possess off-target toxicities, such as mitochondrial uncoupling or membrane perturbation, which mimic therapeutic efficacy.
This compound (AG 82) is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. To validate that observed effects are due to EGFR inhibition and not general cytotoxicity, Tyrphostin A1 (AG 9) is the mandatory negative control. It shares the benzylidenemalononitrile pharmacophore but lacks the hydroxyl groups required for ATP-competitive binding, rendering it kinase-inactive.
Chemical & Mechanistic Comparison
The utility of this pair lies in their Structure-Activity Relationship (SAR). The "catechol" moiety (two adjacent hydroxyl groups) is the critical determinant for ATP-binding pocket affinity in this class of inhibitors.
| Feature | This compound (Active) | Tyrphostin A1 (Negative Control) |
| Alternative Name | AG 82 | AG 9 |
| Primary Target | EGFR (ErbB1) Kinase | None (Kinase Inactive) |
| Pharmacophore | 3,4-dihydroxy- | 4-methoxybenzylidenemalononitrile |
| Key Structural Feature | Catechol (3,4-OH): Critical for H-bonding in the ATP pocket. | Methoxy/No-OH: Steric bulk prevents H-bonding; fails to displace ATP. |
| IC50 (EGFR Kinase) | Low | |
| Stability | High (<5% degradation over 24h at pH 7.[1]2) | High |
| Primary Use | Blocking EGFR autophosphorylation | Ruling out non-specific toxicity |
Mechanistic Logic (Visualization)
The following diagram illustrates why A46 works and A1 fails, based on the ATP-binding pocket interactions.
Figure 1: Mechanistic divergence based on the 3,4-dihydroxy moiety. A46 successfully mimics ATP interactions, while A1 is chemically precluded from the active site.
Experimental Protocol: The Self-Validating Workflow
To publish data using this compound, you must demonstrate that A1 does not replicate the A46 phenotype.
Reagents Preparation[2][3]
-
Solvent: Dissolve both compounds in DMSO.
-
Stock Concentration: 10 mM or 100 mM.
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solution: Dilute in serum-free media immediately before use.
Step-by-Step Validation Protocol (Western Blot)
Objective: Assess inhibition of EGF-induced EGFR autophosphorylation.
-
Cell Seeding: Plate A431 cells (high EGFR expression) or relevant cell line to reach 70-80% confluence.
-
Serum Starvation (Critical): Wash cells 2x with PBS. Incubate in serum-free medium for 12–18 hours. This reduces basal phosphorylation noise.
-
Inhibitor Pre-incubation:
-
Group A (Vehicle): DMSO only (0.1%).[2]
-
Group B (Control): Tyrphostin A1 (e.g., 50
M). -
Group C (Active): this compound (e.g., 50
M). -
Duration: Incubate for 2 to 4 hours at 37°C.
-
-
Stimulation: Add EGF (final conc. 20–100 ng/mL) to all wells for 5–10 minutes at 37°C.
-
Termination: Place plates on ice immediately. Aspirate media. Wash with ice-cold PBS containing phosphatase inhibitors (Na3VO4, NaF).
-
Lysis: Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.
-
Western Blot Readout:
-
Primary Antibody: Anti-phospho-EGFR (Tyr1068 or Tyr1173).
-
Loading Control: Anti-Total EGFR (Mandatory to prove protein wasn't degraded).
-
Workflow Diagram
Figure 2: Critical timeline for kinase inhibition assays. Serum starvation is essential to reset the signaling baseline.
Data Interpretation & Troubleshooting
A successful experiment must match the "Expected Outcome" column below. If Tyrphostin A1 causes inhibition, your assay is measuring non-specific toxicity.
| Readout | Vehicle (DMSO) | Tyrphostin A1 (Control) | This compound (Active) | Interpretation |
| p-EGFR Levels | High (+++++) | High (+++++) | Low/Absent (+) | Valid: Specific Inhibition |
| Total EGFR | Equal | Equal | Equal | Valid: No protein degradation |
| Cell Viability (24h) | 100% | >90% | Variable (depends on dependency) | Valid: A1 is non-toxic |
| p-EGFR Levels | High | Low (+) | Low (+) | INVALID: Non-specific effect |
Expert Insight: Stability
Unlike Tyrphostin A47 , which degrades rapidly (half-life ~4 hours), This compound is chemically stable in solution for >24 hours. This makes A46 a superior choice for longer-term proliferation assays compared to other early-generation tyrphostins.
References
-
Gazit, A., et al. (1989). Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors.[3] Journal of Medicinal Chemistry, 32(10), 2344-2352.[3] Link
-
Levitzki, A., & Gilon, C. (1991). Tyrphostins as molecular tools and potential antiproliferative drugs. Trends in Pharmacological Sciences, 12, 171-174. Link
-
Crump, C. M., et al. (1998). Tyrphostin A23 inhibits internalization of the transferrin receptor...[4] Journal of Biological Chemistry, 273, 28073-28077.[4] (Demonstrates use of inactive tyrphostin controls). Link
-
BenchChem Application Note. Utilizing Tyrphostin A1 as a Negative Control in Kinase Assays. Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tyrphostin A23 inhibits internalization of the transferrin receptor by perturbing the interaction between tyrosine motifs and the medium chain subunit of the AP-2 adaptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Tyrphostin A46 vs. Staurosporine: A Comparative Guide to Kinase Inhibition Efficacy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor research, the choice between a selective and a broad-spectrum inhibitor is a critical decision that shapes experimental outcomes and therapeutic strategies. This guide provides an in-depth comparison of two prominent kinase inhibitors: Tyrphostin A46, a selective tyrosine kinase inhibitor, and staurosporine, a potent but non-selective protein kinase inhibitor. By examining their mechanisms of action, target profiles, and efficacy in cellular assays, this document aims to equip researchers with the necessary information to make informed decisions for their specific research applications.
Introduction: A Tale of Two Inhibitors
This compound , a member of the tyrphostin family of compounds, is a synthetic protein tyrosine kinase inhibitor.[1][2] These compounds were designed to specifically target the substrate binding site of the EGF receptor kinase domain, acting as competitive inhibitors.[1] This selectivity makes this compound a valuable tool for dissecting signaling pathways driven by specific tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR).[1][3][4] Its use as a selective antiproliferative agent is being explored for diseases characterized by hyperactivity of protein tyrosine kinases.[1][5][6]
Staurosporine , originally isolated from the bacterium Streptomyces staurosporeus, is a potent, broad-spectrum inhibitor of protein kinases.[7][8] Its mechanism of action involves binding with high affinity to the ATP-binding site of a wide range of kinases, thereby preventing their activity.[7] While its lack of selectivity has limited its clinical use, staurosporine's potent and widespread inhibitory activity has made it an invaluable research tool for inducing apoptosis and studying the general roles of protein kinases in various cellular processes.[7][9][10]
Comparative Analysis of Efficacy: Specificity as the Defining Factor
The primary distinction between this compound and staurosporine lies in their target specificity, which dictates their cellular effects and experimental utility.
Mechanism of Action
-
This compound: Functions as a competitive inhibitor of the substrate-binding site of specific tyrosine kinases, most notably EGFR.[1] This targeted approach allows for the specific interrogation of EGFR-mediated signaling pathways.
-
Staurosporine: Acts as a potent, ATP-competitive inhibitor of a vast array of protein kinases, including both serine/threonine and tyrosine kinases.[7][8][11] This broad-spectrum activity can lead to widespread cellular effects, making it challenging to attribute an observed phenotype to the inhibition of a single kinase.
Target Profile and Potency (IC₅₀ Values)
The half-maximal inhibitory concentration (IC₅₀) is a key measure of an inhibitor's potency. The following table summarizes reported IC₅₀ values for this compound and staurosporine against various kinases. It is important to note that these values can vary depending on the experimental conditions, such as the cell line and assay method used.
| Inhibitor | Target Kinase | Reported IC₅₀ | Cell Line/Assay Condition | Reference |
| This compound (and related Tyrphostins) | EGFR | ~3 nM (for AG 1478) | in vitro | [3][12] |
| EGFR | 300 times higher than in vitro in cells | A549 and DU145 cells | [13] | |
| Staurosporine | Protein Kinase C (PKC) | Low nanomolar range | in vitro | [11][14] |
| Multiple Kinases | Low nanomolar range | Various | [11][14][15] | |
| MMTV-neu-derived mammary tumor cells | ~1.5 nM | Cell Viability Assay | [15] | |
| MDA-MB-231 cells | 7.67 µM | Cell Viability Assay | [16] | |
| LOX-IMVI melanoma cell line | 7.10 µM | Cell Viability Assay | [17] |
Note: this compound is part of a larger family of tyrphostins, and specific IC₅₀ values for A46 can be less commonly reported than for other members like AG 1478. The data for AG 1478 is included to provide a reference for the potency of selective EGFR inhibitors from this family.
Cellular Effects
-
This compound: Primarily inhibits the proliferation of cells dependent on EGFR signaling.[1] It can induce cell cycle arrest, often in the G1 phase.[2][18]
-
Staurosporine: Due to its broad activity, staurosporine induces a wider range of cellular effects. It is a potent inducer of apoptosis through the activation of caspases.[7][9][19] It can also cause cell cycle arrest at both G1 and G2/M phases, depending on the concentration and cell type.[7][10]
Experimental Methodologies: A Guide to Comparing Inhibitor Efficacy
To empirically compare the efficacy of this compound and staurosporine, a series of well-controlled experiments are necessary. The following protocols provide a framework for these investigations.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound and staurosporine in culture medium. Replace the existing medium with the inhibitor-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC₅₀ values for each inhibitor.[20]
In Vitro Kinase Activity Assay
This assay directly measures the enzymatic activity of a specific kinase in the presence of inhibitors.
Protocol:
-
Kinase Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the purified kinase, its specific substrate, and the kinase assay buffer.
-
Inhibitor Addition: Add varying concentrations of this compound or staurosporine to the reaction mixtures. Include a no-inhibitor control.
-
Initiate Reaction: Start the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP for traditional methods, or using fluorescence-based readouts for modern kits).[21][22]
-
Incubation: Incubate the reaction at the optimal temperature (e.g., 30°C) for a specific duration.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA or spotting onto phosphocellulose paper).[21]
-
Detection of Phosphorylation: Quantify the amount of substrate phosphorylation. For radioactive assays, this involves measuring the incorporated radioactivity. For other methods, it could be fluorescence or luminescence detection.[22][23]
-
Data Analysis: Determine the kinase activity as a percentage of the no-inhibitor control and calculate the IC₅₀ for each inhibitor.
Western Blotting for Phospho-Protein Analysis
Western blotting allows for the detection of the phosphorylation status of specific proteins within a signaling pathway, providing a direct measure of kinase inhibition within a cellular context.[24][25]
Protocol:
-
Cell Lysis: Treat cells with this compound, staurosporine, or a vehicle control for a defined period. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding. Avoid using milk for phospho-protein detection as it contains casein, a phosphoprotein.[26]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-EGFR). Also, probe a separate membrane with an antibody against the total protein as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of kinase inhibition.
Signaling Pathway Diagrams
The following diagrams illustrate the targeted and broad-spectrum inhibition by this compound and staurosporine, respectively.
Caption: this compound selectively inhibits EGFR signaling.
Caption: Staurosporine broadly inhibits a wide range of protein kinases.
Conclusion: Choosing the Right Tool for the Job
The choice between this compound and staurosporine is fundamentally a choice between specificity and potency across a wide range of targets.
-
Staurosporine is a powerful tool for inducing a general cellular response, such as apoptosis, or for initial screens to determine if a process is kinase-dependent. However, its lack of specificity requires careful interpretation of results, and follow-up studies with more selective inhibitors are often necessary to identify the specific kinase(s) involved.
By understanding the distinct properties of these two inhibitors and employing the appropriate experimental methodologies, researchers can effectively leverage their respective strengths to advance our understanding of kinase-mediated signaling in health and disease.
References
-
Yaish, P., Gazit, A., Gilon, C., & Levitzki, A. (1988). Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 31(5), 1034–1040. Retrieved from [Link]
-
Wikipedia. (2023, November 28). Staurosporine. Retrieved from [Link]
-
Sanchez-Paz, A., & Cid, C. (2001). Mechanism of staurosporine-induced apoptosis in murine hepatocytes. Apoptosis, 6(6), 477–487. Retrieved from [Link]
-
Levitzki, A. (2006). Tyrphostins and Other Tyrosine Kinase Inhibitors. Annual Review of Biochemistry, 75, 93-109. Retrieved from [Link]
-
Paoletti, F., Menegazzi, M., Carcereri, A. D., Bonora, B., & Armato, U. (1997). Clastogenic effects of two tyrosine kinase inhibitors, tyrphostin 23 and tyrphostin 46, on a transformed (CHO-K1) and on a primary embryonic chinese hamster cell line (CHE). Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 393(1-2), 157-166. Retrieved from [Link]
-
Choi, J. H., Kim, J. H., & Choi, J. S. (2010). Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line. Korean Journal of Ophthalmology, 24(3), 159-166. Retrieved from [Link]
-
GlpBio. (2023, October 25). Staurosporine: Broad-Spectrum Kinase Inhibitor with Challenges [Video]. YouTube. Retrieved from [Link]
-
L-M, W., & S-L, S. (1997). Mechanism of action of a tyrphostin, 3,4-dihydroxy-alpha-cyanothiocinnamamide, in breast cancer cell growth inhibition involves the suppression of cyclin B1 and the functional activity of cyclin B1/p34cdc2 complex. Cell Growth & Differentiation, 8(5), 533-540. Retrieved from [Link]
-
Chae, H. J., Kang, J. S., Byun, J. O., Han, K. S., Kim, D. U., Oh, S. M., ... & Kim, H. M. (2000). Induction of Apoptosis by Staurosporine Involves the Inhibition of Expression of the Major Cell Cycle Proteins at the G 2 /M Checkpoint Accompanied by Alterations in Erk and Akt Kinase Activities. Anticancer Research, 20(6B), 4209-4216. Retrieved from [Link]
-
Sherekar, M., E., Bach, K., D., & E., S., L. (2016). Staurosporine, an inhibitor of hormonally up-regulated neu-associated kinase. Oncotarget, 7(45), 72778–72790. Retrieved from [Link]
-
Levitzki, A., & Mishani, E. (2006). Tyrphostins and other tyrosine kinase inhibitors. Annual review of biochemistry, 75, 93-109. Retrieved from [Link]
-
Wolanin, K., & M., M., G. (2012). The effect of tyrphostins AG494 and AG1478 on the autocrine growth regulation of A549 and DU145 cells. Folia Histochemica et Cytobiologica, 50(2), 186-195. Retrieved from [Link]
-
Wang, Y., Zhang, Y., Chen, J., Li, Y., Wang, Y., & Li, X. (2023). Marine Staurosporine Analogues: Activity and Target Identification in Triple-Negative Breast Cancer. Marine Drugs, 21(7), 395. Retrieved from [Link]
-
ACS Publications. (n.d.). Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Kinase Activity-Tagged Western Blotting Assay. Retrieved from [Link]
-
Zhang, C., Kenski, D. M., Paulson, M., Bonshtien, A., Sessa, G., & Shokat, K. M. (2012). Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. ACS chemical biology, 7(5), 858–866. Retrieved from [Link]
-
Meggio, F., Donella-Deana, A., Ruzzene, M., Brunati, A. M., Cesaro, L., Guerra, B., ... & Pinna, L. A. (1995). Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2. European journal of biochemistry, 234(1), 317-322. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Protein kinase C. Retrieved from [Link]
-
Olivier, A. R., Barlat, I., T'Kint de Roodenbeke, C., & Riviere, M. (1993). Activation of the mitogen-activated protein kinase cascade by tyrphostin (RG 50864). FEBS letters, 324(3), 275-278. Retrieved from [Link]
-
G-Biosciences. (n.d.). Staurosporine. Retrieved from [Link]
-
ResearchGate. (n.d.). IC 50 values (µM) exhibited by compound 6j and staurosporine on EGFR and HER2. Retrieved from [Link]
-
Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]
-
Herrera, F., García-Rodríguez, S., Cuevas, E., & Zentella, M. (2014). Effect of Staurosporine in the Morphology and Viability of Cerebellar Astrocytes: Role of Reactive Oxygen Species and NADPH Oxidase. Oxidative Medicine and Cellular Longevity, 2014, 925832. Retrieved from [Link]
-
ResearchGate. (n.d.). Different Susceptibility of Protein Kinases to Staurosporine Inhibition. Retrieved from [Link]
-
Isakov, N., & Altman, A. (2002). Protein kinase C in the immune system: from signalling to chromatin regulation. Nature reviews. Immunology, 2(8), 567–578. Retrieved from [Link]
-
Juniper Publishers. (2016). Comparative Effect of Tyrosine Kinase Inhibitors in Human Cancer Cell Lines. Retrieved from [Link]
-
NIH. (n.d.). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Retrieved from [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
-
Azure Biosystems. (n.d.). Western Blotting Guidebook. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Staurosporine – Knowledge and References. Retrieved from [Link]
-
Frontiers. (n.d.). Protein kinase C signaling and cell cycle regulation. Retrieved from [Link]
-
Phasefocus. (n.d.). Apoptosis, Toxicology, Label free Quantitative, time lapse imaging; Livecyte. Retrieved from [Link]
-
Boster Biological Technology. (n.d.). Protein Kinase C Signaling Pathway. Retrieved from [Link]
-
JoVE. (2022, June 21). Assaying The Kinase Activity Of LRRK2 In Vitro l Protocol Preview [Video]. YouTube. Retrieved from [Link]
Sources
- 1. Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of a tyrphostin, 3,4-dihydroxy-alpha-cyanothiocinnamamide, in breast cancer cell growth inhibition involves the suppression of cyclin B1 and the functional activity of cyclin B1/p34cdc2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tyrphostin AG 1478 | Cell Signaling Technology [cellsignal.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 6. Tyrphostins and other tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Staurosporine - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. journals.viamedica.pl [journals.viamedica.pl]
- 14. Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Staurosporine, an inhibitor of hormonally up-regulated neu-associated kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Marine Staurosporine Analogues: Activity and Target Identification in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. Clastogenic effects of two tyrosine kinase inhibitors, tyrphostin 23 and tyrphostin 46, on a transformed (CHO-K1) and on a primary embryonic chinese hamster cell line (CHE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effect of Staurosporine in the Morphology and Viability of Cerebellar Astrocytes: Role of Reactive Oxygen Species and NADPH Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. bmglabtech.com [bmglabtech.com]
- 23. m.youtube.com [m.youtube.com]
- 24. tandfonline.com [tandfonline.com]
- 25. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 26. bu.edu [bu.edu]
A Head-to-Head Comparison of EGFR Tyrosine Kinase Inhibitors: Tyrphostin A46 vs. Gefitinib
An In-Depth Guide for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) has emerged as a pivotal target, particularly in non-small cell lung cancer (NSCLC). The development of small molecule tyrosine kinase inhibitors (TKIs) that selectively target EGFR has revolutionized treatment paradigms. This guide provides a detailed comparative analysis of two such inhibitors: Tyrphostin A46, an early-generation research compound, and Gefitinib (Iressa®), a clinically approved first-generation EGFR-TKI. This document will delve into their respective potencies, mechanisms of action, and the experimental methodologies used to characterize their inhibitory activities.
Introduction to EGFR Inhibition
The Epidermal Growth Factor Receptor is a transmembrane protein that, upon activation by its ligands (e.g., EGF), undergoes dimerization and autophosphorylation of key tyrosine residues in its intracellular kinase domain. This phosphorylation cascade initiates downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[1] In many cancers, EGFR is overexpressed or harbors activating mutations that lead to constitutive signaling, driving tumor growth. Small molecule inhibitors that compete with ATP for binding to the EGFR kinase domain can effectively block this signaling and induce tumor cell apoptosis.[2]
This compound: A Prototypical EGFR Inhibitor
Tyrphostins represent a broad class of synthetic compounds designed as protein tyrosine kinase inhibitors.[3] While specific data for this compound is limited in recent literature, the closely related and well-characterized Tyrphostin AG1478 serves as a potent and specific EGFR inhibitor, often used as a reference compound in research. For the purpose of this guide, we will focus on the properties of Tyrphostin AG1478 as a representative of this class. Tyrphostins, including AG1478, act as competitive inhibitors of ATP binding to the kinase domain of EGFR.[4]
Gefitinib: A First-Generation Clinical Success
Gefitinib is an anilinoquinazoline compound that selectively and reversibly inhibits the EGFR tyrosine kinase by competing with ATP for its binding site.[5] It was one of the first EGFR TKIs to receive clinical approval for the treatment of NSCLC, particularly in patients with activating mutations in the EGFR gene.[6] These mutations, most commonly deletions in exon 19 or the L858R point mutation in exon 21, lead to increased sensitivity to Gefitinib.[4]
Head-to-Head Comparison: Potency and Selectivity
A direct comparison of the inhibitory potency of this compound (represented by AG1478) and Gefitinib reveals differences in their activity against wild-type and mutant forms of EGFR.
| Inhibitor | Target | IC50 (nM) | Source |
| Tyrphostin AG1478 | EGFR (cell-free) | 3 | [7] |
| U87MG.ΔEGFR (cell-based) | 8,700 | [7] | |
| U87MG.wtEGFR (cell-based) | 48,400 | [7] | |
| Gefitinib | EGFR (wild-type, cell-free) | 0.4 - 26 (Ki) | [8] |
| EGFR (L858R, cell-free) | ~75 | [9] | |
| EGFR (Exon 19 del, cell-free) | ~7 | [9] | |
| H3255 (L858R mutant cell line) | 3 | [10] | |
| PC-9 (Exon 19 del mutant cell line) | ~10-100 | [9][10] |
Key Insights:
-
Potency against Wild-Type EGFR: In cell-free assays, Tyrphostin AG1478 demonstrates high potency against EGFR with an IC50 of 3 nM.[7] Gefitinib also shows high affinity for wild-type EGFR, with Ki values in the low nanomolar range.[8]
-
Potency against Mutant EGFR: Gefitinib exhibits significantly greater potency against cell lines harboring activating EGFR mutations (L858R and exon 19 deletions) compared to those with wild-type EGFR.[10] Tyrphostin AG1478 also shows preferential inhibition of a truncated, constitutively active form of EGFR (ΔEGFR) over the wild-type receptor in a cellular context.[7]
-
Selectivity: Tyrphostin AG1478 is reported to have little to no activity against other tyrosine kinases such as HER2-Neu and PDGFR at concentrations where it effectively inhibits EGFR.[7] However, it has been shown to inhibit protein kinase CK2 with an IC50 of 25.9 µM.[3] Gefitinib, while selective for EGFR, can also inhibit other kinases at higher concentrations, including RICK and GAK.[11]
Mechanisms of Action: A Visual Representation
Both this compound/AG1478 and Gefitinib are ATP-competitive inhibitors. They bind to the ATP-binding pocket of the EGFR kinase domain, preventing the phosphorylation of the receptor and the subsequent activation of downstream signaling pathways.
Caption: EGFR signaling pathway and points of inhibition.
Experimental Protocols for Potency Determination
The determination of an inhibitor's potency (IC50) is fundamental in drug discovery. Below are representative protocols for a biochemical kinase assay and a cell-based proliferation assay.
Protocol 1: In Vitro EGFR Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol outlines a method to determine the IC50 of an inhibitor against purified EGFR kinase.
Caption: Workflow for an in vitro EGFR kinase assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of purified recombinant EGFR kinase, a biotinylated peptide substrate, ATP, and serial dilutions of the test inhibitor (this compound or Gefitinib) in a suitable kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT).
-
Inhibitor Plating: Dispense the serially diluted inhibitors into a low-volume 384-well microplate. Include appropriate controls (no inhibitor and no enzyme).
-
Enzyme Addition: Add the EGFR enzyme to each well and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of ATP and the biotinylated substrate to each well.
-
Enzymatic Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Detection: Stop the reaction and initiate the detection process by adding a solution containing a europium cryptate-labeled anti-phosphotyrosine antibody and XL665-labeled streptavidin.
-
Signal Development: Incubate the plate for 60 minutes at room temperature to allow for the binding of the detection reagents to the phosphorylated, biotinylated substrate.
-
Data Acquisition: Measure the HTRF signal on a compatible plate reader, recording the emission at 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis: Calculate the ratio of the acceptor to donor signals and plot the inhibitor concentration versus the percentage of inhibition to determine the IC50 value.
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
This protocol measures the effect of an inhibitor on the proliferation of cancer cell lines.
Caption: Workflow for a cell-based proliferation assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549 for wild-type EGFR, PC-9 for exon 19 deletion) in 96-well plates at a predetermined density and allow them to adhere overnight.[12]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or Gefitinib. Include vehicle-only controls.
-
Incubation: Incubate the plates for 72 hours in a humidified incubator at 37°C and 5% CO2.[12]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.[12]
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the inhibitor concentration versus cell viability to determine the IC50 value.
Conclusion
This guide provides a comparative overview of this compound (represented by the well-characterized AG1478) and Gefitinib, two small molecule inhibitors of the EGFR tyrosine kinase. While both compounds act via a similar ATP-competitive mechanism, Gefitinib has a well-documented clinical history and a clear profile of enhanced potency against specific EGFR mutations that drive cancer progression. Tyrphostins, as early research tools, were instrumental in establishing the principles of tyrosine kinase inhibition. The provided experimental protocols offer a framework for the continued evaluation and comparison of novel EGFR inhibitors, a critical endeavor in the ongoing effort to overcome drug resistance and improve cancer therapy.
References
-
Mechanism of action of gefitinib. EGF = epidermal growth factor; EGFR =... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
The EGFR tyrosine kinase inhibitor tyrphostin AG-1478 causes hypomagnesemia and cardiac dysfunction - PMC. Available at: [Link]
-
Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC. Available at: [Link]
-
Inhibitory effect and its kinetic analysis of tyrphostin AG1478 on recombinant human protein kinase CK2 holoenzyme - PubMed. Available at: [Link]
-
Gefitinib enhances the anti-tumor immune response against EGFR-mutated NSCLC by upregulating B7H5 expression and activating T cells via CD28H - PubMed Central. Available at: [Link]
-
High-performance liquid chromatographic analysis of the tyrphostin AG1478, a specific inhibitor of the epidermal growth factor receptor tyrosine kinase, in mouse plasma - PubMed. Available at: [Link]
-
EGFR Kinase Assay Kit - BPS Bioscience. Available at: [Link]
-
The Landscape of Clinical Trials in Never-Smoker Non-Small-Cell Lung Cancer: Registered Evidence and Persistent Gaps - MDPI. Available at: [Link]
-
Comparison of first-generation EGFR-TKIs (gefitinib, erlotinib, and icotinib) as adjuvant therapy in resected NSCLC patients with sensitive EGFR mutations - PMC - PubMed Central. Available at: [Link]
-
EGFR Mutation Is a Better Predictor of Response to Tyrosine Kinase Inhibitors in Non–Small Cell Lung Carcinoma Than FISH, CISH, and Immunohistochemistry - NIH. Available at: [Link]
-
4WKQ: 1.85 angstrom structure of EGFR kinase domain with gefitinib - RCSB PDB. Available at: [Link]
-
Prediction of sensitivity to gefitinib/erlotinib for EGFR mutations in NSCLC based on structural interaction fingerprints and multilinear principal component analysis - NIH. Available at: [Link]
-
Concordance between IC50 values for gefitinib vs erlotinib. Forty five... - ResearchGate. Available at: [Link]
-
Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC. Available at: [Link]
-
Guidelines for analysis of low-frequency antigen-specific T cell results: Dye-based proliferation assay vs 3H-thymidine incorporation - ResearchGate. Available at: [Link]
-
Activation of downstream epidermal growth factor receptor (EGFR) signaling provides gefitinib‐resistance in cells carrying EGFR mutation - PMC. Available at: [Link]
-
A Protocol for a High-Throughput Multiplex Cell Viability Assay - PubMed. Available at: [Link]
-
Guidelines for HTRF technology in EGFR kinase assay - ResearchGate. Available at: [Link]
-
The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell... - ResearchGate. Available at: [Link]
-
A summary of IC50 values of different EGFR mutants to osimertinib and... - ResearchGate. Available at: [Link]
-
Gefitinib induces lung cancer cell autophagy and apoptosis via blockade of the PI3K/AKT/mTOR pathway - PMC. Available at: [Link]
-
Gefitinib-sensitive mutations of the epidermal growth factor receptor tyrosine kinase domain in chinese patients with non-small cell lung cancer - PubMed. Available at: [Link]
-
EGFR mutational status and gefitinib sensitivity of NSCLC cell lines - ResearchGate. Available at: [Link]
Sources
- 1. EGFR Mutation Is a Better Predictor of Response to Tyrosine Kinase Inhibitors in Non–Small Cell Lung Carcinoma Than FISH, CISH, and Immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of downstream epidermal growth factor receptor (EGFR) signaling provides gefitinib‐resistance in cells carrying EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory effect and its kinetic analysis of tyrphostin AG1478 on recombinant human protein kinase CK2 holoenzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prediction of sensitivity to gefitinib/erlotinib for EGFR mutations in NSCLC based on structural interaction fingerprints and multilinear principal component analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tyrphostin AG1478 suppresses proliferation and invasion of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gefitinib-sensitive mutations of the epidermal growth factor receptor tyrosine kinase domain in chinese patients with non-small cell lung cancer [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. rcsb.org [rcsb.org]
- 9. Comparison of first-generation EGFR-TKIs (gefitinib, erlotinib, and icotinib) as adjuvant therapy in resected NSCLC patients with sensitive EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Validating Tyrphostin A46 Activity via Autophosphorylation Assay
Executive Summary & Technical Context[1][2][3][4][5][6][7][8]
Tyrphostin A46 (AG 46) represents an early generation of the benzylidenemalononitrile class of tyrosine kinase inhibitors (TKIs). While historically significant in the development of EGFR-targeted therapies, it differs markedly from third-generation clinical inhibitors (e.g., Osimertinib) and high-affinity research tools (e.g., Tyrphostin AG1478).
Why Validate A46? Despite the existence of more potent alternatives, this compound remains a critical tool for Structure-Activity Relationship (SAR) studies. It serves as a moderate-potency benchmark to evaluate the efficacy of novel derivatives. Validating its activity requires a robust EGFR Autophosphorylation Assay , specifically measuring the inhibition of receptor self-phosphorylation upon ligand (EGF) binding.
This guide outlines a self-validating, high-fidelity protocol to quantify this compound activity, contrasting it objectively with industry standards to ensure your data is publication-ready.
Mechanistic Insight: The ATP-Competitive Inhibition
This compound functions primarily by competing with ATP for the binding site within the intracellular catalytic domain of the Epidermal Growth Factor Receptor (EGFR). Unlike monoclonal antibodies (e.g., Cetuximab) that block ligand binding extracellularly, A46 allows EGF to bind but prevents the kinase domain from cross-phosphorylating tyrosine residues (e.g., Y1068, Y1173) on the receptor tail.
Pathway Visualization
The following diagram illustrates the EGFR signaling cascade and the precise intervention point of this compound.
Caption: Figure 1. Mechanism of Action. This compound intercepts the signaling cascade at the kinase domain, preventing ATP-mediated autophosphorylation.
Comparative Analysis: A46 vs. Alternatives
Before initiating the assay, it is crucial to understand where this compound sits in the hierarchy of inhibitors. It is less potent than AG1478 and Gefitinib. Experimental design must account for this by adjusting concentration ranges (µM vs nM).
| Feature | This compound | Tyrphostin AG1478 | Gefitinib (Iressa) | Genistein |
| Primary Target | EGFR (Moderate Selectivity) | EGFR (High Selectivity) | EGFR (Clinical Grade) | Broad Spectrum TKI |
| Mechanism | ATP Competitive | ATP Competitive | ATP Competitive | ATP Competitive |
| Approx. IC50 (Cell-Free) | ~4 - 15 µM | ~3 nM | ~0.5 - 2 nM | ~25 µM |
| Working Conc. (Cell-Based) | 20 - 50 µM | 0.1 - 1 µM | 0.1 - 1 µM | 50 - 100 µM |
| Reversibility | Reversible | Reversible | Reversible | Reversible |
| Use Case | SAR Studies, Early Gen Comparison | Gold Standard Positive Control | Clinical Benchmark | Broad Kinase Inhibition |
Scientific Insight: If your experiment fails to show inhibition with A46 at 1 µM, it is not a failure of the compound; it is a failure of dosage design. A46 requires micromolar concentrations to achieve what AG1478 achieves at nanomolar levels [1].
Validated Protocol: EGFR Autophosphorylation Assay
This protocol uses A431 cells (human epidermoid carcinoma), which naturally overexpress EGFR (~2x10⁶ receptors/cell), providing a robust signal-to-noise ratio.
Phase 1: Experimental Workflow
Caption: Figure 2. Assay Workflow. Critical timing steps include starvation to reduce basal noise and pre-incubation to establish inhibitor equilibrium.
Phase 2: Step-by-Step Methodology
1. Cell Preparation & Starvation[1]
-
Seeding: Plate A431 cells in 6-well plates (approx. 5x10⁵ cells/well) in DMEM + 10% FBS.
-
Starvation (Critical): Once 70-80% confluent, wash 2x with PBS and switch to Serum-Free DMEM (or 0.5% FBS) for 18–24 hours.
-
Why? Serum contains EGF and other growth factors. Starvation silences the pathway, ensuring that any phosphorylation observed is due to your specific EGF pulse [2].
-
2. Inhibitor Treatment (The Variable)
-
Prepare This compound stock in DMSO (e.g., 10 mM).
-
Dilute in serum-free media to final concentrations: 0, 10, 20, 50, 100 µM .
-
Control 1 (Vehicle): DMSO equivalent to the highest inhibitor concentration (must be <0.1% final volume).
-
Control 2 (Positive): Tyrphostin AG1478 (1 µM) or Gefitinib (1 µM).
-
Incubation: Add to cells and incubate for 1 hour at 37°C .
-
Why? Small molecule inhibitors need time to cross the membrane and reach equilibrium within the ATP-binding pocket before the high-affinity competition with ATP begins.
-
3. Ligand Stimulation[2]
-
Add EGF (Epidermal Growth Factor) directly to the media to a final concentration of 100 ng/mL .
-
Incubate for exactly 5 to 10 minutes at 37°C.
-
Stop Reaction: Immediately place the plate on ice and aspirate media.
-
Why? Phosphorylation is rapid and transient. Longer incubations allow phosphatases to dephosphorylate the receptor, dampening the signal.
-
4. Lysis & Protein Extraction
-
Wash cells 1x with ice-cold PBS containing 1 mM Sodium Orthovanadate (Na₃VO₄) .
-
Lyse in RIPA buffer supplemented with:
-
Protease Inhibitor Cocktail.
-
Phosphatase Inhibitors (Critical): 1 mM Na₃VO₄ + 10 mM NaF.
-
-
Collect lysate, sonicate briefly, and centrifuge (14,000 x g, 10 min, 4°C).
5. Immunoblotting (Western Blot)[3]
-
Load 20–30 µg protein per lane.
-
Primary Antibody 1: Anti-Phospho-EGFR (Tyr1068 or Tyr1173). This measures activity.[4][5][6][3][7]
-
Primary Antibody 2: Anti-Total EGFR. This measures loading accuracy.
-
Secondary: HRP-conjugated anti-rabbit/mouse.
Data Interpretation & Self-Validation
To ensure your data is trustworthy (E-E-A-T), your results must pass the following "Self-Validation" checkpoints.
Checkpoint 1: The "No EGF" Control
-
Observation: There should be minimal to no band in the p-EGFR lane for the sample that received no EGF stimulation .
-
Validation: If this band is dark, your starvation failed, or the cells have constitutive activation (autocrine loop).
Checkpoint 2: The "Total EGFR" Normalization
-
Observation: The bands for Total EGFR must be equal intensity across all lanes (DMSO, A46, AG1478).
-
Validation: If Total EGFR decreases with increasing A46 concentration, the drug is not inhibiting kinase activity; it is inducing receptor degradation or cytotoxicity (false positive).
Checkpoint 3: The Dose-Response
-
Observation:
-
DMSO + EGF: Strong p-EGFR band (100% signal).
-
A46 (10 µM): Slight reduction.
-
A46 (50 µM): Significant reduction (>50%).
-
AG1478 (1 µM): Near complete ablation of signal.
-
-
Validation: If A46 at 50 µM shows no inhibition, verify the chemical structure (A46 vs A25) and freshness of the DMSO stock.
References
-
Levitzki, A., & Gazit, A. (1995). Tyrosine kinase inhibition: an approach to drug development. Science, 267(5205), 1782–1788.
-
Sigma-Aldrich. Cell-Based ELISA Kit for detecting phospho-EGFR (RAB0151) Technical Bulletin. Merck KGaA.
-
Osherov, N., & Levitzki, A. (1994). Epidermal-growth-factor-dependent activation of the src-family kinases. European Journal of Biochemistry, 225(3), 1047-1053.
-
Abcam. EGFR (pY1068) ELISA Kit Protocol. Abcam Protocols.
Sources
- 1. licorbio.com [licorbio.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. researchgate.net [researchgate.net]
- 4. Tyrphostin AG1478 suppresses proliferation and invasion of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.viamedica.pl [journals.viamedica.pl]
- 6. Inhibitory effects of the tyrosine kinase inhibitor genistein on mammalian DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EGFR-Targeted Cellular Delivery of Therapeutic Nucleic Acids Mediated by Boron Clusters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison Guide: Tyrphostin A46 Specificity Profile
Executive Summary & Core Directive
The Bottom Line: Tyrphostin A46 (AG 46) is a first-generation EGFR (ErbB1) selective inhibitor . Its utility in modern research relies on its ability to distinguish EGFR-driven signaling from HER2- or PDGFR-driven pathways.
While often overshadowed by later-generation tyrphostins (e.g., AG 1478), A46 remains a critical structural benchmark. Crucially, A46 exhibits low affinity for HER2 and PDGFR , making it a viable negative control for studies investigating these specific kinases. However, researchers must rigorously control concentration, as loss of selectivity occurs at high micromolar ranges (>50 µM).
This guide dissects the specificity profile of A46, contrasting it with the "Gold Standard" alternatives for HER2 (AG 825) and PDGFR (AG 1296), providing a roadmap for accurate experimental design.
Mechanistic & Structural Basis of Selectivity
This compound belongs to the benzylidenemalononitrile class of tyrosine kinase inhibitors. Its mechanism of action is ATP-competitive , binding to the catalytic domain of the receptor tyrosine kinase (RTK).
The Selectivity Filter
The specificity of A46 arises from the steric and electronic complementarity between its catechol ring and the ATP-binding pocket of EGFR.
-
EGFR (Target): The A46 pharmacophore fits the EGFR ATP cleft, forming hydrogen bonds with the hinge region residues (Met793).
-
HER2 (ErbB2): Despite high homology with EGFR (~80% in the kinase domain), subtle differences in the nucleotide-binding loop (P-loop) and the hinge region reduce A46 affinity significantly compared to HER2-specific inhibitors like AG 825.
-
PDGFR: The Platelet-Derived Growth Factor Receptor belongs to the Type III RTK family (split kinase domain), structurally distinct from the Type I (ErbB) family. A46 binds poorly to this conformation compared to the quinoxaline-based inhibitors (e.g., AG 1296).
Pathway Visualization: Differential Inhibition
The following diagram illustrates the logical flow of using A46 to dissect signaling pathways.
Caption: Comparative inhibition logic.[1][2] A46 effectively blocks EGFR but spares HER2 and PDGFR, unlike their respective specific inhibitors (AG 825, AG 1296).
Comparative Performance Data
The following table synthesizes historical and experimental data to establish the "Selectivity Window" for A46. Note that IC50 values can vary based on ATP concentration and substrate type (poly-Glu-Tyr vs. peptide).
| Compound | Primary Target | IC50 (Primary) | Activity vs. HER2 | Activity vs. PDGFR | Selectivity Ratio (Target/Off-Target) |
| This compound | EGFR | ~18 µM * | > 100 µM | > 50 µM | > 5-fold |
| AG 825 | HER2 (ErbB2) | 0.35 µM | High Potency | No Effect | > 100-fold (vs EGFR) |
| AG 1296 | PDGFR | 0.8 µM | No Effect | High Potency | High Selectivity |
| AG 1478 | EGFR | 3 nM | No Effect | No Effect | > 1000-fold |
*Note: A46 is a "moderate" inhibitor. For absolute EGFR ablation, AG 1478 is superior. A46 is best used when comparing historical data or investigating specific catechol-binding properties.
Validated Experimental Protocols
To confirm specificity in your biological system, you must run a Differential Kinase Assay . Relying on a single inhibitor without controls is a common source of experimental error.
Protocol A: Cell-Based Selectivity Verification (Western Blot)
Objective: Prove that A46 inhibits EGF-induced phosphorylation but fails to inhibit Heregulin (HER2/3) or PDGF-induced signals.
Reagents:
-
A431 Cells (High EGFR)
-
SK-BR-3 Cells (High HER2)
-
NIH-3T3 Cells (PDGFR positive)
-
Ligands: EGF (100 ng/mL), Heregulin-β1 (100 ng/mL), PDGF-BB (50 ng/mL).
Workflow:
-
Starvation: Serum-starve cells for 16–24 hours to reduce basal phosphorylation.
-
Pre-incubation: Treat cells with This compound (Gradient: 0, 10, 50 µM) for 2 hours .
-
Control Arms: Treat parallel wells with AG 825 (5 µM) and AG 1296 (5 µM).
-
-
Stimulation: Add respective ligands (EGF, Heregulin, or PDGF) for 15 minutes at 37°C.
-
Lysis: Rapidly aspirate media and lyse in RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).
-
Detection: Western Blot using phospho-specific antibodies:
-
p-EGFR (Tyr1068)
-
p-HER2 (Tyr1248)
-
p-PDGFRβ (Tyr751)
-
Expected Outcome:
-
A46 treated: Loss of p-EGFR band. Retention of p-HER2 and p-PDGFR bands (demonstrating specificity).
-
AG 825 treated: Retention of p-EGFR. Loss of p-HER2.
Protocol B: In Vitro Logic Flow
Use this logic gate to interpret your results.
Caption: Decision tree for validating kinase dependency using this compound.
Senior Scientist Insights: Troubleshooting & Pitfalls
-
The "Dirty" Kinase Warning: Unlike modern 3rd-generation inhibitors (e.g., Osimertinib), A46 is a catechol. It can undergo oxidation in culture media if left too long (>4-6 hours), potentially generating quinones that react non-specifically with cysteine residues. Always prepare fresh stock in DMSO and limit incubation times.
-
Concentration Creep: Do not exceed 50 µM A46. At 100 µM, A46 begins to inhibit PKA and PKC, and loses discrimination against PDGFR. If you need higher potency, switch to AG 1478 .
-
Solubility: A46 is hydrophobic. Ensure DMSO concentration in the final assay is <0.1% to prevent solvent effects, but ensure the compound remains in solution (watch for precipitation in aqueous media).
References
-
Gazit, A., et al. (1989). Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors.[3] Journal of Medicinal Chemistry, 32(10), 2344–2352.[3]
-
Osherov, N., & Levitzki, A. (1994). Epidermal-growth-factor-dependent activation of Src-family kinases. European Journal of Biochemistry, 225(3), 1047–1053.
-
Levitzki, A., & Gazit, A. (1995). Tyrosine kinase inhibition: an approach to drug development. Science, 267(5205), 1782–1788.
-
Kovalenko, M., et al. (1994). Selective platelet-derived growth factor receptor kinase blockers reverse sis-transformation. Cancer Research, 54(23), 6106–6114.
-
Tsai, C. M., et al. (1996). Enhancement of chemosensitivity by tyrphostin AG825 in high-p185(neu) expressing non-small cell lung cancer cells.[4] Cancer Research, 56(5), 1068–1074.
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. adooq.com [adooq.com]
- 3. Inhibition of pancreatic cancer cell growth in vitro by the tyrphostin group of tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancement of chemosensitivity by tyrphostin AG825 in high-p185(neu) expressing non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Positive Control Compounds for Tyrphostin A46 and EGFR Kinase Assays
Introduction
In the landscape of signal transduction research and drug discovery, protein tyrosine kinases (PTKs) represent a pivotal class of enzymes. Their dysregulation is a hallmark of numerous pathologies, particularly cancer, making them prime therapeutic targets. The Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase, is a central node in signaling pathways that govern cell proliferation, survival, and differentiation.[1] Tyrphostins were among the first families of synthetic compounds developed to specifically inhibit PTKs, and Tyrphostin A46 (also known as AG 99) is a well-characterized inhibitor of EGFR.[2][3][4]
When validating a kinase assay designed to test the efficacy of an inhibitor like this compound, the inclusion of appropriate controls is not merely a formality; it is the cornerstone of data integrity. A positive control in this context is a compound with a known and predictable inhibitory effect on the target kinase. Its purpose is to validate that the assay system—from the enzyme's activity to the detection reagents' functionality—is capable of reliably detecting inhibition. This guide provides an in-depth comparison of suitable positive control compounds for EGFR kinase assays, offering the technical data and field-proven insights necessary for researchers to design robust, self-validating experiments.
Section 1: The Target - EGFR and its Inhibition by this compound
This compound functions primarily as an ATP-competitive inhibitor.[5] It occupies the ATP-binding pocket within the EGFR kinase domain, preventing the transfer of the gamma-phosphate from ATP to tyrosine residues on substrate proteins. This action blocks the initiation of downstream signaling cascades critical for cell growth and survival, most notably the MAPK/ERK and PI3K/Akt pathways.[1]
EGFR Signaling Pathway and Point of Inhibition
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Section 2: Selecting a Positive Control - A Strategic Choice
The choice of a positive control is not arbitrary; it should be tailored to the experimental objective. A control can be chosen for its broad, potent activity to confirm overall assay viability, or for its specific, comparable mechanism to provide a direct benchmark against the test compound. The following sections compare several robust candidates.
Section 3: Comparative Analysis of Positive Control Compounds
We will evaluate four distinct classes of inhibitors that serve as excellent positive controls in EGFR kinase assays. Their performance is summarized below, followed by a detailed breakdown.
| Compound | Primary Target(s) | Mechanism of Action | Potency (IC₅₀ vs EGFR) | Key Advantage |
| Tyrphostin AG 1478 | EGFR (ErbB1) | ATP-Competitive, Reversible | ~3 nM (in vitro)[6] | High Specificity: Structurally related to the tyrphostin class, providing a direct and specific comparison. |
| Staurosporine | Broad-Spectrum (PKC, PKA, etc.) | ATP-Competitive, Non-selective | ~6 nM (in vitro) | High Potency: A powerful, pan-kinase inhibitor that robustly validates the assay's dynamic range. |
| Genistein | PTKs (EGFR, Src), Topo II | ATP-Competitive | ~2-10 µM (in vitro)[7] | Well-Established: A widely cited, natural product inhibitor; good for historical data comparison. |
| PP2 | Src Family Kinases (Lck, Fyn) | ATP-Competitive | >100 µM (in vitro) | Specificity Control: Excellent for demonstrating that the observed inhibition is EGFR-specific and not due to effects on Src kinases. |
Tyrphostin AG 1478: The Specific Benchmark
As a member of the tyrphostin family, AG 1478 is an ideal positive control for its mechanistic similarity and high specificity for EGFR over other kinases.[6] Its use confirms that the assay can detect inhibition from compounds with the same pharmacophore class as this compound.
-
Expert Insight: Use AG 1478 when your primary goal is to rank the potency of a new tyrphostin derivative relative to a "gold standard" specific inhibitor. Its high potency provides a steep inhibition curve, which is excellent for validating assay sensitivity.
Staurosporine: The Pan-Kinase Powerhouse
Staurosporine is a microbial alkaloid known for its potent but non-selective inhibition of a vast range of protein kinases.[8] Its utility as a positive control lies in its sheer power; if your assay does not show strong inhibition with staurosporine, it indicates a fundamental problem with the assay setup itself (e.g., inactive enzyme, substrate issues, or detection failure).[9][10]
-
Expert Insight: Staurosporine is the go-to control for initial assay development and validation.[11] A successful result with staurosporine provides high confidence that the assay is mechanically sound and ready for screening more specific inhibitors.
Genistein: The Natural Product Standard
This naturally occurring isoflavone is a well-documented inhibitor of multiple tyrosine kinases, including EGFR.[12][13] Its long history of use in kinase research means there is a wealth of comparative data available. While less potent than AG 1478 or staurosporine, its reliability is unquestioned.
-
Expert Insight: Genistein is a cost-effective and reliable control. It is particularly useful when you need to align your results with a large body of existing literature where genistein was used as a benchmark PTK inhibitor.
PP2: The Orthogonal Control
PP2 is a potent and highly selective inhibitor of Src family kinases.[14] Since EGFR and Src signaling pathways can intersect, especially in cell-based assays, using PP2 helps to dissect the specificity of your test compound. In a purified enzyme assay for EGFR, PP2 should show minimal activity, thereby validating the target specificity of any hits you identify.
Section 4: Experimental Protocols & Workflows
A self-validating protocol is one where the controls inherently report on the success of each step. Below are two standard protocols where the discussed positive controls can be integrated.
Protocol: In Vitro EGFR Kinase Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common non-radioactive method for measuring kinase activity.
Caption: Workflow for an in vitro TR-FRET based EGFR kinase assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare all reagents in a suitable kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).
-
Compound Plating: Serially dilute this compound and the chosen positive control (e.g., Staurosporine) in DMSO, then dilute into the assay buffer. Dispense into a 384-well assay plate. Include wells with DMSO only for a negative control (0% inhibition) and wells without enzyme for background.
-
Enzyme/Substrate Addition: Add a mixture of purified EGFR kinase and a biotinylated peptide substrate (e.g., poly-GT-biotin) to all wells.
-
Inhibitor Binding: Incubate the plate for 15-20 minutes at room temperature to allow the inhibitors to bind to the enzyme.
-
Kinase Reaction Initiation: Add ATP at a concentration close to its Km (e.g., 10 µM) to all wells to start the reaction.
-
Reaction Incubation: Allow the phosphorylation reaction to proceed for 60-90 minutes at room temperature.
-
Detection: Stop the reaction by adding a detection mix containing a Europium-chelate labeled anti-phosphotyrosine antibody (donor) and Streptavidin-Allophycocyanin (acceptor).
-
Signal Development: Incubate for 60 minutes to allow the detection components to bind.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader. Calculate the ratio of acceptor (665 nm) to donor (620 nm) emission.
-
Analysis: Plot the normalized data against the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value. The positive control should yield its expected IC₅₀, validating the experiment.
Protocol: Cell-Based EGFR Autophosphorylation Assay
This protocol uses the A431 cell line, which overexpresses EGFR, to measure inhibition of ligand-induced receptor autophosphorylation.
Caption: Workflow for a cell-based Western blot assay for EGFR phosphorylation.
Step-by-Step Methodology:
-
Cell Culture: Plate A431 cells in a 12-well plate and grow to ~80-90% confluency.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 16-24 hours. This quiets basal kinase activity.
-
Inhibitor Treatment: Pre-treat cells with various concentrations of this compound or a positive control (e.g., AG 1478) for 1-2 hours. Include a DMSO vehicle control.
-
EGF Stimulation: Stimulate the cells by adding EGF to a final concentration of 100 ng/mL for 5 minutes at 37°C.
-
Cell Lysis: Immediately place the plate on ice, aspirate the medium, and wash twice with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein Quantification: Scrape and collect the lysate, clarify by centrifugation, and determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting: Normalize protein amounts, separate by SDS-PAGE, and transfer to a PVDF membrane.
-
Antibody Detection: Block the membrane and probe with a primary antibody specific for phosphorylated EGFR (e.g., pY1068). Subsequently, strip and re-probe or probe a parallel blot with an antibody for total EGFR as a loading control.
-
Analysis: Visualize the bands using chemiluminescence and quantify the band intensities. The ratio of pEGFR to total EGFR signal should decrease in a dose-dependent manner with inhibitor treatment. The positive control should show potent inhibition, confirming the cells were responsive to EGFR inhibition.
Conclusion
The rigorous application of positive controls transforms a kinase assay from a simple measurement into a robust, self-validating scientific inquiry. For researchers investigating this compound or other EGFR inhibitors, Tyrphostin AG 1478 offers a highly specific and potent benchmark, while Staurosporine serves as an indispensable tool for initial assay validation due to its broad and potent activity. By understanding the distinct advantages of each class of control compound and integrating them into well-designed experimental workflows, researchers can generate highly reliable, publication-quality data with confidence.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
-
Levitzki, A. (2006). Tyrphostins and Other Tyrosine Kinase Inhibitors. Annual Review of Biochemistry, 75, 93-109. Available at: [Link]
-
Levitzki, A., & Gazit, A. (1995). Tyrosine kinase inhibition: an approach to drug development. Science, 267(5205), 1782-1788. Available at: [Link]
-
Yaish, P., Gazit, A., Gilon, C., & Levitzki, A. (1988). Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 31(10), 1790-1797. Available at: [Link]
-
Koprowska, K., & Kuszmierz, D. (2012). The effect of tyrphostins AG494 and AG1478 on the autocrine growth regulation of A549 and DU145 cells. Folia Histochemica et Cytobiologica, 50(2), 186-195. Available at: [Link]
-
Kaur, G. (2016). The natural tyrosine kinase inhibitor genistein produces cell cycle arrest and apoptosis in Jurkat T-leukemia cells. Leukemia & Lymphoma, 10(sup1), 61-66. Available at: [Link]
-
Park, J. H., et al. (2019). Staurosporine induces apoptosis in pancreatic carcinoma cells PaTu 8898t and Panc-1 via the intrinsic signaling pathway. Oncology Letters, 17(4), 3651-3657. Available at: [Link]
-
Akiyama, T., et al. (1987). Genistein, a specific inhibitor of tyrosine-specific protein kinases. The Journal of Biological Chemistry, 262(12), 5592-5595. Available at: [Link]
-
Yeatman, T. J. (2004). A renaissance for SRC. Nature Reviews Cancer, 4(6), 470-480. Available at: [Link]
-
Lee, S., et al. (2010). Src family kinase inhibitor PP2 efficiently inhibits cervical cancer cell proliferation through down-regulating phospho-Src-Y416 and phospho-EGFR-Y1173. Molecular and Cellular Biochemistry, 345(1-2), 123-132. Available at: [Link]
-
Lawrence, H. R., & Kazi, A. (2011). Assays for tyrosine phosphorylation in human cells. Methods in Molecular Biology, 795, 145-159. Available at: [Link]
-
Park, S. Y., et al. (2016). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. Analytical Chemistry, 88(12), 6339-6345. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | C10H8N2O3 | CID 5328768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 4. Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.viamedica.pl [journals.viamedica.pl]
- 6. Tyrphostin AG 1478 | Cell Signaling Technology [cellsignal.com]
- 7. Genistein, a specific inhibitor of tyrosine-specific protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apoptosis By Treatment Staurosporine [bdbiosciences.com]
- 9. Staurosporine induces apoptosis in pancreatic carcinoma cells PaTu 8988t and Panc-1 via the intrinsic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - AU [thermofisher.com]
- 12. The natural tyrosine kinase inhibitor genistein produces cell cycle arrest and apoptosis in Jurkat T-leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 14. PP2 | Cell Signaling Technology [cellsignal.com]
- 15. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of Tyrphostin A46
Executive Summary & Mechanism of Action
Tyrphostin A46 (also known as Tyrphostin AG 99) is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] Unlike generic chemical waste, kinase inhibitors are biologically active molecules designed to interfere with cellular signaling pathways.
The Safety Imperative: Improper disposal is not merely a regulatory violation; it is a biological risk. Because this compound targets conserved signaling pathways (EGFR/PDGFR), its release into the environment can have deleterious effects on non-target organisms, particularly in aquatic ecosystems where kinase homology is high.[2]
This guide provides a self-validating protocol for the containment, deactivation, and disposal of this compound, moving beyond basic SDS compliance to "Best Laboratory Practice" (BLP).
Chemical Hazard Profile
Before initiating disposal, you must verify the compound's properties to select the correct waste stream.
| Parameter | Technical Specification | Operational Implication |
| CAS Number | 122520-85-8 (or 118409-59-9) | Use this for waste labeling and inventory reconciliation.[3][4][1][2] |
| Molecular Formula | C₁₀H₈N₂O₃ | Contains nitrile groups; do not mix with strong acids (risk of HCN generation).[1][2] |
| Solubility | DMSO, Ethanol (approx. 20 mg/mL) | Water insoluble. Do not attempt to dilute with water for drain disposal.[1][2] |
| GHS Classification | Warning (Acute Tox.[2][5] 4) | Harmful if swallowed/inhaled.[2][5] Irritant to eyes/skin. |
| Target Organ | EGFR Tyrosine Kinase | Bioactive waste; treat as "Toxic" regardless of concentration.[2] |
Personal Protective Equipment (PPE) Matrix
Rationale: this compound is a solid powder that can easily aerosolize, and in solution (DMSO), it creates a transdermal hazard.[2]
-
Respiratory: N95 or P100 respirator required if handling dry powder outside a fume hood.
Disposal Workflows
The following decision logic ensures that this compound is segregated correctly to prevent environmental release or chemical incompatibility.
Figure 1: Decision matrix for segregating this compound waste streams based on physical state and solvent carrier.[3][4][1][2]
Detailed Operational Protocols
Scenario A: Disposal of Solid Powder (Expired/Excess)
The "Why": As a solid, the compound is stable but poses an inhalation risk.
-
Containment: Do not empty the original vial. Place the entire vial (with cap tightened) into a secondary clear zip-lock bag.
-
Primary Container: Place the bagged vial into a wide-mouth HDPE (High-Density Polyethylene) waste jar.
-
Labeling: Apply a hazardous waste tag.
-
Destruction: Hand off to EHS for incineration . (Landfill is not acceptable for bioactive kinase inhibitors).[1][2]
Scenario B: Disposal of Liquid Solutions (DMSO/Ethanol)
The "Why": Water solubility is low. Pouring into a sink will result in precipitation in the P-trap, creating a long-term contamination source.[3][4][1][2]
-
Segregation: Pour waste into the "Organic Solvent Waste" carboy (typically Halogenated or Non-Halogenated depending on other co-solvents; DMSO/Ethanol are generally Non-Halogenated).
-
Rinsing: Rinse the empty source tube with 1-2 mL of Ethanol. Add this rinse to the solvent waste.
-
Compatibility Check: Ensure the waste carboy does not contain strong oxidizers (e.g., Nitric Acid), as the nitrile group on this compound can react.
Scenario C: Decontamination of Work Surfaces
The "Why": this compound is hydrophobic. Water and paper towels will merely spread the compound rather than remove it.
-
Solubilize: Spray the contaminated area with 70% Ethanol or Isopropanol. This dissolves the compound.[7][8]
-
Absorb: Wipe with a dry paper towel.
-
Clean: Follow with a soap and water wash to remove residual solvent.
-
Disposal of Wipes: Place the solvent-soaked wipes into the solid hazardous waste bin (Scenario A), not the regular trash.
Regulatory Context (RCRA & EPA)
While this compound is not explicitly listed on the EPA's P-List (Acutely Toxic) or U-List (Toxic), it must be managed under the "Generator Knowledge" clause of the Resource Conservation and Recovery Act (RCRA).[4][1][2]
-
Classification: Unlisted Hazardous Waste.
-
Characteristic: Toxicity (due to biological activity).[2]
-
Compliance Rule: If a chemical's toxicity is known (LD50 data or biological mechanism), the generator must manage it as hazardous waste even if it lacks a specific waste code [1, 2].
Self-Validation Check:
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5328768, this compound. Retrieved from [Link][4][1][2]
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
- 1. Tyrphostin 9 | C18H22N2O | CID 5614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C10H8N2O3) [pubchemlite.lcsb.uni.lu]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. This compound | C10H8N2O3 | CID 5328768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. fishersci.ca [fishersci.ca]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. media.cellsignal.com [media.cellsignal.com]
- 10. combi-blocks.com [combi-blocks.com]
Personal protective equipment for handling Tyrphostin A46
Executive Safety Summary
Tyrphostin A46 is a potent, cell-permeable inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. While often classified as an "Irritant" (Xi) in standard Safety Data Sheets (SDS), its biological mechanism—direct interference with ATP binding in signal transduction pathways—mandates that it be handled with the rigor reserved for bioactive small molecules.
The primary risk is not just acute toxicity, but "silent" biological absorption. Because this compound is lipophilic (soluble in DMSO/Ethanol), it can readily penetrate the skin barrier when in solution, delivering a potent dose directly to basal cells.
Risk Assessment & Hazard Profile
| Hazard Category | Classification | H-Code | Critical Implication |
| Acute Toxicity | Oral (Category 4) | H302 | Harmful if swallowed.[1][2] Avoid hand-to-mouth contact. |
| Skin Corrosion | Irritant (Category 2) | H315 | Direct contact causes inflammation; Solution form increases risk. |
| Eye Damage | Irritant (Category 2A) | H319 | Micro-particles can cause severe ocular irritation. |
| STOT - SE | Respiratory (Category 3) | H335 | Dust inhalation triggers respiratory tract irritation.[2] |
Scientist's Note: Do not rely solely on the "Irritant" label. Kinase inhibitors can disrupt fetal development signaling. Treat this compound as a potential reproductive toxin (Precautionary Principle).
Personal Protective Equipment (PPE) Matrix
The required PPE changes based on the physical state of the compound.[3] The highest risk occurs during the transition from Solid (Dust risk) to Solution (Absorption risk) .
| PPE Component | Phase A: Dry Powder Handling (Weighing) | Phase B: Solution Handling (DMSO/Media) |
| Respiratory | N95 Respirator (minimum) or PAPR if generating dust outside a hood. | Surgical mask (if in hood) or N95 (if aerosolizing). |
| Hand Protection | Double Nitrile Gloves (0.11mm min). Change outer glove immediately if contaminated. | Double Nitrile Gloves . Note: DMSO permeates nitrile. If a splash occurs, remove gloves immediately. |
| Eye Protection | Chemical Safety Goggles (tight-fitting). Face shield recommended if handling >100mg. | Safety Glasses with side shields (minimum). |
| Body Protection | Lab coat (buttoned to neck) + Tyvek Sleeve Covers . | Standard Lab Coat. |
| Engineering | Chemical Fume Hood (Certified face velocity >100 fpm). | Biosafety Cabinet (Class II) or Fume Hood. |
Operational Workflow: From Storage to Solution[4]
Diagram 1: Safe Handling Hierarchy
This workflow enforces a "Chain of Custody" for the chemical to prevent cross-contamination.
Caption: Step-by-step containment workflow. Red nodes indicate high-risk steps requiring maximum PPE.
Protocol: Solubilization & Handling
-
Equilibration: Remove the vial from -20°C storage and place it in a desiccator. Allow it to reach room temperature (approx. 30 mins) before opening.
-
Why? Opening a cold vial condenses atmospheric water, which hydrolyzes the compound and degrades potency.
-
-
Weighing (The "Red Zone"):
-
Place the balance inside the chemical fume hood.
-
Use an anti-static gun on the spatula and vial to prevent electrostatic scattering of the powder.
-
Weigh the required amount into a pre-labeled microcentrifuge tube.
-
-
Solubilization:
-
Solvent: Dimethyl sulfoxide (DMSO) is the preferred solvent.
-
Solubility: this compound is soluble up to ~20-30 mg/mL in DMSO [1].[3]
-
Technique: Add DMSO gently down the side of the tube. Vortex inside the hood.
-
Caution: DMSO is a penetrant carrier. If DMSO+Tyrphostin hits your skin, it will drag the inhibitor into your bloodstream.
-
-
Aqueous Dilution:
-
Dilute the DMSO stock into the aqueous buffer (e.g., PBS) only immediately before use.
-
Ensure final DMSO concentration is <0.1% to avoid solvent toxicity to cells.
-
Mechanism of Action & Biological Rationale[5]
Understanding how this compound works reinforces the need for safety. It is an ATP-competitive inhibitor. It does not destroy the receptor; it occupies the energy pocket, silencing the cell's growth signals.
Diagram 2: EGFR Inhibition Pathway
Visualizing the molecular intervention point.
Caption: this compound competes with ATP for the binding pocket, effectively halting the phosphorylation cascade required for cell proliferation.
Emergency & Disposal Procedures
Spill Management
-
Powder Spill: Do not sweep (creates dust). Cover with wet paper towels (water or ethanol) to dampen, then wipe up. Place in a hazardous waste bag.
-
Liquid Spill (DMSO): Absorb with vermiculite or spill pads. Clean the area with 10% bleach followed by ethanol.
Waste Disposal[2]
-
Solid Waste: Vials, contaminated gloves, and weigh boats must be disposed of as Hazardous Chemical Waste (often tagged for incineration).
-
Liquid Waste: Collect in a dedicated "Organic Waste" carboy (halogenated vs. non-halogenated depends on other solvents used; DMSO itself is non-halogenated).
-
Do NOT pour down the sink.
References
-
PubChem. (n.d.).[1] this compound Compound Summary (CID 5328768).[1] National Library of Medicine. Retrieved from [Link]
- Gazit, A., et al. (1989). Tyrphostins I: Synthesis and biological activity of protein tyrosine kinase inhibitors. Journal of Medicinal Chemistry.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
